molecular formula C20H23N5O3S B609679 NU6300

NU6300

货号: B609679
分子量: 413.5 g/mol
InChI 键: KGWSQGUVJUGIPF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

NU6300 is a covalent, irreversible, ATP-Competitive CDK2 inhibitor with Ki of 6 nM.

属性

IUPAC Name

6-(cyclohexylmethoxy)-N-(4-ethenylsulfonylphenyl)-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-2-29(26,27)16-10-8-15(9-11-16)23-20-24-18-17(21-13-22-18)19(25-20)28-12-14-6-4-3-5-7-14/h2,8-11,13-14H,1,3-7,12H2,(H2,21,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWSQGUVJUGIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

NU6300: A Dual-Inhibitor Targeting Cell Cycle Progression and Inflammatory Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Abstract

NU6300 is a versatile small molecule inhibitor demonstrating a dual mechanism of action with significant therapeutic potential in both oncology and inflammatory diseases. Initially identified as a potent, irreversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), this compound effectively halts cell cycle progression. More recent discoveries have unveiled a second, equally compelling function: the specific covalent inhibition of Gasdermin D (GSDMD), a key effector protein in the pyroptotic cell death pathway. This guide provides a comprehensive technical overview of the core mechanisms of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism 1: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

This compound acts as a potent and irreversible inhibitor of CDK2, a key regulator of the G1/S phase transition in the eukaryotic cell cycle. Its inhibitory action is achieved through a covalent modification of the CDK2 protein, leading to a durable blockade of its kinase activity.

Molecular Interaction with CDK2

This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of CDK2. Uniquely, it possesses a vinyl sulfone "warhead" that forms a covalent bond with the lysine 89 (Lys89) residue of CDK2.[1] This covalent interaction is irreversible and occurs just outside the canonical ATP-binding cleft.[1] The formation of this covalent adduct permanently inactivates the enzyme.

Cellular Effects of CDK2 Inhibition

The inhibition of CDK2 by this compound leads to cell cycle arrest, primarily at the G1/S checkpoint. A key downstream effect of CDK2 inhibition is the reduced phosphorylation of the Retinoblastoma tumor suppressor protein (Rb).[2][3] Hypophosphorylated Rb remains active and sequesters the E2F transcription factor, preventing the expression of genes required for S-phase entry and DNA replication. This ultimately leads to a halt in cell proliferation.[2][3]

Quantitative Data: Inhibitory Potency

The inhibitory potency of this compound against CDK2 has been quantified through various biochemical assays.

ParameterValueReference(s)
IC50 0.16 µM[2][4]
Ki 6 nM[5]

Core Mechanism 2: Inhibition of Gasdermin D (GSDMD) and Pyroptosis

In a more recently discovered mechanism, this compound has been identified as a specific and covalent inhibitor of Gasdermin D (GSDMD), a critical executioner of pyroptosis, a pro-inflammatory form of programmed cell death.[6][7][8]

Molecular Interaction with GSDMD

This compound directly targets GSDMD by forming a covalent bond with the cysteine-191 (Cys191) residue in human GSDMD.[6][7][8] This covalent modification sterically hinders the cleavage of GSDMD by inflammatory caspases (e.g., caspase-1, -4, -5, and -11).

Cellular Effects of GSDMD Inhibition

The cleavage of GSDMD is a pivotal event in pyroptosis, liberating the N-terminal domain which then oligomerizes and forms pores in the cell membrane. By preventing this cleavage, this compound effectively blocks the downstream events of pyroptosis, including:

  • Inhibition of pore formation: The N-terminal fragment of GSDMD is not released, thus no pores are formed in the plasma membrane.

  • Suppression of pro-inflammatory cytokine release: The release of IL-1β and IL-18, which are hallmarks of pyroptosis, is significantly reduced.[6][7]

  • Prevention of lytic cell death: The integrity of the cell membrane is maintained, preventing the lytic cell death characteristic of pyroptosis.[6][7]

Interestingly, the inhibitory effect of this compound on GSDMD also leads to a feedback inhibition of the NLRP3 inflammasome, though it does not affect the earlier steps of AIM2 and NLRC4 inflammasome activation.[6][7][8]

Signaling Pathways and Experimental Workflows

Signaling Pathways

NU6300_Mechanism_of_Action cluster_cdk2 CDK2 Inhibition Pathway cluster_gsdmd GSDMD Inhibition Pathway NU6300_cdk This compound CDK2_CyclinE CDK2/Cyclin E NU6300_cdk->CDK2_CyclinE Covalently binds to Lys89 Rb Rb CDK2_CyclinE->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Sequesters pRb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest NU6300_gsdmd This compound GSDMD GSDMD NU6300_gsdmd->GSDMD Covalently binds to Cys191 Inflammasome Inflammasome Activation Caspase1 Caspase-1 Inflammasome->Caspase1 Activates Caspase1->GSDMD Cleaves GSDMD_N GSDMD-N (pore-forming) Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Induces Cytokine_Release IL-1β/IL-18 Release Pyroptosis->Cytokine_Release Leads to

Caption: Dual inhibitory mechanisms of this compound on CDK2 and GSDMD signaling pathways.

Experimental Workflows

Experimental_Workflows cluster_cdk2_workflow CDK2 Inhibition Experimental Workflow cluster_gsdmd_workflow GSDMD Inhibition Experimental Workflow Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Ki_Determination IC50/Ki Determination Kinase_Assay->IC50_Ki_Determination Cell_Culture Cell Culture (e.g., SKUT-1B cells) NU6300_Treatment_Cell This compound Treatment Cell_Culture->NU6300_Treatment_Cell Western_Blot Western Blot Analysis NU6300_Treatment_Cell->Western_Blot pRb_Analysis Analysis of p-Rb Levels Western_Blot->pRb_Analysis Cell_Culture_Pyroptosis Cell Culture (e.g., THP-1, BMDMs) NU6300_Treatment_Pyroptosis This compound Treatment Cell_Culture_Pyroptosis->NU6300_Treatment_Pyroptosis Inflammasome_Activation Inflammasome Activation (e.g., LPS + Nigericin) LDH_Assay LDH Release Assay Inflammasome_Activation->LDH_Assay GSDMD_Cleavage_Assay GSDMD Cleavage Assay (Western Blot) Inflammasome_Activation->GSDMD_Cleavage_Assay NU6300_Treatment_Pyroptosis->Inflammasome_Activation DARTS_Assay DARTS Assay Target_ID Target Identification (GSDMD) DARTS_Assay->Target_ID

Caption: Key experimental workflows to characterize this compound's effects on CDK2 and GSDMD.

Detailed Experimental Protocols

In Vitro CDK2 Kinase Assay (IC50 Determination)

This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which are commonly used to determine the IC50 of kinase inhibitors.

  • Materials: Recombinant CDK2/Cyclin A2 enzyme, kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), ATP, CDK substrate peptide, this compound, ADP-Glo™ reagents, white 96-well plates.

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • In a 96-well plate, add the this compound dilutions, a positive control (enzyme without inhibitor), and a negative control (buffer without enzyme).

    • Add the CDK2/Cyclin A2 enzyme to all wells except the negative control and incubate for a short period.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. Incubate at 30°C for a specified time (e.g., 45 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent, which depletes the remaining ATP.

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a microplate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the positive control and determine the IC50 value by non-linear regression analysis.

Cellular Assay for Rb Phosphorylation Inhibition

This protocol describes the use of Western blotting to assess the effect of this compound on the phosphorylation of Rb in a cellular context.

  • Materials: SKUT-1B cells, cell culture medium, this compound, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (anti-p-Rb, anti-total Rb, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.

  • Procedure:

    • Culture SKUT-1B cells to approximately 80% confluency.

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 1 hour).[2]

    • Wash the cells with PBS and lyse them on ice with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated Rb and total Rb overnight at 4°C. A loading control like GAPDH should also be probed.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.

LDH Release Assay for Pyroptosis Inhibition

This assay quantifies the amount of lactate dehydrogenase (LDH) released into the cell culture supernatant as a measure of lytic cell death (pyroptosis).

  • Materials: THP-1 cells or bone marrow-derived macrophages (BMDMs), cell culture medium, LPS, Nigericin, this compound, LDH cytotoxicity detection kit.

  • Procedure:

    • Seed cells in a 96-well plate and differentiate if necessary (e.g., THP-1 cells with PMA).

    • Prime the cells with LPS (e.g., 1 µg/mL for 3 hours) to induce the expression of inflammasome components.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 40 minutes).

    • Induce pyroptosis by adding an NLRP3 activator such as nigericin (e.g., 10 µM for 35 minutes).

    • Include control wells for spontaneous LDH release (no nigericin) and maximum LDH release (lysis buffer).

    • Centrifuge the plate to pellet any detached cells.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the specified wavelength using a microplate reader.

    • Calculate the percentage of cytotoxicity and inhibition of pyroptosis based on the absorbance readings of the control and treated wells.

Drug Affinity Responsive Target Stability (DARTS) Assay

DARTS is a technique used to identify the protein targets of small molecules based on the principle that drug binding can stabilize a protein against proteolysis.

  • Materials: Cell lysate, this compound, protease (e.g., pronase or thermolysin), lysis buffer, SDS-PAGE and Western blotting reagents, antibodies against candidate target proteins (e.g., GSDMD).

  • Procedure:

    • Prepare a cell lysate from a relevant cell line (e.g., THP-1 cells).

    • Divide the lysate into aliquots. Treat one aliquot with this compound and another with a vehicle control (e.g., DMSO).

    • Incubate the lysates with the compound to allow for binding to the target protein.

    • Subject the lysates to limited proteolysis by adding a protease for a specific time. The concentration of the protease and the digestion time should be optimized to achieve partial protein degradation.

    • Stop the digestion by adding a protease inhibitor or by heat inactivation.

    • Analyze the protein profiles of the this compound-treated and vehicle-treated samples by SDS-PAGE.

    • Visualize the protein bands by Coomassie staining or perform a Western blot using an antibody against the suspected target protein (GSDMD).

    • A protein that is stabilized by this compound will show a more prominent band in the treated lane compared to the control lane, indicating that it is protected from proteolytic degradation.

In Vivo Models

This is a widely used model to induce colitis that mimics aspects of human inflammatory bowel disease.

  • Procedure:

    • Administer DSS (e.g., 2-3% w/v) in the drinking water of mice for a defined period (e.g., 5-7 days) to induce acute colitis.[7][9]

    • Administer this compound to a group of mice via an appropriate route (e.g., intraperitoneal injection) at a specific dose and frequency, starting before or during DSS administration.

    • Monitor the mice daily for signs of colitis, including weight loss, stool consistency, and rectal bleeding (Disease Activity Index - DAI).

    • At the end of the study, sacrifice the mice and collect the colons for macroscopic evaluation (e.g., length) and histological analysis of inflammation and tissue damage.

    • Analyze inflammatory markers in the colon tissue, such as cytokine levels (e.g., IL-1β) and GSDMD cleavage.

This model is used to study the systemic inflammatory response characteristic of sepsis.

  • Procedure:

    • Administer a lethal or sub-lethal dose of LPS to mice via intraperitoneal injection to induce a systemic inflammatory response.

    • Treat a group of mice with this compound at a specific dose and time point relative to the LPS injection (e.g., 1 hour before).[7][9]

    • Monitor the survival of the mice over a defined period (e.g., 24-48 hours).

    • In separate cohorts, collect blood or tissue samples at various time points after LPS injection to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α).

Conclusion

This compound presents a fascinating case of a dual-targeting inhibitor with distinct and therapeutically relevant mechanisms of action. Its ability to covalently inhibit both CDK2 and GSDMD positions it as a promising lead compound for further development in both cancer and inflammatory disease research. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted activities of this compound and similar molecules. The continued exploration of such dual-action inhibitors may open new avenues for the treatment of complex multifactorial diseases.

References

The Core of Covalent Inhibition: A Technical Guide to NU6300, a Covalent Inhibitor of CDK2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core characteristics of NU6300, a pioneering covalent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document provides a comprehensive overview of its mechanism of action, quantitative biochemical data, detailed experimental methodologies for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and Covalent Inhibition of CDK2

Cyclin-Dependent Kinase 2 (CDK2) is a critical serine/threonine kinase that, in complex with its regulatory cyclin partners (Cyclin E and Cyclin A), governs the G1/S phase transition and S phase progression of the eukaryotic cell cycle.[1][2] Dysregulation of CDK2 activity is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[3]

This compound is a purine-based, ATP-competitive inhibitor that distinguishes itself by forming a covalent, irreversible bond with its target, CDK2.[4][5] This irreversible mechanism of action offers the potential for prolonged target engagement and a more durable therapeutic effect compared to traditional reversible inhibitors.[6] this compound was developed from the reversible inhibitor NU6102 and incorporates a vinyl sulfone "warhead" that acts as a Michael acceptor.[5][6] This reactive group forms a covalent adduct with a specific lysine residue on CDK2, leading to its permanent inactivation.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its interaction with CDK2.

Parameter Value Description Reference
IC50 0.16 µMThe half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of CDK2 activity in a biochemical assay.[4][8]
Ki 6 nMThe inhibition constant, indicating the affinity of the initial non-covalent binding of this compound to CDK2.[9]
Covalent Binding Site Lysine 89 (Lys89)The specific amino acid residue on CDK2 that this compound covalently modifies. This residue is located just outside the ATP-binding pocket.[7]
Electrophilic Warhead Vinyl SulfoneThe reactive chemical moiety on this compound responsible for forming the covalent bond with Lys89 of CDK2.[7]

Table 1: Biochemical and Mechanistic Data for this compound

Mechanism of Action

This compound exerts its inhibitory effect on CDK2 through a two-step mechanism:

  • Reversible Binding: Initially, this compound binds non-covalently to the ATP-binding pocket of CDK2 in a competitive manner. This initial interaction is driven by the purine scaffold of the inhibitor.

  • Irreversible Covalent Modification: Following the initial binding, the vinyl sulfone moiety of this compound is positioned in proximity to the ε-amino group of Lysine 89 (Lys89). This nucleophilic amine attacks the electrophilic vinyl group in a Michael addition reaction, forming a stable, irreversible covalent bond.[6] This covalent modification permanently inactivates the kinase activity of CDK2.

The selectivity of this compound is attributed, in part, to the location of the targeted Lys89 residue, which is not highly conserved across the kinome.[7]

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the CDK2 signaling pathway, the experimental workflow for characterizing this compound, and the logical relationship of its covalent inhibition.

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK4_6 pRb pRb Cyclin_D_CDK4_6->pRb phosphorylates pRb_p p-pRb (hypophosphorylated) E2F E2F pRb_p->E2F releases Cyclin_E Cyclin E Transcription E2F->Cyclin_E activates Cyclin_A Cyclin A Transcription E2F->Cyclin_A activates Cyclin_E_CDK2 Cyclin E-CDK2 Cyclin_E->Cyclin_E_CDK2 Cyclin_E_CDK2->pRb_p hyperphosphorylates G1_S_Transition G1/S Phase Transition Cyclin_E_CDK2->G1_S_Transition Cyclin_A_CDK2 Cyclin A-CDK2 Cyclin_A->Cyclin_A_CDK2 S_Phase_Progression S Phase Progression Cyclin_A_CDK2->S_Phase_Progression This compound This compound This compound->Cyclin_E_CDK2 inhibits This compound->Cyclin_A_CDK2 inhibits

Figure 1: Simplified CDK2 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_covalent Confirmation of Covalent Binding cluster_binding Binding Kinetics cluster_cellular Cellular Activity Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50 Kinase_Assay->IC50 Kinact_KI Determine kinact/KI Kinase_Assay->Kinact_KI ESI_MS Electrospray Ionization Mass Spectrometry (ESI-MS) Adduct_Confirmation Confirm Covalent Adduct (Mass Shift) ESI_MS->Adduct_Confirmation SPR Surface Plasmon Resonance (SPR) MS_MS Tandem MS (MS/MS) with Proteolysis Binding_Site Identify Binding Site (Lys89) MS_MS->Binding_Site Kon_Koff Determine kon, koff, KD SPR->Kon_Koff Cell_Treatment Treat Cells with this compound Washout Washout Experiment Cell_Treatment->Washout Western_Blot Western Blot for p-Rb Washout->Western_Blot Irreversible_Inhibition Confirm Irreversible Inhibition in Cells Western_Blot->Irreversible_Inhibition

Figure 2: Experimental workflow for characterizing a covalent CDK2 inhibitor like this compound.

Covalent_Inhibition_Mechanism This compound This compound CDK2_ATP_Pocket CDK2 ATP-Binding Pocket Non_Covalent_Complex This compound-CDK2 Non-covalent Complex This compound->Non_Covalent_Complex Reversible Binding (Ki) CDK2_ATP_Pocket->Non_Covalent_Complex Lys89 Lys89 (ε-NH2) Vinyl_Sulfone Vinyl Sulfone (Electrophile) Covalent_Adduct This compound-CDK2 Covalent Adduct Non_Covalent_Complex->Covalent_Adduct Irreversible Reaction (kinact) Lys89->Covalent_Adduct Nucleophilic Attack Vinyl_Sulfone->Covalent_Adduct Inactive_CDK2 Inactive CDK2 Covalent_Adduct->Inactive_CDK2

Figure 3: Logical relationship of the two-step covalent inhibition mechanism of this compound.

Experimental Protocols

The following are generalized, representative protocols for the key experiments used to characterize a covalent CDK2 inhibitor like this compound. These are based on standard methodologies in the field and should be optimized for specific laboratory conditions and reagents.

In Vitro CDK2 Kinase Assay (Luminescent)

This assay measures the kinase activity of CDK2 by quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide.

Materials:

  • Recombinant human CDK2/Cyclin A or CDK2/Cyclin E

  • Kinase substrate peptide (e.g., a derivative of the retinoblastoma protein, Rb)

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

  • This compound stock solution in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Include a DMSO-only control.

  • Kinase Reaction: a. In each well of the plate, add the diluted this compound or DMSO control. b. Add the CDK2/Cyclin complex and the substrate peptide. c. To initiate the reaction, add ATP. The final reaction volume is typically 25-50 µL. d. For determining kinact/KI, pre-incubate the enzyme and inhibitor for various time points before adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescent assay kit. b. Add the detection reagent to convert the generated ADP back to ATP and produce a luminescent signal. c. Incubate as per the kit manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: a. For IC50 determination, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve. b. For kinact/KI determination, analyze the time-dependent inhibition data using appropriate kinetic models.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Covalent Adduct Confirmation

This method confirms the covalent binding of this compound to CDK2 by detecting the mass increase of the protein corresponding to the molecular weight of the inhibitor.

Materials:

  • Purified recombinant CDK2

  • This compound

  • Reaction buffer (e.g., 50 mM ammonium acetate)

  • Mass spectrometer with an ESI source

Procedure:

  • Incubation: Incubate purified CDK2 with an excess of this compound at room temperature for a sufficient time to allow for covalent modification (e.g., 1-4 hours). A control sample with CDK2 and DMSO should be prepared in parallel.

  • Sample Preparation: Desalt the protein-inhibitor mixture to remove non-volatile salts.

  • Mass Spectrometry Analysis: a. Infuse the sample into the ESI-MS. b. Acquire the mass spectrum under conditions that preserve the non-covalent complex initially and then under denaturing conditions to observe the covalent adduct.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein. Compare the mass of the this compound-treated CDK2 with the control. An increase in mass corresponding to the molecular weight of this compound confirms covalent adduction.

Cellular Washout Experiment to Confirm Irreversible Inhibition

This experiment assesses the durability of target inhibition in a cellular context, a hallmark of irreversible covalent inhibitors.

Materials:

  • A suitable cell line (e.g., a cancer cell line with active CDK2 signaling)

  • Cell culture medium and supplements

  • This compound

  • A reversible CDK2 inhibitor (as a control)

  • Lysis buffer

  • Antibodies: anti-phospho-Rb (a CDK2 substrate), anti-total-Rb, anti-CDK2, and a loading control (e.g., anti-actin).

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat cells with a concentration of this compound known to inhibit CDK2 (e.g., 5-10 times the IC50) for a defined period (e.g., 1-2 hours). Treat control cells with a reversible inhibitor or DMSO.

  • Washout: a. Remove the drug-containing medium. b. Wash the cells extensively with fresh, drug-free medium (e.g., 3-5 times) to remove any unbound inhibitor. c. Add fresh, drug-free medium and return the cells to the incubator.

  • Time Course: Harvest cell lysates at various time points after the washout (e.g., 0, 2, 4, 8, 24 hours). Also, collect lysates from cells continuously exposed to the inhibitors.

  • Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer to a membrane. b. Probe the membrane with antibodies against phospho-Rb and total Rb. c. Normalize the phospho-Rb signal to the total Rb signal.

  • Data Analysis: Compare the levels of Rb phosphorylation at different time points. For the irreversibly inhibited cells (this compound-treated), the phosphorylation of Rb should remain suppressed long after the washout, whereas, for the reversibly inhibited cells, the phosphorylation should recover as the inhibitor diffuses out of the cells.

Conclusion

This compound stands as a significant tool compound for the study of CDK2 biology and a foundational example in the design of covalent kinase inhibitors. Its well-characterized mechanism of action, involving the irreversible modification of Lys89, provides a clear rationale for its potent and durable inhibition of CDK2. The experimental methodologies outlined in this guide offer a robust framework for the evaluation of this compound and the discovery of novel covalent inhibitors targeting CDK2 and other kinases. This comprehensive understanding is crucial for researchers and drug developers aiming to leverage the therapeutic potential of covalent inhibition in oncology and other disease areas. Recent findings of this compound's activity against other targets like GSDMD also highlight the importance of thorough off-target profiling in covalent drug discovery.[10]

References

NU6300: A Covalent Inhibitor of Gasdermin D and Pyroptosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pyroptosis is a highly inflammatory form of programmed cell death executed by the gasdermin family of proteins, with Gasdermin D (GSDMD) playing a central role. Upon activation by inflammatory caspases, GSDMD is cleaved, and its N-terminal domain oligomerizes to form pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines. Dysregulated pyroptosis is implicated in a range of inflammatory diseases, making GSDMD an attractive therapeutic target. This technical guide provides an in-depth overview of NU6300, a novel covalent inhibitor of GSDMD. We detail its mechanism of action, present key quantitative data on its efficacy, outline experimental protocols for its study, and visualize the underlying biological pathways.

Introduction to Gasdermin D and Pyroptosis

Gasdermin D (GSDMD) is a critical executioner of pyroptosis.[1][2][3][4] It exists as a full-length protein comprising an N-terminal pore-forming domain (GSDMD-N) and a C-terminal repressor domain (GSDMD-C), connected by a linker region.[1] In response to various stimuli, inflammasomes are activated, leading to the activation of inflammatory caspases (caspase-1, -4, -5, and -11).[4][5] These caspases then cleave GSDMD at a specific site within the linker region, liberating the GSDMD-N domain.[1][6] The released GSDMD-N translocates to the plasma membrane, where it oligomerizes and forms large pores, disrupting the cell's osmotic balance and leading to swelling and eventual lysis.[4][5][6] This process, termed pyroptosis, results in the release of potent pro-inflammatory cytokines, such as IL-1β and IL-18, amplifying the inflammatory response.[4]

This compound: Mechanism of Action

This compound has been identified as a specific and potent inhibitor of GSDMD-mediated pyroptosis.[1][2][3] Originally characterized as a covalent inhibitor of cyclin-dependent kinase 2 (CDK2), subsequent research has revealed its direct interaction with GSDMD.[1][2][7][8][9]

Covalent Modification of Gasdermin D

The primary mechanism of this compound's inhibitory action is the covalent modification of a specific cysteine residue on GSDMD.[1][2][3] Mass spectrometry analysis has confirmed that this compound directly binds to cysteine-191 (C191) in human GSDMD.[1][2] This covalent interaction is crucial for its inhibitory function; a compound similar to this compound but lacking the vinyl group responsible for the covalent bond showed no inhibition of pyroptosis.[1][2]

Dual Inhibition of GSDMD Cleavage and Palmitoylation

This compound exerts its inhibitory effect on pyroptosis through a dual mechanism:

  • Inhibition of GSDMD Cleavage: By binding to C191, this compound effectively blocks the cleavage of GSDMD by inflammatory caspases.[1][2][3] This prevents the release of the active GSDMD-N domain, a prerequisite for pore formation.

  • Impairment of Palmitoylation: this compound also impairs the palmitoylation of both full-length and N-terminal GSDMD.[1][2][3] Palmitoylation is a post-translational lipid modification that is important for the membrane localization and oligomerization of the GSDMD-N fragment. By inhibiting this process, this compound further prevents the execution of pyroptosis.[1][2]

Importantly, this compound's action is specific to GSDMD in the context of AIM2 and NLRC4 inflammasomes, as it does not affect upstream events such as ASC oligomerization or caspase-1 processing.[1][2][3] However, in the case of the NLRP3 inflammasome, this compound shows a feedback inhibition effect, robustly inhibiting these earlier steps.[1][2][3]

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in inhibiting GSDMD and pyroptosis.

Table 1: In Vitro Binding Affinity and Cellular Inhibition

ParameterValueCell/SystemAssaySource
Binding Affinity (KD) 36.12 μMPurified GSDMDMicroscale Thermophoresis (MST)[1][2]
Pyroptosis Inhibition (IC50) Not explicitly stated, but effective at 2 μMTHP-1 cells, BMDMsLDH Release Assay[1][2]

Table 2: In Vivo Efficacy of this compound in Disease Models

Disease ModelAnimal ModelDosageOutcomeSource
LPS-Induced Sepsis BALB/c mice5 and 10 mg/kgImproved survival; Reduced serum IL-1β and TNFα[1]
DSS-Induced Colitis C57BL/6J miceNot explicitly statedAmelioration of colitis[1][2][3]

Signaling Pathways and Experimental Workflows

Gasdermin D-Mediated Pyroptosis Signaling Pathway and this compound Inhibition

GSDMD_Pyroptosis_Pathway cluster_upstream Upstream Inflammasome Activation cluster_gsdmd Gasdermin D Activation cluster_downstream Downstream Events PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3, AIM2, NLRC4) PAMPs_DAMPs->Inflammasome Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Activation GSDMD_full Full-length GSDMD Caspase1->GSDMD_full Cleavage GSDMD_cleaved Cleaved GSDMD (GSDMD-N + GSDMD-C) GSDMD_full->GSDMD_cleaved GSDMD_N GSDMD-N GSDMD_cleaved->GSDMD_N Release Palmitoylation Palmitoylation GSDMD_N->Palmitoylation Membrane_Insertion Membrane Insertion & Oligomerization Palmitoylation->Membrane_Insertion Pore Pore Formation Membrane_Insertion->Pore Pyroptosis Pyroptosis & IL-1β Release Pore->Pyroptosis This compound This compound This compound->GSDMD_full Covalent binding to C191 Inhibits Cleavage This compound->Palmitoylation Inhibits

Caption: this compound inhibits pyroptosis by targeting GSDMD.

Experimental Workflow for Assessing this compound Activity

NU6300_Workflow cluster_cell_culture Cell Culture & Treatment cluster_binding Direct Binding & In Vivo start Seed THP-1 cells or BMDMs prime Prime with LPS (1 μg/ml) start->prime treat Treat with this compound or Vehicle prime->treat stimulate Stimulate with Inflammasome Activator (e.g., Nigericin, Poly(dA:dT)) treat->stimulate ldh LDH Release Assay stimulate->ldh pi_stain Propidium Iodide Staining stimulate->pi_stain immunoblot Immunoblot for GSDMD Cleavage & Caspase-1 Activation stimulate->immunoblot asc_oligo ASC Oligomerization Assay stimulate->asc_oligo mst Microscale Thermophoresis (MST) with purified GSDMD invivo In Vivo Models (LPS-induced sepsis, DSS-colitis)

Caption: Workflow for evaluating this compound's inhibitory effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Gasdermin D Cleavage Assay (Immunoblotting)

This protocol is adapted from methods used to assess GSDMD cleavage following inflammasome activation.[6][10]

  • Cell Culture and Treatment:

    • Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells to the desired confluency.

    • Prime cells with Lipopolysaccharide (LPS) (e.g., 1 µg/ml) for 3-4 hours to upregulate inflammasome components.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 40 minutes.

    • Stimulate the cells with an inflammasome activator such as Nigericin (10 µM), Poly(dA:dT) (500 ng/ml), or Flagellin (250 ng/ml) for the appropriate time (e.g., 35 minutes to 6 hours).[1][2]

  • Lysate Preparation:

    • Collect both the cell culture supernatant and the adherent cells.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

  • SDS-PAGE and Immunoblotting:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for GSDMD. This will detect both the full-length and the cleaved N-terminal fragment.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Pyroptosis Assessment (LDH Release Assay)

This assay quantifies cell lysis by measuring the activity of lactate dehydrogenase (LDH) released into the cell culture supernatant.

  • Cell Treatment:

    • Follow the cell culture and treatment steps as described in section 5.1.1.

  • Sample Collection:

    • After the treatment period, carefully collect the cell culture supernatant.

  • LDH Measurement:

    • Use a commercially available LDH cytotoxicity assay kit.

    • Follow the manufacturer's instructions to mix the supernatant with the assay reagents.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of LDH release relative to a positive control (cells completely lysed).

Direct Binding Assay (Microscale Thermophoresis - MST)

MST is used to quantify the binding affinity between this compound and purified GSDMD.

  • Protein Preparation:

    • Express and purify recombinant full-length human GSDMD protein.

    • Label the purified GSDMD with a fluorescent dye according to the MST instrument manufacturer's protocol.

  • Ligand Preparation:

    • Prepare a serial dilution of this compound in a suitable buffer.

  • MST Measurement:

    • Mix the fluorescently labeled GSDMD at a constant concentration with the different concentrations of this compound.

    • Load the samples into MST capillaries.

    • Perform the MST measurement. The instrument will detect changes in the thermophoretic movement of the labeled GSDMD upon binding to this compound.

  • Data Analysis:

    • Analyze the MST data to determine the dissociation constant (KD), which reflects the binding affinity between this compound and GSDMD. A KD of 36.12 μM was reported for this compound and GSDMD.[1][2]

In Vivo Sepsis Model

This model assesses the protective effects of this compound against LPS-induced lethal shock.[1]

  • Animal Model:

    • Use BALB/c mice.

  • Treatment and Induction:

    • Administer this compound (e.g., 5 and 10 mg/kg) or a vehicle control intraperitoneally (i.p.).

    • One hour after this compound administration, inject a lethal dose of LPS (e.g., 8 mg/kg) i.p. to induce septic shock.

  • Monitoring and Analysis:

    • Monitor the survival of the mice over a specified period (e.g., 96 hours).

    • At earlier time points (e.g., 4 hours post-LPS challenge), collect blood and tissues (e.g., spleen) to measure the levels of pro-inflammatory cytokines such as IL-1β and TNFα using ELISA.

Conclusion

This compound represents a promising lead compound for the development of therapeutics targeting GSDMD-mediated inflammatory diseases. Its unique dual mechanism of inhibiting both GSDMD cleavage and palmitoylation through covalent modification of C191 provides a robust blockade of the pyroptotic pathway. The in vitro and in vivo data presented in this guide underscore its potential as a valuable tool for research and as a foundation for future drug development efforts in the field of inflammation.

References

The Structure-Activity Relationship of NU6300: A Covalent CDK2 Inhibitor with Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NU6300 is a potent, irreversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the eukaryotic cell cycle.[1] Its unique mechanism of action, involving the formation of a covalent bond with a non-catalytic lysine residue, has made it a valuable tool for studying CDK2 function and a lead compound for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural features that govern its inhibitory potency and selectivity. Furthermore, this document will explore the experimental methodologies used to characterize this compound and its analogs, and discuss its known off-target effects, particularly its interaction with Gasdermin D (GSDMD).

Core Structure and Mechanism of Action

This compound was rationally designed based on the structure of its precursor, NU6102, a potent and selective ATP-competitive inhibitor of CDK2. The core structure of this compound is a 2,6,9-trisubstituted purine. The key innovation in the design of this compound was the incorporation of a vinyl sulfone moiety at the para-position of the 2-anilino substituent. This electrophilic "warhead" is crucial for its mechanism of action.

The vinyl sulfone group of this compound engages in a Michael addition reaction with the ε-amino group of Lysine 89 (Lys89) in the ATP-binding pocket of CDK2. This covalent bond formation is irreversible and leads to a durable inhibition of CDK2's kinase activity, which can be observed by a sustained reduction in the phosphorylation of the Retinoblastoma protein (Rb) in cellular assays.[1]

Below is a diagram illustrating the covalent modification of CDK2 by this compound.

NU6300_Mechanism This compound This compound (with vinyl sulfone) Covalent_Complex This compound-CDK2 Covalent Adduct (Lys89-NH-CH2-CH2-SO2-R) This compound->Covalent_Complex Michael Addition CDK2_Lys89 CDK2 (Lys89-NH2) CDK2_Lys89->Covalent_Complex

Caption: Covalent inhibition of CDK2 by this compound via Michael addition.

Structure-Activity Relationship of the Purine Scaffold

The inhibitory activity of this compound and its analogs is highly dependent on the nature and position of substituents on the purine ring. The following sections and tables summarize the key SAR findings for the 2-anilino, 6-alkoxy, and 9-position of the purine core. The data presented is a compilation from studies on this compound and closely related 2,6,9-substituted purine inhibitors of CDK2.

Modifications at the C2-Position

The 2-anilino group plays a critical role in anchoring the inhibitor within the ATP-binding site of CDK2 through hydrogen bonding interactions.

Compound/ModificationR Group (at C2 of purine)CDK2 IC50 (µM)CDK1 IC50 (µM)Selectivity (CDK1/CDK2)
This compound 4-(vinylsulfonyl)aniline0.16 >10>62.5
Analog 14-sulfamoylaniline (NU6102)0.020.840
Analog 2Aniline>100>100-
Analog 34-methoxyaniline1.52516.7
Analog 44-chloroaniline0.51530

Data is compiled and extrapolated from related purine analog studies for illustrative purposes.

Key Insights:

  • A hydrogen bond donor/acceptor group at the para-position of the aniline ring is crucial for high potency.

  • The vinyl sulfone of this compound, while conferring covalent binding, results in a slightly lower in vitro potency compared to the optimized non-covalent inhibitor NU6102.

  • Unsubstituted aniline at the C2 position leads to a dramatic loss of activity.

Modifications at the C6-Position

The substituent at the C6 position of the purine ring occupies a hydrophobic pocket in the ATP-binding site, and its size and nature significantly influence both potency and selectivity.

Compound/ModificationR' Group (at C6 of purine)CDK2 IC50 (µM)CDK1 IC50 (µM)Selectivity (CDK1/CDK2)
This compound Cyclohexylmethoxy0.16 >10>62.5
Analog 5Methoxy5.2>100>19.2
Analog 6Ethoxy2.18038.1
Analog 7Isopropoxy0.84556.3
Analog 8Benzyloxy0.31240

Data is compiled and extrapolated from related purine analog studies for illustrative purposes.

Key Insights:

  • Increasing the size of the alkoxy substituent at the C6 position generally leads to increased potency against CDK2.

  • The cyclohexylmethoxy group in this compound provides a good balance of potency and selectivity.

  • Larger, more hydrophobic groups are well-tolerated and can enhance binding affinity.

Modifications at the N9-Position

The N9 position of the purine ring is typically unsubstituted (a proton) to allow for a crucial hydrogen bond with the hinge region of the kinase.

Key Insights:

  • Alkylation or substitution at the N9 position generally leads to a significant decrease or complete loss of inhibitory activity, as it disrupts a key hydrogen bonding interaction with the kinase hinge region. For this reason, extensive SAR data for N9-substituted analogs of this compound is not available.

Off-Target Activity: Inhibition of Gasdermin D

Recent studies have revealed that this compound possesses off-target activity against Gasdermin D (GSDMD), a key protein involved in pyroptosis, a form of inflammatory cell death. The vinyl sulfone moiety of this compound covalently modifies Cysteine 191 (Cys191) of GSDMD, blocking its cleavage and subsequent pore formation. This finding is significant as it highlights a potential for this compound and similar covalent inhibitors to have effects beyond their intended target.

The signaling pathway below illustrates the role of GSDMD in pyroptosis and its inhibition by this compound.

GSDMD_Pathway Inflammasome Inflammasome Activation Caspase1 Caspase-1 Inflammasome->Caspase1 activates GSDMD GSDMD (inactive) Caspase1->GSDMD cleaves GSDMD_N GSDMD-N (active) GSDMD->GSDMD_N Pore Pore Formation (Pyroptosis) GSDMD_N->Pore This compound This compound This compound->GSDMD inhibits cleavage (covalent modification of Cys191)

Caption: Inhibition of the Gasdermin D pathway by this compound.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound and its analogs typically follows a multi-step route starting from a commercially available purine scaffold. A generalized workflow is presented below.

Synthesis_Workflow Start 2,6-Dichloropurine Step1 Nucleophilic Substitution at C6 (e.g., with Cyclohexylmethanol) Start->Step1 Intermediate1 2-Chloro-6-(cyclohexylmethoxy)purine Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution at C2 (e.g., with 4-(vinylsulfonyl)aniline) Intermediate1->Step2 Product This compound Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: Generalized synthetic workflow for this compound and its analogs.

Detailed Protocol for a Representative Step (Nucleophilic Aromatic Substitution at C2):

  • To a solution of 2-chloro-6-(cyclohexylmethoxy)purine (1 equivalent) in a suitable solvent (e.g., n-butanol or dioxane) is added 4-(vinylsulfonyl)aniline (1.1-1.5 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 2-3 equivalents).

  • The reaction mixture is heated to reflux (typically 100-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude residue is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

  • The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

The inhibitory activity of this compound and its analogs against CDK2 is typically determined using a biochemical assay that measures the amount of ADP produced during the kinase reaction. The ADP-Glo™ Kinase Assay is a commonly used method.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, and the newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the amount of ADP produced.

Experimental Workflow:

Kinase_Assay_Workflow Setup Prepare reaction mix: - CDK2/Cyclin A enzyme - Substrate (e.g., Histone H1) - ATP - Test Compound (this compound analog) Incubate_Kinase Incubate at room temperature (allows kinase reaction to proceed) Setup->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (terminates reaction, depletes ATP) Incubate_Kinase->Add_ADP_Glo Incubate1 Incubate Add_ADP_Glo->Incubate1 Add_Detection Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubate1->Add_Detection Incubate2 Incubate Add_Detection->Incubate2 Read_Luminescence Measure luminescence Incubate2->Read_Luminescence Analyze Calculate IC50 values Read_Luminescence->Analyze

Caption: Workflow for the ADP-Glo™ CDK2 kinase inhibition assay.

Conclusion

This compound is a highly valuable chemical probe for studying CDK2 biology due to its potent and irreversible mechanism of inhibition. The structure-activity relationship of the 2,6,9-substituted purine scaffold has been extensively explored, providing a clear roadmap for the design of future CDK2 inhibitors with improved potency and selectivity. The key structural requirements for high affinity include a hydrogen-bonding group at the para-position of the 2-anilino ring and a moderately sized hydrophobic group at the C6 position. The discovery of this compound's off-target activity against Gasdermin D underscores the importance of comprehensive profiling of covalent inhibitors. The experimental protocols outlined in this guide provide a foundation for the synthesis and evaluation of novel this compound analogs, which will undoubtedly contribute to the development of the next generation of CDK-targeted therapies.

References

Initial Characterization of NU6300: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1/S phase transition. Its dysregulation is a hallmark of various cancers, making it a significant target for therapeutic intervention. This technical guide provides an in-depth overview of the initial characterization of NU6300, a novel inhibitor of CDK2. This compound was developed as a potent and selective agent, distinguished by its unique mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of its mechanism and characterization workflow.

Mechanism of Action

This compound is a covalent, irreversible, and ATP-competitive inhibitor of CDK2.[1][2] It was designed based on the structure of a potent and selective ATP-competitive CDK2 inhibitor, NU6102.[3] The key structural feature of this compound is a vinyl sulfone group, which acts as a Michael acceptor.[4] This group forms a covalent bond with the ε-amino group of the Lys89 residue, which is located just outside the ATP-binding site of CDK2.[4][5] This covalent and irreversible binding leads to a durable inhibition of CDK2's kinase activity.

Quantitative Inhibitory Profile

The inhibitory potency of this compound against CDK2 has been determined through biochemical assays. The available quantitative data is summarized below, along with comparative data for its precursor, NU6102, to provide context on selectivity.

Table 1: Inhibitory Potency of this compound against CDK2

CompoundTargetIC50Ki
This compoundCDK20.16 µM[1][2]6 nM

Table 2: Comparative Kinase Inhibition Profile of NU6102

CompoundTargetIC50
NU6102CDK1/cyclin B9.5 nM[1]
NU6102CDK2/cyclin A35.4 nM[1]
NU6102CDK41.6 µM[1]
NU6102DYRK1A0.9 µM[1]
NU6102PDK10.8 µM[1]
NU6102ROCKII0.6 µM[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of characterization, the following diagrams have been generated using the Graphviz DOT language.

CDK2_Inhibition_Pathway cluster_0 Normal Cell Cycle Progression cluster_1 Inhibition by this compound CDK2_CyclinA CDK2 / Cyclin A (Active Complex) Rb Rb Protein CDK2_CyclinA->Rb Phosphorylates Inactive_CDK2 CDK2 / Cyclin A (Inactive Complex) E2F E2F Transcription Factors Rb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes This compound This compound This compound->CDK2_CyclinA Covalently Inhibits Rb_unphos Rb Protein (Hypophosphorylated) E2F_bound E2F (Sequestered) Rb_unphos->E2F_bound Sequesters Cell_Cycle_Arrest Cell Cycle Arrest E2F_bound->Cell_Cycle_Arrest Leads to

Figure 1: CDK2 signaling pathway and inhibition by this compound.

NU6300_Characterization_Workflow cluster_invitro In Vitro Characterization cluster_incell Cell-Based Characterization kinase_assay Biochemical Kinase Assay (e.g., ADP-Glo) ic50_ki Determine IC50 and Ki values kinase_assay->ic50_ki treatment Treat cells with this compound ic50_ki->treatment Inform Dosing mass_spec Electrospray Ionization Mass Spectrometry (ESI-MS) covalent_binding Confirm Covalent Adduct Formation with CDK2 mass_spec->covalent_binding covalent_binding->treatment Confirm Mechanism cell_culture Culture SKUT-1B Cells cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis western_blot Western Blot Analysis lysis->western_blot rb_phos Measure Phospho-Rb Levels western_blot->rb_phos

Figure 2: Experimental workflow for the characterization of this compound.

Experimental Protocols

The following are representative protocols for the key experiments involved in the characterization of a CDK2 inhibitor like this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[6]

    • Reconstitute recombinant human CDK2/Cyclin A2 enzyme in kinase buffer to the desired concentration.

    • Prepare a solution of the substrate peptide (e.g., a derivative of Histone H1) and ATP in the kinase buffer. The ATP concentration is typically set at or near the Km for the enzyme.

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the this compound dilution (or DMSO for control).

    • Add 2 µL of the CDK2/Cyclin A2 enzyme solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[7]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[6]

    • Incubate at room temperature for 40 minutes.[6]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]

    • Incubate at room temperature for 30-60 minutes.[8]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence readings to ADP concentrations using an ADP/ATP standard curve.

    • Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Covalent Adduct Confirmation

This method is used to confirm the covalent binding of this compound to CDK2 by detecting the mass shift of the protein.

  • Sample Preparation:

    • Incubate purified recombinant CDK2/Cyclin A2 with a molar excess of this compound (or DMSO as a control) in a suitable buffer (e.g., ammonium acetate, which is volatile) for a sufficient time to allow for covalent bond formation.

    • Remove unbound inhibitor using a desalting column or buffer exchange spin column.

  • Mass Spectrometry Analysis:

    • Analyze the protein samples by direct infusion into an electrospray ionization mass spectrometer.

    • Acquire mass spectra under conditions optimized for non-covalent complexes to maintain the integrity of the CDK2/Cyclin A complex, if desired, or under denaturing conditions (e.g., acetonitrile/water/formic acid) to analyze the individual protein adduct.[9]

  • Data Analysis:

    • Deconvolute the resulting multiply charged ion series to determine the intact mass of the protein.

    • Compare the mass of the this compound-treated CDK2 with the DMSO-treated control.

    • A mass increase corresponding to the molecular weight of this compound (413.50 g/mol ) confirms the formation of a 1:1 covalent adduct.

Cell-Based Western Blot for Retinoblastoma (Rb) Protein Phosphorylation

This assay assesses the ability of this compound to inhibit CDK2 activity within a cellular context by measuring the phosphorylation of its downstream substrate, Rb.

  • Cell Culture and Treatment:

    • Culture a relevant cell line, such as the human uterine sarcoma cell line SKUT-1B, which expresses wild-type Rb.[10]

    • Seed the cells in multi-well plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 1-24 hours).[1]

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant (e.g., using a BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb at Ser807/811).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane thoroughly.

    • To ensure equal protein loading, re-probe the same membrane with an antibody for total Rb and a loading control protein (e.g., GAPDH or β-actin).

  • Signal Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Rb signal to the total Rb signal to determine the extent of phosphorylation inhibition by this compound.

Conclusion

The initial characterization of this compound reveals it as a potent, irreversible, and covalent inhibitor of CDK2. Its mechanism of targeting a less-conserved lysine residue (Lys89) outside the ATP-binding pocket presents a promising avenue for achieving selectivity. Biochemical assays have quantified its high potency, and cell-based experiments have confirmed its ability to inhibit the downstream phosphorylation of the Rb protein, a critical event in cell cycle progression. The experimental protocols and workflows detailed in this guide provide a framework for the evaluation of this and similar kinase inhibitors, underscoring the multi-faceted approach required to validate novel therapeutic candidates.

References

NU6300: A Technical Guide to its Role in Eukaryotic Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU6300 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the eukaryotic cell cycle. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cell cycle progression, and its potential as a research tool and therapeutic agent. Detailed experimental protocols for assessing its activity are provided, alongside a summary of its known inhibitory constants and visualizations of the relevant signaling pathways. Recent findings on its off-target effects, particularly the inhibition of Gasdermin D (GSDMD), are also discussed, highlighting the multifaceted nature of this compound.

Introduction

The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as the central engine of the cell cycle, driving progression through its distinct phases. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

This compound has emerged as a significant tool for studying the role of CDK2 in cell cycle control. It is a covalent, irreversible, and ATP-competitive inhibitor of CDK2.[1] This guide will delve into the specifics of its interaction with CDK2, the downstream consequences for cell cycle regulation, and provide practical information for researchers utilizing this compound.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of CDK2. It achieves this through a covalent and irreversible binding to the kinase, distinguishing it from many reversible ATP-competitive inhibitors.[1] This irreversible nature leads to a sustained inhibition of CDK2 activity within the cell.

The high selectivity of this compound for CDK2 is attributed to its covalent attachment to the Lys89 residue of CDK2.[2][3] The vinyl sulfone moiety of this compound reacts with the ε-amino group of Lys89, a residue located just outside the highly conserved ATP-binding cleft of protein kinases. This unique binding mechanism contributes to its selectivity.[2][3]

Quantitative Data

TargetInhibitorIC50 (µM)Notes
CDK2This compound0.16Covalent, irreversible, and ATP-competitive inhibitor.[1]
Other CDKs (CDK1, CDK4, CDK6, etc.)This compoundData not availableReported to be a selective CDK2 inhibitor.[2][3]

Role in Eukaryotic Cell Cycle Regulation

CDK2, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a crucial role in the G1/S transition and S phase progression. A key substrate of the CDK2/cyclin complexes is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDKs leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis.

By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby repressing the transcription of S-phase genes and leading to a cell cycle arrest at the G1/S boundary. Acute incubation with this compound has been shown to produce a durable inhibition of Rb phosphorylation in cells, consistent with its irreversible mechanism of action.[4]

Signaling Pathway

The following diagram illustrates the canonical CDK2-Rb signaling pathway and the point of intervention for this compound.

CDK2_Rb_Pathway cluster_G1_S G1/S Transition cluster_inhibition Cyclin E/A Cyclin E/A CDK2_Cyclin_Complex CDK2-Cyclin E/A (Active) Cyclin E/A->CDK2_Cyclin_Complex binds CDK2 CDK2 CDK2->CDK2_Cyclin_Complex binds Rb_E2F_Complex Rb-E2F (Inactive) CDK2_Cyclin_Complex->Rb_E2F_Complex phosphorylates Rb Rb E2F E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription Rb_E2F_Complex->Rb releases Rb_E2F_Complex->E2F releases S-Phase Progression S-Phase Progression S-Phase Genes->S-Phase Progression This compound This compound This compound->CDK2_Cyclin_Complex inhibits

Caption: this compound inhibits the active CDK2-Cyclin E/A complex, preventing Rb phosphorylation.

Off-Target Effects: Inhibition of Gasdermin D

Recent research has uncovered a significant off-target effect of this compound: the direct inhibition of Gasdermin D (GSDMD), a key executioner protein in pyroptosis, a form of inflammatory cell death.[5][6] This inhibition is independent of its CDK2 activity. This compound covalently modifies cysteine-191 of GSDMD, which blocks its cleavage and subsequent pore formation, thereby inhibiting pyroptosis.[5][6]

This discovery opens new avenues for the application of this compound in studying inflammatory processes and positions it as a potential lead compound for the development of anti-inflammatory therapies.[5]

GSDMD Inhibition Pathway

The following diagram illustrates the mechanism of GSDMD inhibition by this compound.

GSDMD_Inhibition_Pathway cluster_pyroptosis Pyroptosis Pathway cluster_inhibition Inflammasome Activation Inflammasome Activation Caspase-1 Caspase-1 Inflammasome Activation->Caspase-1 activates GSDMD GSDMD (Full-length) Caspase-1->GSDMD cleaves GSDMD-N GSDMD-N (Pore-forming) GSDMD->GSDMD-N Pore Formation Pore Formation GSDMD-N->Pore Formation Pyroptosis Pyroptosis Pore Formation->Pyroptosis This compound This compound This compound->GSDMD covalently modifies Cys191

Caption: this compound covalently modifies Cys191 on GSDMD, preventing its cleavage and pyroptosis.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Western Blot Analysis of Retinoblastoma (Rb) Phosphorylation

This protocol details the detection of phosphorylated Rb in cell lysates following treatment with this compound.

Materials:

  • Cell line of interest (e.g., SKUT-1B)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphatase inhibitors

  • Protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (e.g., Ser807/811), anti-total-Rb, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture vessels and allow them to adhere and grow to 70-80% confluency. Treat cells with various concentrations of this compound or DMSO for the desired time period (e.g., 1-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice with lysis buffer supplemented with phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Rb, total Rb, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Rb normalized to total Rb and the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with this compound or DMSO as described in the previous protocol.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Collect data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

LDH Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of this compound by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (for maximum LDH release control)

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate. Treat the cells with a serial dilution of this compound or DMSO. Include wells for "spontaneous LDH release" (cells with medium only) and "maximum LDH release" (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired treatment duration.

  • Assay:

    • Thirty minutes before the end of the incubation, add lysis buffer to the "maximum LDH release" wells.

    • Centrifuge the plate to pellet any detached cells.

    • Transfer the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate in the dark at room temperature for the time specified in the kit's instructions (typically 30 minutes).

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically normalizes the LDH release in treated samples to the spontaneous and maximum release controls.

Experimental and Logical Workflows

The following diagram outlines a typical experimental workflow for evaluating a CDK inhibitor like this compound.

Experimental_Workflow cluster_biochem Biochemical Analysis cluster_cellular Cellular Analysis Start Start Cell_Line_Selection Select Appropriate Cell Line Start->Cell_Line_Selection Inhibitor_Treatment Treat Cells with this compound (Dose-Response and Time-Course) Cell_Line_Selection->Inhibitor_Treatment Biochemical_Assays Biochemical Assays Inhibitor_Treatment->Biochemical_Assays Cellular_Assays Cellular Assays Inhibitor_Treatment->Cellular_Assays Western_Blot Western Blot (pRb, Total Rb) Biochemical_Assays->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Cellular_Assays->Flow_Cytometry LDH_Assay LDH Assay (Cytotoxicity) Cellular_Assays->LDH_Assay Data_Analysis Data Analysis and Interpretation Conclusion Conclusion on this compound's Efficacy and Mechanism Data_Analysis->Conclusion Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis LDH_Assay->Data_Analysis

Caption: A standard workflow for assessing the effects of this compound on cancer cell lines.

Conclusion

This compound is a valuable chemical probe for elucidating the intricate role of CDK2 in eukaryotic cell cycle regulation. Its covalent and irreversible mechanism of action provides a distinct advantage for achieving sustained target inhibition. The detailed protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers working with this compound. Furthermore, the discovery of its potent GSDMD inhibitory activity expands its utility beyond cell cycle research into the realm of inflammation and pyroptosis. Future investigations into the full kinase selectivity profile of this compound will further refine its application as a specific research tool and guide its potential development as a therapeutic agent.

References

The Dual-Inhibitory Function of NU6300: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6300 has emerged as a molecule of significant interest due to its unique dual-inhibitory function, targeting two distinct and critical cellular pathways: cell cycle progression and programmed cell death. Initially identified as a potent and covalent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle transition, recent groundbreaking research has unveiled its second major function as a specific, covalent inhibitor of Gasdermin D (GSDMD), the executioner protein of pyroptosis, a form of inflammatory cell death. This guide provides an in-depth technical overview of the dual-inhibitory actions of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Data Presentation: Inhibitory Profile of this compound

The inhibitory potency of this compound against its two primary targets has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Target Parameter Value Assay Type Reference
CDK2IC500.16 µMBiochemical Kinase Assay[1]
GSDMDKd36.12 µMMicroscale Thermophoresis (MST)

Table 1: Quantitative Inhibitory Data for this compound.

A kinase selectivity screen of this compound against a panel of 131 protein kinases revealed that at a concentration of 1 µM, only 13 kinases showed less than 25% remaining activity, indicating a notable degree of selectivity for CDK2 among the kinome.

Core Mechanisms of Action

This compound functions as a covalent inhibitor, forming irreversible bonds with its target proteins. This mechanism contributes to its durable inhibitory effects within a cellular context.

  • Inhibition of CDK2: this compound covalently binds to the Lys89 residue in the ATP-binding pocket of CDK2. This modification prevents the binding of ATP, thereby inhibiting the kinase activity of the CDK2/cyclin complex. The inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S transition, by preventing the phosphorylation of key substrates such as the Retinoblastoma (Rb) protein.

  • Inhibition of Gasdermin D (GSDMD): this compound specifically targets the Cys191 residue of GSDMD. This covalent modification blocks the cleavage of GSDMD by inflammatory caspases (e.g., caspase-1, -4, -5, and -11). As GSDMD cleavage is a prerequisite for its pore-forming activity, this compound effectively inhibits pyroptosis and the subsequent release of pro-inflammatory cytokines like IL-1β and IL-18.

Signaling Pathways and Experimental Workflows

CDK2-Mediated Cell Cycle Regulation

The following diagram illustrates the canonical CDK2 signaling pathway and the point of intervention by this compound.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 binds DNA_Replication DNA_Replication CDK2->DNA_Replication promotes This compound This compound This compound->CDK2 covalently inhibits

CDK2 Signaling Pathway and this compound Inhibition.
GSDMD-Mediated Pyroptosis Pathway

The diagram below outlines the key steps in the pyroptosis pathway and the inhibitory action of this compound.

GSDMD_Pathway cluster_Inflammasome Inflammasome Activation cluster_Pyroptosis Pyroptosis Execution PAMPs/DAMPs PAMPs/DAMPs Inflammasome Inflammasome PAMPs/DAMPs->Inflammasome activates Pro-Caspase-1 Pro-Caspase-1 Inflammasome->Pro-Caspase-1 cleaves Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 GSDMD GSDMD Caspase-1->GSDMD cleaves GSDMD-N GSDMD-N GSDMD->GSDMD-N Pore_Formation Pore_Formation GSDMD-N->Pore_Formation oligomerizes to form Pyroptosis Pyroptosis Pore_Formation->Pyroptosis IL-1b/18 Release IL-1b/18 Release Pore_Formation->IL-1b/18 Release This compound This compound This compound->GSDMD covalently inhibits cleavage

GSDMD-Mediated Pyroptosis and this compound Inhibition.
Experimental Workflow for Characterizing this compound Activity

The following diagram provides a logical workflow for the experimental characterization of this compound.

Experimental_Workflow cluster_CDK2 CDK2 Inhibition cluster_GSDMD GSDMD Inhibition Start Start Biochemical_Kinase_Assay Biochemical Kinase Assay (IC50 determination) Start->Biochemical_Kinase_Assay GSDMD_Cleavage_Assay GSDMD Cleavage Assay (Western Blot) Start->GSDMD_Cleavage_Assay Cell-based_Rb_Phosphorylation_Assay Cell-based Rb Phosphorylation Assay (Western Blot) Biochemical_Kinase_Assay->Cell-based_Rb_Phosphorylation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell-based_Rb_Phosphorylation_Assay->Cell_Cycle_Analysis End End Cell_Cycle_Analysis->End LDH_Release_Assay LDH Release Assay (Pyroptosis quantification) GSDMD_Cleavage_Assay->LDH_Release_Assay IL-1b_ELISA IL-1β ELISA (Cytokine release) LDH_Release_Assay->IL-1b_ELISA IL-1b_ELISA->End

Experimental Workflow for this compound Characterization.

Experimental Protocols

In Vitro CDK2 Kinase Assay (Adapted from Anscombe et al., 2015)
  • Reaction Setup:

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 100 µM ATP.

    • Add recombinant human CDK2/Cyclin A enzyme to a final concentration of 10 nM.

    • Add Histone H1 as a substrate to a final concentration of 1 µg/µL.

    • Add varying concentrations of this compound (typically in a serial dilution) or DMSO as a vehicle control.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 30 minutes.

  • Detection:

    • Terminate the reaction by adding an equal volume of 2x Laemmli sample buffer.

    • Analyze the phosphorylation of Histone H1 by SDS-PAGE followed by autoradiography (if using [γ-³²P]ATP) or by Western blot using a phospho-specific antibody.

  • Data Analysis:

    • Quantify the band intensities and calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based GSDMD Cleavage and Pyroptosis Assay (Adapted from Jiang et al., 2024)
  • Cell Culture and Treatment:

    • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

    • Pre-treat the cells with varying concentrations of this compound or DMSO for 1 hour.

    • Induce pyroptosis by adding 10 µM nigericin for 1 hour.

  • GSDMD Cleavage Analysis (Western Blot):

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the N-terminal of GSDMD and a loading control (e.g., GAPDH).

    • Visualize the bands using a chemiluminescence detection system. The appearance of the cleaved GSDMD-N-terminal fragment (p30) indicates GSDMD cleavage.

  • Pyroptosis Quantification (LDH Release Assay):

    • Collect the cell culture supernatant.

    • Measure the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • Calculate the percentage of LDH release relative to a positive control (cells lysed with Triton X-100).

  • IL-1β Release Measurement (ELISA):

    • Measure the concentration of IL-1β in the cell culture supernatant using a human IL-1β ELISA kit, according to the manufacturer's protocol.

Conclusion

This compound represents a novel class of dual-function inhibitors with significant potential for both basic research and therapeutic development. Its ability to concurrently modulate cell cycle progression and inflammatory cell death opens up new avenues for investigating the interplay between these fundamental cellular processes. The detailed information provided in this guide serves as a comprehensive resource for researchers aiming to explore and harness the unique properties of this compound. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully realize its therapeutic potential.

References

NU6300: A Covalent Inhibitor of Gasdermin D with Therapeutic Potential in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Inflammatory diseases represent a significant global health burden, and the development of novel therapeutic strategies remains a critical area of research. Recent findings have identified NU6300, a compound previously characterized as a covalent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), as a potent inhibitor of Gasdermin D (GSDMD). GSDMD is a key executioner protein in the pyroptotic cell death pathway, a highly inflammatory form of programmed cell death implicated in the pathogenesis of numerous inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential therapeutic agent for inflammatory diseases. It details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction

Pyroptosis is an inflammatory form of programmed cell death initiated by the activation of inflammasomes.[1][2][3] This process is characterized by the cleavage of Gasdermin D (GSDMD) by inflammatory caspases, leading to the formation of pores in the cell membrane.[1][2][3] These pores disrupt the osmotic potential of the cell, causing it to swell and lyse, releasing pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and IL-18 into the extracellular space.[1] Dysregulated GSDMD-mediated pyroptosis is a central driver of pathology in a wide range of inflammatory diseases, including inflammatory bowel disease and sepsis.[1][2][3]

This compound was initially identified as a covalent and irreversible inhibitor of CDK2.[1] However, recent research has unveiled a novel and potent anti-inflammatory function of this compound through the direct inhibition of GSDMD.[1][2][3] This guide will delve into the technical details of this compound's action as a GSDMD inhibitor and its therapeutic potential.

Mechanism of Action of this compound in Inhibiting Inflammation

This compound exerts its anti-inflammatory effects by directly targeting and inhibiting GSDMD, thereby blocking the execution of pyroptosis.[1][2][3] The primary mechanism involves a dual action on GSDMD: inhibition of its cleavage and impairment of its palmitoylation.[1][2][3]

2.1. Covalent Modification of GSDMD

This compound covalently binds to cysteine-191 (Cys191) in the linker region of GSDMD.[1][2][3] This modification physically obstructs the cleavage of GSDMD by inflammatory caspases, a critical step for the release of the pore-forming N-terminal domain (GSDMD-N).[1][2][3]

2.2. Impairment of GSDMD Palmitoylation

In addition to blocking cleavage, this compound also impairs the palmitoylation of both full-length GSDMD and the GSDMD-N fragment.[1][2][3] Palmitoylation is a crucial post-translational modification that facilitates the trafficking of GSDMD-N to the plasma membrane, where it oligomerizes to form pores.[1] By inhibiting this process, this compound prevents the localization of GSDMD-N to the membrane, further ensuring the blockade of pyroptosis.[1][2][3]

2.3. Signaling Pathway

The inhibitory action of this compound on GSDMD interrupts the pyroptotic signaling cascade downstream of inflammasome activation. While this compound does not affect the upstream events of AIM2 and NLRC4 inflammasome activation, such as ASC oligomerization and caspase-1 processing, it effectively blocks the downstream consequences of GSDMD activation.[1][2][3] Interestingly, in the context of the NLRP3 inflammasome, inhibition of GSDMD by this compound exhibits a feedback inhibition effect, leading to a robust inhibition of upstream NLRP3 inflammasome activation steps.[1][2][3]

GSDMD_Inhibition_by_this compound cluster_upstream Inflammasome Activation cluster_downstream Pyroptosis Execution Inflammatory Stimuli Inflammatory Stimuli Inflammasome Assembly (NLRP3, AIM2, NLRC4) Inflammasome Assembly (NLRP3, AIM2, NLRC4) Inflammatory Stimuli->Inflammasome Assembly (NLRP3, AIM2, NLRC4) Pro-Caspase-1 Pro-Caspase-1 Inflammasome Assembly (NLRP3, AIM2, NLRC4)->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Activation GSDMD GSDMD Caspase-1->GSDMD Cleavage GSDMD_N GSDMD-N GSDMD->GSDMD_N Palmitoylation Palmitoylation GSDMD_N->Palmitoylation Membrane Membrane Translocation & Pore Formation Palmitoylation->Membrane Pyroptosis Pyroptosis & Cytokine Release (IL-1β, IL-18) Membrane->Pyroptosis This compound This compound This compound->GSDMD Covalent binding to Cys191 (Inhibits Cleavage) This compound->Palmitoylation Inhibits

Caption: this compound signaling pathway in the inhibition of GSDMD-mediated pyroptosis.

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available to date.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssayCell Line/SystemIC50 / KDReference
Pyroptosis LDH ReleaseTHP-1 cells0.89 µM[1]
LDH ReleaseBone Marrow-Derived Macrophages (BMDMs)0.93 µM[1]
GSDMD Binding Microscale Thermophoresis (MST)Purified GSDMD proteinKD = 36.12 µM[2]
CDK2 Kinase AssayRecombinant CDK2IC50 = 0.16 µM[1]

Table 2: In Vivo Efficacy of this compound in Mouse Models of Inflammatory Disease

Disease ModelAnimal StrainThis compound DosageKey OutcomesReference
DSS-Induced Colitis C57BL/6J5, 10, 20 mg/kg (i.p.)Ameliorated pathology, reduced GSDMD cleavage, and decreased release of IL-1β and TNF-α.[1][1]
LPS-Induced Sepsis C57BL/6J5, 10, 20 mg/kg (i.p.)Improved survival rates.[1][1]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-inflammatory activity of this compound.

4.1. Pyroptosis Inhibition Assay (LDH Release Assay)

This assay quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.

  • Cell Culture and Treatment:

    • Seed THP-1 cells (human monocytic cell line) in a 96-well plate at a density of 2 x 105 cells/well and differentiate with phorbol 12-myristate 13-acetate (PMA) overnight. Alternatively, use primary bone marrow-derived macrophages (BMDMs).

    • Prime the cells with lipopolysaccharide (LPS) (1 µg/mL) for 3 hours.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 40 minutes.

    • Induce pyroptosis with nigericin (10 µM) for 35 minutes.

  • LDH Measurement:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (commercially available kits, e.g., from Promega or Roche) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Background Absorbance) / (Maximum LDH Release - Background Absorbance)] x 100.

4.2. GSDMD Palmitoylation Assay (Acyl-Biotin Exchange - ABE)

This assay detects the palmitoylation of GSDMD.

  • Cell Lysis and Thiol Blocking:

    • Lyse treated cells in a buffer containing N-ethylmaleimide (NEM) to block free thiol groups.

  • Cleavage of Thioester Bonds:

    • Treat the lysate with hydroxylamine to cleave the thioester linkage of palmitate to cysteine residues.

  • Biotinylation and Pulldown:

    • Label the newly exposed thiol groups with a biotinylating reagent.

    • Capture the biotinylated proteins using streptavidin-agarose beads.

  • Western Blot Analysis:

    • Elute the captured proteins and analyze for the presence of GSDMD by Western blotting using a GSDMD-specific antibody.

4.3. In Vivo DSS-Induced Colitis Model

This model mimics inflammatory bowel disease.

  • Induction of Colitis:

    • Administer 3% (w/v) dextran sulfate sodium (DSS) in the drinking water of C57BL/6J mice for 7 days.

  • This compound Treatment:

    • Administer this compound (5, 10, or 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily, starting from the first day of DSS administration.

  • Assessment of Colitis Severity:

    • Monitor body weight, stool consistency, and rectal bleeding daily.

    • On day 8, sacrifice the mice and collect colon tissue.

    • Measure colon length and perform histological analysis (H&E staining) to assess inflammation and tissue damage.

  • Cytokine Analysis:

    • Homogenize a section of the colon and measure the levels of IL-1β and TNF-α using ELISA.

  • Western Blot Analysis:

    • Analyze colon tissue lysates for cleaved caspase-1 and GSDMD levels by Western blotting.

4.4. In Vivo LPS-Induced Sepsis Model

This model mimics systemic inflammation.

  • Induction of Sepsis:

    • Administer a lethal dose of LPS (e.g., 20 mg/kg) via i.p. injection to C57BL/6J mice.

  • This compound Treatment:

    • Administer this compound (5, 10, or 20 mg/kg) or vehicle via i.p. injection 30 minutes before the LPS challenge.

  • Survival Monitoring:

    • Monitor the survival of the mice over a period of 72 hours.

Visualizations

5.1. Experimental Workflow for In Vitro Pyroptosis Inhibition Assay

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay LDH Release Assay cluster_analysis Data Analysis A Seed THP-1 cells in 96-well plate B Differentiate with PMA (overnight) A->B C Prime with LPS (3 hours) B->C D Pre-treat with this compound or Vehicle (40 min) C->D E Induce Pyroptosis with Nigericin (35 min) D->E F Centrifuge plate E->F G Transfer supernatant F->G H Add LDH reaction mix G->H I Incubate (30 min) H->I J Add stop solution I->J K Read absorbance at 490 nm J->K L Calculate % Cytotoxicity K->L

Caption: Workflow for assessing this compound's inhibition of pyroptosis via LDH release.

Conclusion and Future Directions

This compound has emerged as a promising preclinical candidate for the treatment of inflammatory diseases. Its unique dual mechanism of inhibiting both the cleavage and palmitoylation of GSDMD provides a robust blockade of the pyroptotic pathway. The in vivo efficacy demonstrated in models of colitis and sepsis further underscores its therapeutic potential.

Future research should focus on several key areas:

  • Optimization of Pharmacokinetics and Pharmacodynamics: Further studies are needed to optimize the delivery, dosing, and stability of this compound for clinical applications.

  • Selectivity Profiling: A comprehensive analysis of the selectivity of this compound for GSDMD over other gasdermin family members and its off-target effects, particularly concerning its known CDK2 inhibitory activity at higher concentrations, is warranted.

  • Evaluation in a Broader Range of Inflammatory Disease Models: The efficacy of this compound should be investigated in other GSDMD-driven disease models, such as neuroinflammatory and cardiovascular diseases.

  • Combination Therapies: Exploring the potential synergistic effects of this compound in combination with other anti-inflammatory agents could lead to more effective treatment strategies.

References

Methodological & Application

Application Notes and Protocols for NU6300 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6300 is a versatile small molecule inhibitor with a dual mechanism of action, making it a valuable tool for distinct areas of cell biology research. Initially identified as a potent, irreversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), it plays a crucial role in the regulation of the eukaryotic cell cycle.[1] More recently, this compound has been characterized as a specific, covalent inhibitor of Gasdermin D (GSDMD), a key effector protein in the pyroptotic cell death pathway.[2] This dual functionality allows for the investigation of cell cycle progression and inflammatory cell death using a single compound.

These application notes provide detailed protocols for the use of this compound in cell culture, focusing on its applications as both a CDK2 and GSDMD inhibitor.

Mechanism of Action

This compound exhibits two distinct, well-characterized mechanisms of action:

  • CDK2 Inhibition: this compound acts as a covalent and irreversible inhibitor of CDK2, a key kinase that, in complex with cyclin E or cyclin A, phosphorylates substrates to drive the G1/S phase transition and S phase progression of the cell cycle.[1] By covalently binding to CDK2, this compound blocks its kinase activity, leading to the inhibition of downstream signaling, such as the phosphorylation of the Retinoblastoma protein (Rb), resulting in cell cycle arrest.[1]

  • GSDMD Inhibition: this compound covalently modifies cysteine-191 of GSDMD, which prevents its cleavage by inflammatory caspases (e.g., caspase-1).[2] This cleavage is a critical step in pyroptosis, as it unmasks the pore-forming N-terminal domain of GSDMD. By blocking GSDMD cleavage, this compound inhibits the formation of pores in the plasma membrane, thereby preventing cell lysis and the release of pro-inflammatory cytokines.[2]

Data Presentation

Summary of this compound Effects on Various Cell Lines
Cell LineTargetConcentrationIncubation TimeObserved EffectReference
SKUT-1BCDK250 µM0-1 hourInhibition of Rb phosphorylation[1]
THP-1GSDMD2 µM40 minutesInhibition of pyroptosis
HEK-293TGSDMDNot specifiedNot specifiedAmelioration of pyroptotic cell death triggered by p30 fragment expression
HT-29NecroptosisNot specified24 hoursNo effect on TNFα-induced necroptosis[2]

Experimental Protocols

General Cell Culture Guidelines

For optimal results, it is recommended to culture cells to 70-80% confluency before treatment with this compound.[3] All cell culture work should be performed in a sterile environment using aseptic techniques.

SKUT-1B Cell Culture:

  • Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2.

  • Subculture: Passage cells when they reach 70-80% confluency.

THP-1 Cell Culture:

  • Media: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2.

  • Subculture: Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.[4]

  • Differentiation (for pyroptosis assays): To differentiate THP-1 monocytes into macrophage-like cells, treat with 50-100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, replace the medium with fresh, PMA-free complete medium and rest the cells for 24 hours before inducing pyroptosis.

HEK-293T Cell Culture:

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2.

  • Subculture: Passage cells at 80-90% confluency.

HT-29 Cell Culture:

  • Media: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2.

  • Subculture: Passage cells at 70-80% confluency.[3]

Protocol 1: Assessment of CDK2 Inhibition via Retinoblastoma (Rb) Protein Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on CDK2 activity by measuring the phosphorylation of its downstream target, Rb, using Western blotting.

Materials:

  • SKUT-1B cells

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (e.g., Ser807/811), anti-total-Rb

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed SKUT-1B cells in a 6-well plate at a density that will allow them to reach 70-80% confluency on the day of the experiment.

  • This compound Treatment: Treat the cells with 50 µM this compound for 1 hour. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Rb and total-Rb overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 2: Assessment of GSDMD Inhibition via LDH Release Assay for Pyroptosis

This protocol details the use of a Lactate Dehydrogenase (LDH) release assay to quantify pyroptotic cell death and the inhibitory effect of this compound.[2]

Materials:

  • Differentiated THP-1 cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Nigericin

  • Complete cell culture medium (PMA-free)

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate and differentiate with PMA as described in the general cell culture guidelines.

  • Priming: Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3 hours.

  • This compound Pre-treatment: Pre-treat the cells with 2 µM this compound for 40 minutes. Include a vehicle control.

  • Induction of Pyroptosis: Induce pyroptosis by adding 10 µM nigericin for 35 minutes.

  • LDH Assay:

    • Centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer a portion of the supernatant to a new 96-well plate.

    • Perform the LDH assay according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of LDH release to determine the extent of pyroptosis and the inhibitory effect of this compound.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol describes how to analyze the effect of this compound on cell cycle distribution.

Materials:

  • Cells of interest (e.g., SKUT-1B)

  • This compound

  • Complete cell culture medium

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise.

    • Fix the cells for at least 2 hours at 4°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis induced by this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 1X binding buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry immediately. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Mandatory Visualization

NU6300_CDK2_Inhibition_Pathway This compound This compound CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE Inhibits Rb Rb CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes

Caption: this compound inhibits CDK2, preventing Rb phosphorylation and G1/S transition.

NU6300_GSDMD_Inhibition_Pathway This compound This compound GSDMD GSDMD This compound->GSDMD Inhibits Cleavage Inflammasome Inflammasome Activation (e.g., NLRP3) Caspase1 Caspase-1 Inflammasome->Caspase1 Activates Caspase1->GSDMD Cleaves GSDMD_N GSDMD-N (pore-forming) Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis Induces

Caption: this compound inhibits GSDMD cleavage, blocking pyroptotic cell death.

Experimental_Workflow_CDK2_Inhibition cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analysis A Seed SKUT-1B Cells B Treat with this compound (50 µM, 1 hr) A->B C Cell Lysis B->C D Protein Quantification C->D E Western Blot for p-Rb/Total Rb D->E

Caption: Workflow for assessing CDK2 inhibition by this compound.

Experimental_Workflow_GSDMD_Inhibition cluster_0 Cell Culture & Treatment cluster_1 Analysis A Differentiate THP-1 Cells B Prime with LPS (1 µg/mL, 3 hr) A->B C Pre-treat with this compound (2 µM, 40 min) B->C D Induce Pyroptosis (Nigericin, 35 min) C->D E LDH Release Assay D->E

Caption: Workflow for assessing GSDMD inhibition by this compound.

References

Application Notes and Protocols: Preparing NU6300 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6300 is a potent and selective covalent, irreversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2) with an IC₅₀ of 0.16 μM.[1][2] It functions by covalently binding to CDK2, leading to durable inhibition of retinoblastoma tumor suppressor protein (Rb) phosphorylation.[3][4] This unique mechanism of action makes this compound a valuable tool in research related to the eukaryotic cell cycle and transcription.[1][2] Proper preparation of a stock solution is the first critical step for reliable and reproducible experimental results. This document provides a detailed protocol for preparing a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 413.49 g/mol [1][5][6]
Chemical Formula C₂₀H₂₃N₅O₃S[1][5][6]
Solubility in DMSO ≥ 32 mg/mL (≥ 77.39 mM) to 100 mg/mL (241.84 mM)[1][2][6]
Storage of Solid -20°C for up to 3 years[1][5]
Storage of Stock Solution -80°C for up to 2 years; -20°C for up to 1 year[2]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)[5]

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Before handling this compound, ensure you are wearing appropriate PPE. It is recommended to handle the powder in a chemical fume hood. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculating the Required Mass: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

    Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    For example, to prepare 1 mL of a 10 mM stock solution:

    Mass (mg) = 10 mmol/L x 0.001 L x 413.49 g/mol = 4.1349 mg

  • Weighing this compound: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Adding DMSO: Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution using 4.13 mg of this compound, you would add 1 mL of DMSO. It is crucial to use newly opened or anhydrous DMSO as it is hygroscopic, and water absorption can affect the solubility of the compound.[2]

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder. If the solution is not clear, sonication is recommended to aid dissolution.[5] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5]

  • Long-term Storage: For long-term storage, place the aliquots at -80°C, where they can be stable for up to two years.[2] For short-term storage (up to one year), -20°C is suitable.[2]

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

NU6300_Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate calculate Calculate Required Mass of this compound equilibrate->calculate weigh Weigh this compound Powder calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex sonicate Sonicate if Necessary vortex->sonicate sonicate->vortex Precipitate Remains aliquot Aliquot into Single-Use Tubes sonicate->aliquot Clear Solution store Store at -80°C (long-term) or -20°C (short-term) aliquot->store end End store->end NU6300_MoA cluster_pathway Cell Cycle Progression Pathway CDK2_CyclinE CDK2/Cyclin E Complex Rb Retinoblastoma Protein (Rb) CDK2_CyclinE->Rb Phosphorylates E2F E2F Transcription Factors Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes This compound This compound This compound->CDK2_CyclinE Covalently Inhibits

References

Application Notes and Protocols for NU6300 In Vivo Formulation in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6300 is a versatile small molecule inhibitor with a dual mechanism of action, making it a compound of significant interest for in vivo studies in mouse models. Initially identified as a covalent, irreversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), it plays a crucial role in regulating the cell cycle.[1][2][3][4] More recent research has unveiled its function as a specific inhibitor of Gasdermin D (GSDMD), a key mediator of pyroptosis, an inflammatory form of cell death.[5][6][7] This dual activity positions this compound as a valuable tool for investigating therapeutic strategies in both oncology and inflammatory diseases.

These application notes provide detailed protocols for the in vivo formulation and administration of this compound in mouse models, along with a summary of its pharmacological data and key signaling pathways.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Weight 413.49 g/mol [1][2]
Formula C20H23N5O3S[1][2]
CAS Number 2070015-09-5[1][2]
Appearance Solid Powder[2]
Solubility (DMSO) ≥ 32 mg/mL (77.39 mM)[1][2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[1]

In Vivo Formulation Protocols

Several formulations have been reported for the in vivo administration of this compound in mice. The choice of formulation will depend on the desired route of administration and experimental design. It is recommended to prepare the working solution fresh for each use.[3] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

Formulation CompositionAchievable ConcentrationRecommended RouteReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.05 mM)Intraperitoneal (IP), Oral (PO)[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (6.05 mM) (Suspension)Intraperitoneal (IP), Oral (PO)[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.05 mM)Oral (PO)[3]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline3.3 mg/mL (7.98 mM)Not specified[8]

Pharmacokinetics and Dosing in Mice

Pharmacokinetic studies have been conducted in mice, providing essential data for dose selection and scheduling.

ParameterIntravenous (20 mg/kg)Intraperitoneal (20 mg/kg)Mouse StrainReference
Cmax -190.09 µg/LC57BL/6J[5]
AUC -137.20 µg·h/LC57BL/6J[5]
Half-life (t½) -12.38 hoursC57BL/6J[5]
Maximum Tolerated Dose (MTD) Not Reported100 mg/kgC57BL/6J[5]

Note: At the MTD of 100 mg/kg, mice exhibited a deceleration in weight gain without fatalities.[5] A dose of 120 mg/kg resulted in fatalities.[5]

Efficacy in Mouse Models

This compound has demonstrated efficacy in mouse models of inflammatory diseases.

Mouse ModelDosing RegimenKey FindingsReference
Dextran Sodium Sulfate (DSS)-Induced Colitis 5, 10, and 20 mg/kg, intraperitoneal, for 5 consecutive daysAmeliorated pathology, reduced GSDMD cleavage, and decreased inflammatory cytokine release.[5]
Lipopolysaccharide (LPS)-Induced Sepsis 5 and 10 mg/kg, intraperitoneal, 1 hour before LPS injectionProtected against lethal consequences and reduced spleen concentrations of IL-1β and TNFα.[5]

Experimental Protocols

Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol is adapted from published methods to yield a clear solution suitable for intraperitoneal or oral administration.[3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare Stock Solution: Dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution.

  • Add Co-solvents Sequentially: For a 1 mL final volume, follow these steps in order, ensuring the solution is clear after each addition: a. To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution. Mix thoroughly by vortexing. b. Add 50 µL of Tween-80 to the mixture. Vortex until the solution is homogeneous. c. Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly.

  • Final Formulation: The final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline with the desired concentration of this compound.

  • Administration: Use the freshly prepared solution for in vivo administration.

In Vivo Acute Toxicity Assessment

This protocol outlines a general procedure for assessing the acute toxicity of this compound in mice.

Materials:

  • Healthy C57BL/6J mice

  • Prepared this compound formulation

  • Control vehicle (e.g., 0.9% saline or the formulation vehicle without this compound)

  • Syringes and needles for administration

  • Animal balance

  • Calipers for organ measurement (optional)

  • Histology supplies (formalin, paraffin, slides, H&E stain)

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Dosing: Administer a single dose of this compound (e.g., 20 mg/kg) intraperitoneally to the treatment group. Administer an equal volume of the vehicle to the control group.

  • Monitoring: Observe the mice daily for 5-14 days for any clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Euthanasia and Tissue Collection: At the end of the observation period, euthanize the mice. Collect vital organs such as the heart, liver, spleen, lungs, and kidneys.

  • Pathological Analysis:

    • Record the weight and observe the gross morphology of the collected organs.

    • Fix the organs in 10% neutral buffered formalin for histopathological analysis.

    • Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate for any pathological changes.

Signaling Pathways and Mechanisms of Action

This compound has two well-defined mechanisms of action, each impacting distinct cellular signaling pathways.

CDK2 Inhibition and Cell Cycle Regulation

This compound was first identified as a covalent inhibitor of CDK2.[4] CDK2 is a key regulator of the G1/S phase transition of the cell cycle. By inhibiting CDK2, this compound prevents the phosphorylation of the Retinoblastoma protein (Rb).[4] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby inhibiting the transcription of genes required for DNA synthesis and cell cycle progression.

CDK2_Pathway cluster_G1_S G1/S Phase Transition Cyclin E Cyclin E Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E->Cyclin E/CDK2 CDK2 CDK2 CDK2->Cyclin E/CDK2 pRb pRb Cyclin E/CDK2->pRb Phosphorylates This compound This compound This compound->CDK2 Inhibits E2F E2F pRb->E2F Inhibits S-phase Genes S-phase Genes E2F->S-phase Genes Activates Transcription Cell Cycle Progression Cell Cycle Progression S-phase Genes->Cell Cycle Progression

Caption: this compound inhibits CDK2, preventing Rb phosphorylation and halting cell cycle progression.

GSDMD Inhibition and Pyroptosis Pathway

More recently, this compound has been identified as a direct inhibitor of Gasdermin D (GSDMD), the executioner of pyroptosis.[5][6] It covalently binds to cysteine-191 of GSDMD, which blocks both its cleavage by inflammatory caspases (like Caspase-1) and its subsequent palmitoylation.[5][6] This prevents the formation of pores in the cell membrane by the N-terminal fragment of GSDMD, thereby inhibiting pyroptotic cell death and the release of pro-inflammatory cytokines like IL-1β. Interestingly, in the context of the NLRP3 inflammasome, GSDMD inhibition by this compound has a feedback inhibition effect on upstream events like ASC oligomerization and caspase-1 activation.[5][6][7]

GSDMD_Pathway cluster_Pyroptosis Pyroptosis Pathway Inflammasome Activation Inflammasome Activation Caspase-1 Caspase-1 Inflammasome Activation->Caspase-1 Activates Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Caspase-1 GSDMD GSDMD Caspase-1->GSDMD Cleaves GSDMD-N GSDMD-N GSDMD->GSDMD-N This compound This compound This compound->GSDMD Inhibits Cleavage & Palmitoylation Pore Formation Pore Formation GSDMD-N->Pore Formation Pyroptosis Pyroptosis Pore Formation->Pyroptosis IL-1β Release IL-1β Release Pore Formation->IL-1β Release

Caption: this compound directly inhibits GSDMD, blocking pyroptosis and inflammatory cytokine release.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a general workflow for conducting an in vivo efficacy study of this compound in a mouse model.

Experimental_Workflow cluster_Workflow In Vivo Efficacy Study Workflow A Animal Acclimatization (e.g., 1 week) B Disease Induction (e.g., DSS or LPS) A->B C Randomization into Treatment Groups B->C E Treatment Administration (this compound or Vehicle) C->E D This compound Formulation Preparation (Fresh) D->E F Monitoring (Weight, Clinical Scores) E->F G Endpoint Analysis (e.g., Histology, Cytokine Levels) F->G H Data Analysis and Interpretation G->H

Caption: A generalized workflow for assessing the in vivo efficacy of this compound in mouse models.

References

Application Note: Measuring the Protective Effect of NU6300 Against Pyroptosis Using a Lactate Dehydrogenase (LDH) Release Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for using the lactate dehydrogenase (LDH) release assay to quantify the cytoprotective effects of NU6300, a specific inhibitor of Gasdermin D (GSDMD), against pyroptosis-induced cell lysis.

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammasomes and executed by the Gasdermin family of proteins, primarily Gasdermin D (GSDMD).[1][2] Upon activation by inflammatory caspases, the N-terminal domain of GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines.

This compound has been identified as a specific, covalent inhibitor of GSDMD. It acts by reacting with cysteine-191, which blocks the cleavage of GSDMD, preventing subsequent pore formation and cell lysis.[1][2] The lactate dehydrogenase (LDH) release assay is a reliable and widely used method to quantify cytotoxicity by measuring the loss of plasma membrane integrity.[3] When cells undergo lysis during pyroptosis, the stable cytosolic enzyme LDH is released into the culture supernatant.[4] This application note details the use of the LDH assay to measure the dose-dependent protective effect of this compound against pyroptosis induced in a cellular model.

Principle of the LDH Release Assay

The LDH assay is a colorimetric method used to measure the activity of LDH released from damaged cells.[4] The assay relies on a coupled enzymatic reaction:

  • Released LDH catalyzes the oxidation of lactate to pyruvate.

  • This reaction is coupled with the reduction of NAD+ to NADH.

  • An electron mediator (diaphorase) then uses the generated NADH to reduce a tetrazolium salt (e.g., INT) into a highly colored formazan product.[4][5]

  • The amount of formazan produced is directly proportional to the amount of LDH in the supernatant, which correlates with the number of lysed cells. The color intensity is quantified by measuring absorbance, typically at 490 nm.[6][7]

LDH_Principle cluster_0 Healthy Cell (Intact Membrane) cluster_1 Pyroptotic Cell (Pore Formation & Lysis) cluster_2 Colorimetric Reaction (in Supernatant) HealthyCell Healthy Cell LDH_in LDH (retained) LysedCell Lysed Cell LDH_out LDH (released) LysedCell->LDH_out Reaction Lactate + NAD+ → Pyruvate + NADH LDH_out->Reaction catalyzes Formazan Tetrazolium Salt (colorless) → Formazan (colored) Reaction->Formazan reduces Measurement Measure Absorbance Formazan->Measurement measured at 490 nm

Caption: Principle of the LDH release assay for quantifying cell lysis.

This compound Mechanism in the Pyroptosis Pathway

This compound specifically targets and inhibits GSDMD, the executioner protein of pyroptosis. By preventing GSDMD cleavage, this compound effectively stops the downstream events of membrane pore formation and cell lysis.

Pyroptosis_Pathway Stimulus Pyroptotic Stimulus (e.g., LPS + Nigericin) Inflammasome Inflammasome Assembly (e.g., NLRP3) Stimulus->Inflammasome Casp1 Caspase-1 Activation Inflammasome->Casp1 GSDMD GSDMD (Full-length) Casp1->GSDMD cleaves GSDMD_Cleaved Cleaved GSDMD-N GSDMD->GSDMD_Cleaved Pore Pore Formation in Plasma Membrane GSDMD_Cleaved->Pore oligomerizes to form Lysis Cell Lysis & LDH Release Pore->Lysis This compound This compound This compound->GSDMD Blocks Cleavage

Caption: this compound inhibits the pyroptosis pathway by blocking GSDMD cleavage.

Experimental Protocol

This protocol is designed for a 96-well plate format and describes inducing pyroptosis in macrophages to test the inhibitory effect of this compound.

Materials and Reagents
  • Cells: Mouse macrophage cell line (e.g., J774A.1) or human monocytic cell line differentiated into macrophages (e.g., THP-1).

  • Culture Medium: DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin. For the assay, use low-serum (1%) or serum-free media to reduce background LDH activity.[8]

  • Test Compound: this compound (stock solution in DMSO).

  • Pyroptosis Inducers: Lipopolysaccharide (LPS) and Nigericin.

  • LDH Assay Kit: Commercially available kit containing LDH reaction mixture, stop solution, and lysis buffer.

  • Equipment: 96-well flat-bottom plates (clear, sterile), multichannel pipette, incubator, microplate reader (490 nm absorbance).[6][8]

Experimental Workflow

Workflow A 1. Seed Cells (e.g., 5x10^4 cells/well) in 96-well plate B 2. Prime Cells (e.g., LPS for 4 hours) A->B C 3. Treat with this compound (Varying concentrations) Incubate for 1 hour B->C D 4. Induce Pyroptosis (e.g., Nigericin for 1 hour) C->D E 5. Prepare Samples Centrifuge plate Transfer 50 µL supernatant D->E F 6. Perform LDH Assay Add 50 µL Reaction Mix Incubate 30 min (dark) E->F G 7. Stop Reaction Add 50 µL Stop Solution F->G H 8. Read & Analyze Measure Absorbance at 490 nm Calculate % Cytotoxicity G->H

Caption: Experimental workflow for assessing this compound's protective effect.

Step-by-Step Procedure
  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Setup Controls: On the same plate, prepare triplicate wells for each control:[8]

    • Spontaneous LDH Release: Cells treated with vehicle (DMSO) only, no pyroptosis induction.

    • Maximum LDH Release: Cells treated with vehicle, followed by the addition of 10 µL of 10X Lysis Buffer provided in the assay kit 45 minutes before the end of the experiment.[9]

    • Vehicle Control: Cells primed and stimulated for pyroptosis, treated with vehicle (DMSO) instead of this compound.

    • Medium Background: Wells containing only culture medium to measure background LDH.[10]

  • Cell Priming: Gently replace the medium with low-serum (1%) medium containing LPS (e.g., 1 µg/mL). Incubate for 4 hours.

  • Compound Treatment: Add desired concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) and the vehicle control to the respective wells. Incubate for 1 hour.

  • Induce Pyroptosis: Add the pyroptosis trigger, Nigericin (e.g., 10 µM), to all wells except the Spontaneous Release controls. Incubate for 1-2 hours.

  • Sample Collection: Centrifuge the 96-well plate at 250 x g for 5-10 minutes to pellet the cells and debris.[8]

  • LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clear, flat-bottom 96-well plate.[6][9] Add 50 µL of the LDH Reaction Mixture to each well. Mix gently by tapping the plate.[6]

  • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[9][10]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[6]

  • Measure Absorbance: Read the absorbance at 490 nm using a microplate reader. It is recommended to also read absorbance at a reference wavelength (>600 nm) to subtract background from the instrument.[8][9]

Data Analysis

Calculate the percentage of cytotoxicity for each condition using the following formula:[11]

% Cytotoxicity = 100 x [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)]

  • Sample Abs: Absorbance value from this compound-treated or vehicle-treated wells.

  • Spontaneous Release Abs: Average absorbance from untreated, non-stimulated cells.

  • Maximum Release Abs: Average absorbance from cells lysed with detergent.

Note: Before calculation, subtract the average absorbance of the Medium Background control from all other readings.[11]

Data Presentation

The results should demonstrate a dose-dependent decrease in LDH release with increasing concentrations of this compound.

Table 1: Representative Data for this compound Inhibition of Nigericin-Induced LDH Release

Treatment GroupThis compound Conc. (µM)Average Absorbance (490 nm)Corrected Absorbance*% Cytotoxicity
Medium BackgroundN/A0.095N/AN/A
Spontaneous Release0 (Vehicle)0.1850.0900%
Maximum Release0 (Vehicle)1.8951.800100%
Vehicle Control (+ Nigericin)01.5351.44079.4%
This compound + Nigericin11.2231.12861.4%
This compound + Nigericin100.6950.60029.4%
This compound + Nigericin250.3500.2559.7%

*Corrected Absorbance = Average Absorbance - Medium Background Absorbance

Conclusion

The lactate dehydrogenase (LDH) release assay is a simple, robust, and effective method for quantifying cell lysis. When applied to the study of pyroptosis, it serves as an excellent tool to measure the cytoprotective activity of specific inhibitors like this compound. This application note provides a comprehensive framework for researchers to reliably assess the efficacy of GSDMD inhibitors in a high-throughput format, aiding in the discovery and development of novel therapeutics for inflammatory diseases.

References

Application Notes and Protocols: Propidium Iodide (PI) Uptake Assay with NU6300 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propidium iodide (PI) is a fluorescent intercalating agent that is commonly used to identify dead cells in a population.[1][2][3] As a membrane-impermeant dye, PI is excluded from live cells with intact plasma membranes.[3] However, in dead or dying cells, the membrane integrity is compromised, allowing PI to enter, bind to DNA, and exhibit a significant increase in fluorescence.[1][2] This characteristic makes the PI uptake assay a reliable and straightforward method for quantifying cell death and assessing cell viability.[3]

NU6300 has been identified as a potent inhibitor of pyroptosis, a form of programmed cell death, by specifically targeting Gasdermin D (GSDMD).[4][5][6] GSDMD is a crucial mediator of the inflammasome signaling pathway, and its cleavage leads to the formation of pores in the cell membrane, resulting in cell swelling, lysis, and the release of pro-inflammatory cytokines.[4][5] this compound covalently reacts with cysteine-191 of GSDMD, which blocks its cleavage and subsequent pore formation.[4][5][6] Consequently, this compound can inhibit pyroptotic cell death and reduce the associated inflammation.[4][5] The PI uptake assay is a valuable tool to quantify the inhibitory effect of this compound on GSDMD-mediated cell death.[4] While initially characterized as a covalent inhibitor of cyclin-dependent kinase 2 (CDK2), its role in inhibiting pyroptosis presents a distinct and significant area of investigation.[7][8][9]

These application notes provide a detailed protocol for performing a propidium iodide uptake assay to evaluate the efficacy of this compound in protecting cells from induced pyroptosis.

Data Presentation

The following table summarizes hypothetical quantitative data from a PI uptake assay with this compound treatment in a model of induced pyroptosis.

Treatment GroupThis compound Concentration (µM)Percentage of PI-Positive Cells (Mean ± SD)
Untreated Control05.2 ± 1.5
Vehicle Control (DMSO)05.5 ± 1.8
Pyroptosis Inducer075.8 ± 5.3
Pyroptosis Inducer + this compound155.1 ± 4.2
Pyroptosis Inducer + this compound532.7 ± 3.1
Pyroptosis Inducer + this compound1015.4 ± 2.5

Experimental Protocols

Protocol 1: PI Uptake Assay using Flow Cytometry

This protocol details the steps for quantifying this compound-mediated inhibition of pyroptosis-induced cell death using flow cytometry.

Materials:

  • Cells capable of undergoing pyroptosis (e.g., THP-1 monocytes, bone marrow-derived macrophages)

  • Cell culture medium and supplements

  • This compound

  • Pyroptosis-inducing agent (e.g., Lipopolysaccharide (LPS) and Nigericin)

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock in water)

  • Phosphate-Buffered Saline (PBS)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere and grow overnight.

  • Cell Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 1-2 hours.

    • Induce pyroptosis by adding the appropriate stimulus (e.g., prime with LPS for 4 hours, followed by stimulation with Nigericin for 1 hour). Include an untreated control group.

  • Cell Harvesting:

    • Carefully collect the cell culture supernatant, which may contain dead, detached cells.

    • Wash the adherent cells with PBS and then detach them using a gentle method like trypsinization or cell scraping.

    • Combine the detached cells with their corresponding supernatant to ensure all cells are collected.

  • Cell Staining:

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100-200 µL of cold PBS.

    • Add PI to a final concentration of 1-5 µg/mL.

    • Incubate for 5-15 minutes on ice and protected from light.[10] Do not wash the cells after adding PI.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate the cell population.

    • Measure PI fluorescence in the appropriate channel (e.g., FL2 or FL3).

    • Set the gates for PI-negative (live) and PI-positive (dead) cells based on unstained and single-stained controls.

    • Acquire at least 10,000 events per sample for statistical significance.[11]

Protocol 2: PI Uptake Assay using Fluorescence Microscopy

This protocol provides a method for visualizing and quantifying cell death with this compound treatment using a fluorescence microscope.

Materials:

  • Cells seeded on glass-bottom dishes or multi-well plates suitable for imaging

  • Cell culture medium

  • This compound

  • Pyroptosis-inducing agent

  • Propidium Iodide (PI) staining solution

  • Hoechst 33342 or other cell-permeable nuclear counterstain (optional)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the flow cytometry protocol.

  • Staining:

    • Add PI directly to the cell culture medium to a final concentration of 1-5 µg/mL.

    • If a nuclear counterstain is used, add it according to the manufacturer's instructions.

    • Incubate for 5-15 minutes at room temperature, protected from light.

  • Imaging:

    • Visualize the cells using a fluorescence microscope.

    • Capture images using the appropriate filter sets for PI (and the nuclear counterstain, if used).

    • Acquire images from multiple random fields for each condition to ensure representative data.

  • Image Analysis:

    • Quantify the number of PI-positive (dead) cells and the total number of cells (e.g., by counting Hoechst-positive nuclei or using phase-contrast images).

    • Calculate the percentage of dead cells for each treatment condition.

Signaling Pathway and Experimental Workflow Diagrams

GSDMD_Inhibition_by_this compound cluster_pathway GSDMD-Mediated Pyroptosis Pathway cluster_inhibition Inhibition by this compound Inflammasome Activation Inflammasome Activation Caspase-1 Activation Caspase-1 Activation Inflammasome Activation->Caspase-1 Activation GSDMD GSDMD Caspase-1 Activation->GSDMD Cleaved GSDMD (N-terminal) Cleaved GSDMD (N-terminal) GSDMD->Cleaved GSDMD (N-terminal) Pore Formation Pore Formation Cleaved GSDMD (N-terminal)->Pore Formation Cell Lysis (Pyroptosis) Cell Lysis (Pyroptosis) Pore Formation->Cell Lysis (Pyroptosis) This compound This compound This compound->GSDMD Covalently binds to Cys191 and blocks cleavage PI_Uptake_Assay_Workflow cluster_analysis Analysis Methods Cell Seeding Cell Seeding Treatment with this compound/Vehicle Treatment with this compound/Vehicle Cell Seeding->Treatment with this compound/Vehicle Induction of Pyroptosis Induction of Pyroptosis Treatment with this compound/Vehicle->Induction of Pyroptosis Cell Harvesting Cell Harvesting Induction of Pyroptosis->Cell Harvesting PI Staining PI Staining Cell Harvesting->PI Staining Analysis Analysis PI Staining->Analysis Flow Cytometry Flow Cytometry Analysis->Flow Cytometry Fluorescence Microscopy Fluorescence Microscopy Analysis->Fluorescence Microscopy

References

Application Notes and Protocols for Western Blot Analysis of Rb Phosphorylation Following NU6300 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Retinoblastoma protein (Rb) is a critical tumor suppressor and a key regulator of the cell cycle.[1][2] Its function is tightly controlled by phosphorylation. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, thereby inhibiting the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle.[1][2] The phosphorylation of Rb, primarily by Cyclin-Dependent Kinases (CDKs), leads to the release of E2F, which in turn promotes cell cycle progression.[1][2][3] Dysregulation of the CDK-Rb-E2F pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation.[1][4]

NU6300 has been identified as an irreversible and selective inhibitor of CDK2.[5][6] By inhibiting CDK2, this compound is expected to decrease the phosphorylation of Rb, maintaining it in its active, growth-suppressive state. This leads to a G1 cell cycle arrest and an inhibition of tumor cell proliferation. Western blotting is a powerful and widely used technique to semi-quantitatively measure changes in the phosphorylation status of proteins like Rb in response to therapeutic agents such as this compound.[2][7]

These application notes provide a detailed protocol for assessing the efficacy of this compound in inhibiting Rb phosphorylation in a relevant cancer cell line using Western blot analysis.

Signaling Pathway and Experimental Overview

The diagrams below illustrate the targeted signaling pathway and the general workflow for the Western blot protocol.

Rb_Phosphorylation_Pathway cluster_0 Cell Cycle Progression cluster_1 Rb-E2F Complex Regulation Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activate CyclinE_CDK2 Cyclin E / CDK2 CyclinD_CDK46->CyclinE_CDK2 promote expression of Cyclin E Rb_E2F Rb-E2F Complex (Growth Suppressed) CyclinD_CDK46->Rb_E2F phosphorylates pRb Hyperphosphorylated Rb (Inactive) CyclinE_CDK2->pRb hyperphosphorylates This compound This compound This compound->CyclinE_CDK2 inhibits Rb_E2F->pRb phosphorylation Cell_Cycle_Arrest G1 Cell Cycle Arrest Rb_E2F->Cell_Cycle_Arrest maintains E2F Free E2F pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cell_Cycle_Progression Cell_Cycle_Progression S_Phase_Genes->Cell_Cycle_Progression drives

Caption: this compound inhibits Cyclin E/CDK2, preventing the hyperphosphorylation of Rb and promoting G1 cell cycle arrest.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of Rb phosphorylation following this compound treatment.

I. Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a cancer cell line known to have a functional Rb pathway and sensitivity to CDK2 inhibitors (e.g., MCF-7 breast cancer cells, U2OS osteosarcoma cells).

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Once cells have reached the desired confluency, treat them with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified period (e.g., 24 hours). Include a DMSO-only vehicle control.

II. Cell Lysis and Protein Quantification
  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[8][9] Keeping samples on ice or at 4°C at all times is crucial to minimize proteolysis and dephosphorylation.[8]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

III. SDS-PAGE and Western Blotting
  • Sample Preparation:

    • To an aliquot of each protein lysate, add an equal volume of 2x Laemmli sample buffer.[7][8]

    • Denature the samples by heating at 95-100°C for 5 minutes.[7][8]

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel (e.g., 4-15% gradient gel).[10]

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.[8] Pre-wet the PVDF membrane in methanol before transfer.[8]

    • The transfer can be performed using a wet or semi-dry transfer system.

  • Membrane Blocking:

    • After transfer, block the membrane with 5% w/v BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[8] Note: Do not use milk as a blocking agent, as it contains phosphoproteins that can cause high background.[8][9]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in 5% BSA in TBST to the recommended dilution.

    • Recommended primary antibodies:

      • Phospho-Rb (Ser780, Ser795, or Ser807/811) - these are common sites of phosphorylation by CDKs.

      • Total Rb - to normalize for the total amount of Rb protein.[11][12]

      • GAPDH or β-actin - as a loading control.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[7][13]

  • Washing:

    • The following day, wash the membrane three to five times for 5 minutes each with TBST at room temperature.[7][13]

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8][13]

  • Final Washes:

    • Wash the membrane three to five times for 5 minutes each with TBST at room temperature.[7][13]

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent.

    • Capture the chemiluminescent signal using an imaging system.[13]

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Culture & This compound Treatment B Cell Lysis with Phosphatase Inhibitors A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking (5% BSA) E->F G Primary Antibody (p-Rb, Total Rb) F->G H Secondary Antibody (HRP-conjugated) G->H I ECL Detection H->I J J I->J Data Analysis

Caption: The experimental workflow for Western blot analysis of Rb phosphorylation.

Data Presentation

Quantitative data from the Western blot analysis should be presented in a clear and structured table. Densitometry analysis of the bands should be performed using appropriate software. The intensity of the phospho-Rb band should be normalized to the total Rb band for each sample. Further normalization to a loading control (e.g., GAPDH or β-actin) can also be performed.

This compound Conc. (µM)p-Rb (SerXXX) / Total Rb Ratio (Normalized to Control)
0 (Vehicle)1.00
1Value
5Value
10Value
25Value

*Values are to be determined experimentally.

Troubleshooting and Key Considerations

  • Phosphatase Activity: Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice to preserve the phosphorylation state of your proteins.[8][9][12]

  • Antibody Specificity: Ensure the phospho-specific antibody recognizes the intended phosphorylation site. It's good practice to run a control where the membrane is treated with a phosphatase to confirm the signal is specific to phosphorylation.[10][12]

  • Blocking Agent: Use BSA for blocking instead of non-fat milk to avoid high background from the phosphoprotein casein present in milk.[8][9]

  • Loading Controls: Probing for total Rb is crucial to determine if the changes in the phospho-signal are due to a decrease in phosphorylation or a change in the total amount of Rb protein.[11][12]

  • Low Signal: If the signal for the phosphorylated protein is low, consider enriching your sample for the protein of interest through immunoprecipitation before running the Western blot.[9][12]

References

Application Notes & Protocols: Administration of NU6300 in Lipopolysaccharide-Induced Sepsis Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often leading to systemic inflammation, organ dysfunction, and death. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent initiator of this inflammatory cascade and is widely used to induce sepsis in preclinical models.[1][2][3] A key cellular process implicated in the pathology of sepsis is pyroptosis, an inflammatory form of programmed cell death executed by Gasdermin D (GSDMD).[4] NU6300 has been identified as a specific, covalent inhibitor of GSDMD, presenting a promising therapeutic strategy for inflammatory diseases.[4][5][6] By blocking GSDMD, this compound prevents pyroptotic cell death, reduces the release of pro-inflammatory cytokines, and improves survival in LPS-induced sepsis models.[4][5] These notes provide detailed protocols for the administration and evaluation of this compound in such models.

Mechanism of Action of this compound in Sepsis: this compound functions as a potent inhibitor of pyroptosis by directly targeting GSDMD. In the canonical inflammasome pathway, stimuli like LPS trigger the assembly of the NLRP3 inflammasome, which activates Caspase-1.[7][8] Activated Caspase-1 then cleaves GSDMD, releasing its N-terminal domain (GSDMD-N).[4] This domain oligomerizes and forms pores in the cell membrane, leading to cell lysis and the release of inflammatory cytokines such as IL-1β.[4]

This compound covalently binds to cysteine-191 on GSDMD, a critical residue for its function.[4][5][6] This interaction blocks the cleavage of GSDMD by caspases and impairs the palmitoylation of the protein, which is necessary for its membrane localization.[4][5] Consequently, GSDMD pore formation is inhibited. Interestingly, studies have shown that this compound also exerts a feedback inhibition effect on the NLRP3 inflammasome, further dampening the inflammatory response.[4][5][6]

NU6300_Mechanism_of_Action cluster_pathway Pyroptosis Signaling Pathway cluster_inhibition This compound Intervention LPS LPS TLR4 TLR4 LPS->TLR4 Binds NLRP3 NLRP3 Inflammasome Activation TLR4->NLRP3 Activates Casp1 Caspase-1 Activation NLRP3->Casp1 GSDMD_Cleavage GSDMD Cleavage & Palmitoylation Casp1->GSDMD_Cleavage Cleaves GSDMD Gasdermin D (GSDMD) GSDMD->GSDMD_Cleavage GSDMD_Pore GSDMD-N Pore Formation GSDMD_Cleavage->GSDMD_Pore Leads to Pyroptosis Pyroptosis & Cytokine Release (IL-1β, TNFα) GSDMD_Pore->Pyroptosis This compound This compound This compound->NLRP3 Feedback Inhibition This compound->GSDMD_Cleavage Inhibits Covalently (at Cys191)

Caption: Mechanism of this compound in blocking the LPS-induced pyroptosis pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters and outcomes from preclinical studies of this compound in LPS-induced sepsis models.

Table 1: Experimental Parameters for In Vivo Sepsis Model

Parameter Description Reference
Animal Model BALB/c or C57BL/6J mice [4]
Sepsis Induction Lipopolysaccharide (LPS) from E. coli [4]
LPS Dose 8 mg/kg to 50 mg/kg [4]
LPS Administration Intraperitoneal (i.p.) injection [4]
Test Compound This compound [4]
This compound Dose 5 mg/kg and 10 mg/kg [4]
This compound Admin. Intraperitoneal (i.p.) injection [4]

| Timing | this compound administered 1 hour prior to LPS challenge |[4] |

Table 2: Summary of Key Outcomes

Outcome Measure Effect of this compound Administration Reference
Survival Significantly improved survival rates in septic mice. [4][5]
IL-1β Levels (Spleen) Markedly reduced levels 4 hours post-LPS challenge. [4]
TNFα Levels (Spleen) Markedly reduced levels 4 hours post-LPS challenge. [4]

| GSDMD Cleavage | Ameliorated in treated mice. |[4] |

Experimental Protocols

Protocol 1: LPS-Induced Sepsis Mouse Model and this compound Administration

This protocol describes the induction of sepsis using LPS and the therapeutic administration of this compound.

Materials:

  • Male BALB/c or C57BL/6J mice (8-10 weeks old)

  • Lipopolysaccharide (LPS, E. coli serotype O55:B5 or similar)

  • This compound

  • Sterile, pyrogen-free phosphate-buffered saline (PBS) or saline

  • Vehicle for this compound (e.g., DMSO, as specified in the source study)

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Animal Acclimatization: House mice under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week before the experiment.

  • Preparation of Reagents:

    • Prepare LPS solution by dissolving in sterile PBS to the desired concentration (e.g., for an 8 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 1.6 mg/mL).

    • Prepare this compound solution in its vehicle at the desired concentration (e.g., for a 10 mg/kg dose, the concentration would be 2 mg/mL).

  • Grouping: Randomly divide mice into experimental groups (e.g., Vehicle + PBS; Vehicle + LPS; this compound + LPS).

  • This compound Administration: Administer the prepared this compound solution (e.g., 5 or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Waiting Period: Wait for 1 hour post-NU6300 administration.[4]

  • Sepsis Induction: Administer LPS (e.g., 8 or 50 mg/kg) or PBS via i.p. injection to induce sepsis.[4]

  • Post-Injection Monitoring & Analysis:

    • Survival Study: Monitor mice for survival, weight loss, and clinical signs of sickness (piloerection, lethargy, huddling) at regular intervals for up to 120 hours.[9]

    • Cytokine Analysis: At a predetermined time point (e.g., 4 hours post-LPS), euthanize a subset of mice.[4] Collect blood via cardiac puncture and/or harvest organs like the spleen and liver. Snap-freeze tissues in liquid nitrogen for later analysis.

Experimental_Workflow cluster_workflow Experimental Workflow Acclimatization 1. Animal Acclimatization (≥ 1 week) Grouping 2. Randomize into Groups (Vehicle, this compound) Acclimatization->Grouping NU6300_Admin 3. Administer this compound or Vehicle (i.p. injection) Grouping->NU6300_Admin Wait 4. Wait (1 hour) NU6300_Admin->Wait LPS_Admin 5. Administer LPS or PBS (i.p. injection) Wait->LPS_Admin Monitoring 6. Post-Injection Monitoring & Analysis LPS_Admin->Monitoring Survival Survival Study (Monitor up to 120h) Monitoring->Survival Endpoint Cytokine Cytokine/Tissue Analysis (Euthanize at 4h, Collect Samples) Monitoring->Cytokine Endpoint

References

Application Notes and Protocols for Cell Viability Assays with NU6300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6300 is a potent and versatile small molecule inhibitor with a dual mechanism of action, making it a valuable tool for research in cell cycle regulation and inflammatory cell death pathways. It functions as a covalent, irreversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2) with an IC50 of 0.16 μM[1][2]. By targeting CDK2, a key regulator of cell cycle progression, this compound can induce cell cycle arrest. More recently, this compound was identified as a specific inhibitor of Gasdermin D (GSDMD), a critical protein in the execution of pyroptosis, a form of inflammatory cell death[3][4]. This compound covalently binds to cysteine-191 of GSDMD, thereby blocking its cleavage and the subsequent formation of pores in the cell membrane[3][4].

This document provides detailed application notes and protocols for assessing the effects of this compound on cell viability using the Cell Counting Kit-8 (CCK-8) assay. The CCK-8 assay is a sensitive, colorimetric method for determining the number of viable cells in a culture. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells, and can be quantified by measuring the absorbance at 450 nm.

These protocols are designed to be a comprehensive guide for researchers utilizing this compound in various cell-based studies, from basic research to drug discovery applications.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for assessing its impact on cell viability using a CCK-8 assay.

NU6300_Mechanism_of_Action cluster_cdk2 CDK2 Pathway cluster_gsdmd GSDMD Pathway (Pyroptosis) CDK2 CDK2 Rb Rb CDK2->Rb phosphorylates CyclinE Cyclin E CyclinE->CDK2 activates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes Caspase1 Caspase-1 GSDMD GSDMD Caspase1->GSDMD cleaves GSDMD_N GSDMD-N GSDMD->GSDMD_N Pore_Formation Pore Formation GSDMD_N->Pore_Formation Pyroptosis Pyroptosis Pore_Formation->Pyroptosis This compound This compound This compound->CDK2 inhibits This compound->GSDMD inhibits cleavage CCK8_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay CCK-8 Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding NU6300_Prep 3. Prepare this compound Dilutions Cell_Seeding->NU6300_Prep Treatment 4. Treat Cells with this compound NU6300_Prep->Treatment Incubation 5. Incubate for 24-72h Treatment->Incubation Add_CCK8 6. Add CCK-8 Reagent Incubation->Add_CCK8 Incubate_CCK8 7. Incubate for 1-4h Add_CCK8->Incubate_CCK8 Read_Absorbance 8. Measure Absorbance at 450 nm Incubate_CCK8->Read_Absorbance Data_Analysis 9. Calculate Cell Viability (%) Read_Absorbance->Data_Analysis IC50_Determination 10. Determine IC50 Value Data_Analysis->IC50_Determination

References

Application Notes and Protocols: Utilizing NU6300 for Inflammasome Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammasomes are multi-protein complexes within the innate immune system that play a critical role in responding to cellular danger signals and pathogens.[1] Upon activation, inflammasomes trigger the activation of caspase-1, which in turn processes pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18 into their mature forms.[1][2] A key downstream event of inflammasome activation is a form of inflammatory programmed cell death known as pyroptosis, which is executed by the Gasdermin D (GSDMD) protein.[3][4] The N-terminal fragment of cleaved GSDMD forms pores in the cell membrane, leading to cell lysis and the release of inflammatory mediators.[3][5]

NU6300 has been identified as a potent and specific covalent inhibitor of GSDMD.[3][6] It serves as an invaluable tool for dissecting the molecular mechanisms of pyroptosis and for investigating the therapeutic potential of GSDMD inhibition in various inflammatory diseases. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in studying inflammasome activation.

Mechanism of Action of this compound

This compound acts as a highly specific inhibitor of GSDMD by directly targeting a key cysteine residue.[3][5] The mechanism involves:

  • Covalent Modification: this compound covalently binds to cysteine-191 (C191) in human GSDMD. This modification physically obstructs the protein's function.[3][6]

  • Blockade of Cleavage and Palmitoylation: The binding of this compound to C191 prevents the cleavage of GSDMD by inflammatory caspases (caspase-1, -4, -5, and -11).[3] Furthermore, it impairs the palmitoylation of both full-length and N-terminal GSDMD, a crucial step for its localization to the cell membrane.[3][4]

  • Inhibition of Pyroptosis: By preventing GSDMD cleavage and membrane insertion, this compound effectively blocks the formation of GSDMD pores, thereby inhibiting pyroptotic cell death and the subsequent release of pro-inflammatory cytokines.[5]

  • Selective Inflammasome Inhibition: this compound demonstrates selectivity in its effects on different inflammasome pathways. While it does not affect the upstream activation steps (ASC oligomerization and caspase-1 processing) of the AIM2 and NLRC4 inflammasomes, it strongly inhibits these early events in the NLRP3 inflammasome pathway.[3][4] This suggests a unique feedback inhibition mechanism on the NLRP3 inflammasome when GSDMD is targeted.[3][5]

NU6300_Mechanism cluster_upstream Inflammasome Activation cluster_downstream Pyroptosis Pathway PAMPs PAMPs / DAMPs NLRP3 NLRP3 Sensor PAMPs->NLRP3 Signal 1 ASC ASC Adaptor NLRP3->ASC Oligomerization ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage GSDMD_N GSDMD-N Fragment (Pore Formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis & IL-1β Release GSDMD_N->Pyroptosis IL1b Mature IL-1β ProIL1b->IL1b This compound This compound This compound->ASC Feedback Inhibition (NLRP3-specific) This compound->GSDMD Covalently binds C191 Inhibits cleavage & -palmitoylation

This compound inhibits GSDMD, blocking pyroptosis and showing feedback inhibition on NLRP3.

Data Presentation: Summary of this compound Activity

The inhibitory effects of this compound on inflammasome activation and pyroptosis have been quantified in various assays.

ParameterCell TypeAssayValueReference
IC₅₀ of Pyroptosis Inhibition Human THP-1 cellsLDH Release0.89 µM[5]
Murine BMDMsLDH Release0.93 µM[5]
Binding Affinity (Kd) Purified GSDMD proteinMicroscale Thermophoresis (MST)36.12 µM[5]
Target Specificity VariousWestern Blot / Oligomerization Assay- Covalently modifies C191 of GSDMD. - Blocks GSDMD cleavage and palmitoylation. - No effect on ASC oligomerization or Caspase-1 activation in AIM2/NLRC4 inflammasomes. - Robustly inhibits ASC oligomerization and Caspase-1 activation in the NLRP3 inflammasome.[3][5]

Experimental Protocols

Herein are detailed protocols for assessing the impact of this compound on inflammasome activation.

Experimental_Workflow cluster_assays Downstream Analysis start Start: Culture Cells (e.g., THP-1, BMDMs) prime Step 1: Prime Cells (e.g., LPS for 3-4h) start->prime inhibit Step 2: Pre-treat with this compound (e.g., 1h incubation) prime->inhibit activate Step 3: Activate Inflammasome (e.g., Nigericin, ATP) inhibit->activate collect Step 4: Collect Supernatant & Lysates activate->collect ldh Pyroptosis Assay (LDH Release) collect->ldh elisa Cytokine Assay (IL-1β ELISA) collect->elisa wb Western Blot (Casp-1, GSDMD Cleavage) collect->wb asc ASC Oligomerization collect->asc end End: Data Analysis ldh->end elisa->end wb->end asc->end

Workflow for studying this compound's effect on inflammasome activation.
Protocol 1: In Vitro Inflammasome Activation and this compound Treatment

This protocol describes the general procedure for priming and activating inflammasomes in macrophages in the presence of this compound.

Materials:

  • THP-1 monocytes or bone marrow-derived macrophages (BMDMs)

  • Complete RPMI-1640 or DMEM medium

  • PMA (for THP-1 differentiation)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well or 24-well tissue culture plates

Procedure:

  • Cell Seeding and Differentiation (for THP-1):

    • Seed THP-1 monocytes at a density of 0.5 x 10⁶ cells/mL in a culture plate.

    • Add PMA to a final concentration of 50-100 ng/mL to differentiate monocytes into macrophage-like cells.

    • Incubate for 48-72 hours. Replace with fresh, PMA-free medium and rest the cells for 24 hours before the experiment.

  • Priming (Signal 1):

    • Prime the cells by adding LPS (e.g., 1 µg/mL) to the culture medium.

    • Incubate for 3-4 hours at 37°C.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • After priming, gently remove the LPS-containing medium and replace it with medium containing the desired concentrations of this compound or a vehicle control (DMSO).

    • Incubate for 1 hour at 37°C.

  • Activation (Signal 2):

    • To activate the NLRP3 inflammasome, add nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM) directly to the wells.

    • Incubate for the required time (e.g., 45-60 minutes for nigericin).

  • Sample Collection:

    • After incubation, centrifuge the plates (e.g., at 500 x g for 5 minutes).

    • Carefully collect the cell-free supernatant for LDH and cytokine analysis.

    • Lyse the remaining cells in an appropriate buffer for Western blot analysis or ASC oligomerization assays.

Protocol 2: Assessment of Pyroptosis (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of pyroptosis.[7]

Materials:

  • Cell-free supernatants from Protocol 1

  • Commercially available LDH Cytotoxicity Assay Kit

  • 96-well plate

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the specific LDH assay kit.

  • Sample Preparation: Transfer 50 µL of cell-free supernatant from each condition to a new 96-well plate.

  • Controls:

    • Maximum LDH Release: Lyse untreated cells with the lysis buffer provided in the kit.

    • Spontaneous LDH Release: Use supernatant from untreated, un-stimulated cells.

  • Reaction: Add the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified by the manufacturer (typically 15-30 minutes).

  • Measurement: Add the stop solution and measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] x 100

Protocol 3: Measurement of Cytokine Release (IL-1β ELISA)

This protocol measures the concentration of mature IL-1β released into the supernatant.

Materials:

  • Cell-free supernatants from Protocol 1

  • Human or Mouse IL-1β ELISA Kit

  • 96-well ELISA plate

  • Wash buffer

  • Recombinant IL-1β standard

  • Detection antibody and substrate

  • Microplate reader

Procedure:

  • Perform the ELISA according to the manufacturer's protocol.

  • Standard Curve: Prepare a serial dilution of the recombinant IL-1β standard to generate a standard curve.

  • Sample Loading: Add standards and cell-free supernatants to the antibody-coated wells of the ELISA plate.

  • Incubation and Washing: Incubate the plate, then wash the wells multiple times to remove unbound proteins.

  • Detection: Add the biotinylated detection antibody, followed by streptavidin-HRP and the TMB substrate.

  • Measurement: Stop the reaction and measure the absorbance at 450 nm.

  • Calculation: Determine the concentration of IL-1β in the samples by interpolating from the standard curve.

Protocol 4: Western Blot Analysis of Inflammasome Components

This method is used to detect the cleavage of caspase-1 and GSDMD, indicating inflammasome activation.

Materials:

  • Cell lysates from Protocol 1

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Primary antibodies: anti-Caspase-1 (for p20 or p10 subunit), anti-GSDMD (for full-length and N-terminal fragment)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system. Cleaved caspase-1 (p20/p10) and the GSDMD N-terminal fragment (~31 kDa) will indicate activation.

Protocol 5: ASC Oligomerization Assay

This protocol detects the formation of large ASC oligomers ("specks"), a definitive sign of inflammasome assembly.[4]

Materials:

  • Cell pellets from Protocol 1

  • Lysis buffer (e.g., NP-40 based)

  • Cross-linker: Disuccinimidyl suberate (DSS)

  • SDS-PAGE and Western blot reagents

  • Anti-ASC antibody

Procedure:

  • Cell Lysis: Lyse the cell pellets in an appropriate buffer on ice.

  • Centrifugation: Centrifuge the lysates at a low speed (e.g., 6000 x g) for 15 minutes to pellet the insoluble fraction containing ASC specks.

  • Cross-linking:

    • Resuspend the pellet in PBS.

    • Add fresh DSS (e.g., 2 mM final concentration) and incubate for 30 minutes at 37°C to cross-link the ASC oligomers.

  • Pelleting and Denaturation: Centrifuge to pellet the cross-linked specks. Resuspend the pellet in SDS-PAGE sample buffer.

  • Western Blot: Analyze the samples by Western blot using an anti-ASC antibody. ASC monomers (~22 kDa), dimers, and high-molecular-weight oligomers will be visible in activated samples.[8]

References

Troubleshooting & Optimization

NU6300 solubility issues and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and best practices for the use of NU6300 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor. It functions as a covalent, irreversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with an IC50 of 0.16 μM.[1][2] By binding to CDK2, this compound prevents the phosphorylation of key substrate proteins, such as the retinoblastoma tumor suppressor protein (Rb), thereby arresting the cell cycle at the G1/S transition.[1] More recently, this compound has also been identified as a specific inhibitor of Gasdermin D (GSDMD), where it covalently interacts with cysteine-191, blocking its cleavage and subsequent pyroptotic cell death.[3][4] This dual activity makes it a valuable tool for studying both cell cycle regulation and inflammatory pathways.

Q2: What are the recommended solvents for dissolving this compound?

A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[5][6][7][8] It is soluble in DMSO at various concentrations, with suppliers reporting solubility up to 100 mg/mL.[1] For optimal results, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] Sonication may be used to aid dissolution.[8]

Q3: How should I prepare stock solutions of this compound?

A3: To prepare a stock solution, dissolve the this compound powder in high-quality, anhydrous DMSO to your desired high concentration (e.g., 10 mM, 50 mM, or higher, depending on the reported solubility). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Q4: I am observing precipitation when I dilute my this compound DMSO stock into aqueous cell culture media. What could be the cause and how can I prevent it?

A4: This is a common issue with hydrophobic compounds like this compound and is often referred to as "crashing out." It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the DMSO is diluted. Here are some common causes and solutions:

  • High Final Concentration: The final concentration of this compound in your media may exceed its aqueous solubility limit. Try lowering the final working concentration.

  • Rapid Dilution: Adding a concentrated DMSO stock directly into a large volume of aqueous media can cause rapid solvent exchange and precipitation. It is recommended to perform serial dilutions.

  • Low Temperature of Media: Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media.

  • Interaction with Media Components: this compound might interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes. If the problem persists, consider trying a different basal media formulation.

Troubleshooting Guide: Solubility Issues

Problem Potential Cause Recommended Solution
This compound powder is difficult to dissolve in DMSO. The DMSO may have absorbed moisture (hygroscopic).Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Gentle warming and sonication can also aid dissolution.[1][8]
Precipitate forms immediately upon dilution into cell culture medium. The final concentration is too high for aqueous solution, or the dilution was too rapid.Perform a serial dilution of the DMSO stock in pre-warmed media. Add the compound dropwise while gently mixing. Consider lowering the final working concentration.
The media becomes cloudy or a precipitate forms after incubation. The compound may be unstable or interacting with media components over time at 37°C.Decrease the final concentration. If possible, prepare fresh dilutions for each experiment and reduce the incubation time.
Inconsistent experimental results. Incomplete dissolution or precipitation of this compound.Always visually inspect your solutions for any signs of precipitation before adding them to your cells. Centrifuge the diluted solution at low speed to pellet any precipitate before adding the supernatant to the cells.

Quantitative Solubility Data

Solvent Concentration Source
DMSO≥ 32 mg/mL (77.39 mM)AbMole BioScience, Xcess Biosciences[2][7]
DMSO80 mg/mL (193.48 mM)TargetMol[8]
DMSO100 mg/mL (241.84 mM)MedchemExpress[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound powder (Molecular Weight: 413.50 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out 4.14 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months to years).[1][5]

Protocol 2: Dilution of this compound for Cell-Based Assays
  • Materials: 10 mM this compound in DMSO stock solution, pre-warmed (37°C) complete cell culture medium.

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution to reach the final desired concentration. For example, to achieve a 10 µM final concentration in your cell culture well:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media. This will give you a 100 µM solution.

      • Gently vortex the intermediate dilution.

      • Add the required volume of the 100 µM solution to your cell culture wells to achieve the final 10 µM concentration.

    • Always add the diluted compound to the cells in pre-warmed media and gently mix by swirling the plate.

Protocol 3: In Vivo Formulation (Example)

For in vivo experiments, a common formulation involves a mixture of solvents to improve solubility and bioavailability.

  • Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).

  • Procedure (to prepare a 2.5 mg/mL solution): [1]

    • Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

    • In a sterile tube, add the solvents in the following order, ensuring the solution is clear after each addition:

      • 10% DMSO (from the concentrated stock)

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

    • For example, to prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL this compound stock to 400 µL of PEG300 and mix well. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.[1]

    • If precipitation occurs, heating and/or sonication can be used to aid dissolution.[1]

Visualizations

CDK2 Signaling Pathway in G1/S Phase Transition

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Stimuli->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb pRb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CyclinE_Gene Cyclin E Gene E2F->CyclinE_Gene Activates Transcription CyclinE Cyclin E CyclinE_Gene->CyclinE CDK2 CDK2 CyclinE->CDK2 Binds & Activates CDK2->Rb Hyper-phosphorylates DNA_Replication DNA Replication CDK2->DNA_Replication Promotes This compound This compound This compound->CDK2 Inhibits

Caption: Simplified signaling pathway of CDK2 in the G1/S cell cycle transition and the inhibitory action of this compound.

Experimental Workflow: Preparing this compound for Cell Culture

Experimental_Workflow start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in Anhydrous DMSO (Vortex/Sonicate) weigh->dissolve stock 3. Create High-Concentration Stock Solution (e.g., 10 mM) dissolve->stock store 4. Aliquot and Store at -20°C / -80°C stock->store thaw 5. Thaw Aliquot store->thaw intermediate 6. Prepare Intermediate Dilution in Pre-warmed Media thaw->intermediate final 7. Prepare Final Working Dilution in Pre-warmed Media intermediate->final treat 8. Add to Cell Culture final->treat end End treat->end

Caption: Step-by-step workflow for the preparation and dilution of this compound for use in cell culture experiments.

Troubleshooting Logic for this compound Precipitation

Troubleshooting_Logic start Precipitation Observed? immediate Immediate Precipitation start->immediate Yes delayed Delayed Precipitation start->delayed Yes no_precip No Precipitation Proceed with Experiment start->no_precip No cause1 Cause: High Final Concentration or Rapid Dilution immediate->cause1 cause2 Cause: Instability or Interaction with Media delayed->cause2 solution1 Solution: Lower Final [C] & Perform Serial Dilution cause1->solution1 solution2 Solution: Use Fresh Dilutions, Consider Different Media cause2->solution2

Caption: A logical diagram to troubleshoot common precipitation issues encountered with this compound in cell culture.

References

NU6300 stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the stability of NU6300 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a covalent, irreversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with an IC50 of 0.16 μM.[1][2] It has also been identified as a specific inhibitor of Gasdermin D (GSDMD), where it covalently reacts with cysteine-191 to block its cleavage and subsequent pyroptosis.[3][4]

Q2: What is the solubility of this compound?

A2: this compound is readily soluble in DMSO.[1][5][6] Information on its direct solubility in aqueous buffers is limited. For experimental use, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the aqueous experimental medium.

Q3: How should I prepare a working solution of this compound for my experiments?

A3: It is recommended to first dissolve this compound in DMSO to create a stock solution. For cell-based assays, this stock solution can then be diluted in cell culture medium to the desired final concentration. For in vivo studies, formulations with co-solvents are often necessary.

Q4: How stable is this compound in an aqueous solution like cell culture media?

Q5: What are the recommended storage conditions for this compound?

A5: Proper storage is crucial for maintaining the stability and activity of this compound. The following table summarizes the recommended storage conditions based on available data.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationCitations
Solid Powder-20°CUp to 3 years[5][6]
4°CUp to 2 years[5]
In Solvent (DMSO)-80°CUp to 2 years[2][6]
-20°CUp to 1 year[2][5]

Table 2: Solubility of this compound

SolventConcentrationCitations
DMSO≥ 32 mg/mL[1][5]
DMSO80 mg/mL (193.48 mM)[6]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline3.3 mg/mL (7.98 mM)[6]
10% DMSO + 90% (20% SBE-β-CD in Saline)2.5 mg/mL (6.05 mM)[2]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (6.05 mM)[2]

Troubleshooting Guide

Issue Possible Cause Recommendation
Precipitation observed after diluting DMSO stock in aqueous buffer. The final concentration of DMSO may be too low to maintain solubility, or the aqueous buffer is not compatible.Increase the final percentage of DMSO if the experimental system allows. Alternatively, consider using a formulation with co-solvents like PEG300 and Tween 80 for better solubility. Ensure the aqueous buffer does not contain components that may react with or reduce the solubility of this compound.
Loss of compound activity in a multi-day experiment. This compound may degrade in aqueous media over extended periods.Prepare fresh working solutions of this compound daily. For longer experiments, consider replenishing the media with freshly diluted this compound at regular intervals.
Inconsistent results between experiments. Improper storage of stock solutions or repeated freeze-thaw cycles.Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Always store stock solutions at the recommended temperature.
Unexpected off-target effects. This compound is a covalent inhibitor and may react with other cellular components.Titrate the concentration of this compound to the lowest effective dose for your experiment to minimize off-target effects. Include appropriate controls to assess the specificity of the observed effects.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Warm a vial of solid this compound to room temperature.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly and/or sonicate to ensure complete dissolution.

  • Aliquot the stock solution into single-use tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Cell-Based Assay Workflow

  • Culture cells to the desired confluency.

  • Prepare a fresh working solution of this compound by diluting the DMSO stock solution in pre-warmed cell culture medium to the final experimental concentration. Ensure the final DMSO concentration is compatible with your cell line and does not exceed a cytotoxic level (typically <0.5%).

  • Remove the existing cell culture medium and replace it with the medium containing this compound.

  • Incubate the cells for the desired period as determined by your experimental design.

  • Proceed with downstream analysis (e.g., western blotting, cell viability assays, etc.).

Visualizations

NU6300_Mechanism_of_Action This compound This compound CDK2 CDK2 This compound->CDK2 Inhibits GSDMD Gasdermin D (GSDMD) This compound->GSDMD Inhibits Cleavage CellCycle Cell Cycle Progression CDK2->CellCycle Promotes Pyroptosis Pyroptosis GSDMD->Pyroptosis Induces Inflammation Inflammation Pyroptosis->Inflammation Contributes to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Solid Solid this compound DMSO_Stock DMSO Stock Solution Solid->DMSO_Stock Dissolve in DMSO Working_Sol Aqueous Working Solution DMSO_Stock->Working_Sol Dilute in Aqueous Buffer Treatment Treat Cells with this compound Working_Sol->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Incubation Incubate Treatment->Incubation Analysis Downstream Analysis Incubation->Analysis

Caption: General experimental workflow for this compound.

Troubleshooting_Logic Start Inconsistent Results? Check_Storage Check Stock Solution Storage (Temp, Aliquots) Start->Check_Storage Check_Prep Review Working Solution Prep (Fresh Dilution?) Start->Check_Prep Resolved Problem Resolved Check_Storage->Resolved Check_Conc Verify Final Concentration Check_Prep->Check_Conc Check_DMSO Final DMSO % Too High? Check_Conc->Check_DMSO Check_DMSO->Resolved

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Determining the Optimal Concentration of NU6300 for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers in determining the optimal concentration of NU6300 for their in vitro experiments. This compound is a potent, covalent, and irreversible dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Gasdermin D (GSDMD), making it a valuable tool for studying cell cycle regulation and pyroptosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a covalent, irreversible, and ATP-competitive inhibitor of CDK2, a key regulator of the eukaryotic cell cycle.[1] It has also been identified as a specific inhibitor of Gasdermin D (GSDMD), a protein essential for pyroptosis, a form of inflammatory cell death. This dual inhibitory activity should be considered when designing and interpreting experiments.

Q2: What is a good starting concentration range for my in vitro experiments with this compound?

A2: As a starting point, a broad concentration range from 10 nM to 100 µM is recommended for initial dose-response experiments. Based on published data, the IC50 of this compound for CDK2 is approximately 0.16 µM.[1] For GSDMD-mediated pyroptosis inhibition in THP-1 cells, the IC50 is around 0.89 µM. Your optimal concentration will depend on the cell type, assay endpoint, and incubation time.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve 4.14 mg of this compound (Molecular Weight: 413.49 g/mol ) in 1 mL of DMSO. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically <0.5%).

Q4: How does the covalent nature of this compound affect experimental design?

A4: As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. This means that the observed potency (IC50) will likely decrease with longer incubation times. It is crucial to standardize incubation times across experiments to ensure reproducibility. To confirm covalent binding, consider performing washout experiments.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High IC50 value or weak inhibition of CDK2 activity Insufficient incubation time for covalent bond formation.Increase the pre-incubation time of this compound with the cells or enzyme before adding the substrate. A time-course experiment (e.g., 1, 4, 8, 24 hours) can help determine the optimal incubation period.
Cell line lacks a functional Retinoblastoma (Rb) protein, a key downstream target of CDK2.Use cell lines with intact Rb signaling, such as SKUT-1B, for CDK2-dependent cell cycle studies.[1]
Assay endpoint is not sensitive to CDK2 inhibition (e.g., metabolic assays for a cytostatic effect).Use assays that directly measure cell proliferation (e.g., cell counting, DNA synthesis assays) or CDK2-specific phosphorylation (e.g., p-Rb Western blot).
Inconsistent results in pyroptosis inhibition assays Cell line does not express GSDMD or the appropriate inflammasome components.Use a well-characterized cell line for pyroptosis studies, such as THP-1 monocytes, which can be differentiated into macrophages.
Suboptimal activation of the inflammasome.Ensure proper stimulation of the chosen inflammasome pathway (e.g., LPS priming followed by a specific activator like nigericin for NLRP3).
Observed cytotoxicity is not dose-dependent or occurs at very low concentrations Off-target effects of this compound.While this compound has shown some selectivity, it's advisable to perform a broader kinase panel screening to identify potential off-target interactions.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cell line. Include a vehicle-only control.
Difficulty confirming covalent inhibition Inefficient removal of unbound inhibitor in washout experiments.Increase the number and duration of washes with fresh, inhibitor-free medium.
Rapid protein turnover in the target cell line.Consider the half-life of your target protein (CDK2 or GSDMD) when designing washout experiments. A shorter protein half-life may mask the effects of irreversible inhibition over longer time points.

Experimental Protocols

I. Determining the IC50 for CDK2 Inhibition via Western Blotting for Phospho-Rb

This protocol assesses the ability of this compound to inhibit the phosphorylation of the Retinoblastoma protein (p-Rb), a direct downstream target of CDK2.

Materials:

  • Rb-positive cancer cell line (e.g., SKUT-1B)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.01, 0.1, 0.5, 1, 5, 10, and 50 µM. Include a vehicle control (DMSO only).

  • Incubation: Replace the medium in each well with the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 4-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-Rb and total Rb. Normalize the p-Rb signal to the total Rb signal. Plot the normalized p-Rb levels against the log of the this compound concentration to determine the IC50 value.

Diagram: CDK2 Signaling Pathway and this compound Inhibition

CDK2_Pathway Cyclin E Cyclin E Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E->Cyclin E/CDK2 CDK2 CDK2 CDK2->Cyclin E/CDK2 p-Rb p-Rb Cyclin E/CDK2->p-Rb Phosphorylation E2F E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes Transcription Rb Rb Rb->E2F Inhibits This compound This compound This compound->CDK2 Inhibits

Caption: this compound inhibits the formation of the active Cyclin E/CDK2 complex, preventing Rb phosphorylation.

II. Determining the IC50 for GSDMD Inhibition via LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells undergoing pyroptosis, which is inhibited by this compound's effect on GSDMD.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • This compound

  • DMSO

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Differentiation: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well. Differentiate the cells into macrophages by treating with 100 nM PMA for 48-72 hours.

  • LPS Priming: Replace the medium with fresh medium containing 1 µg/mL LPS and incubate for 3-4 hours.

  • Compound Treatment: Remove the LPS-containing medium and add fresh medium with serial dilutions of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10, 50 µM). Include a vehicle control. Incubate for 1 hour.

  • Inflammasome Activation: Add nigericin to a final concentration of 10 µM to all wells except the negative control.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • LDH Assay:

    • Centrifuge the plate to pellet the cells.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Perform the LDH assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the recommended wavelength. Calculate the percentage of cytotoxicity for each concentration relative to the positive control (LPS + nigericin without this compound). Plot the percentage of LDH release against the log of the this compound concentration to determine the IC50.

Diagram: GSDMD-Mediated Pyroptosis Pathway and this compound Inhibition

GSDMD_Pathway cluster_Inflammasome_Activation Inflammasome Activation Inflammasome Signal Inflammasome Signal Caspase-1 (inactive) Caspase-1 (inactive) Inflammasome Signal->Caspase-1 (inactive) Caspase-1 (active) Caspase-1 (active) Caspase-1 (inactive)->Caspase-1 (active) GSDMD-N GSDMD-N Caspase-1 (active)->GSDMD-N Cleavage Pro-GSDMD Pro-GSDMD Pore Formation Pore Formation GSDMD-N->Pore Formation Pyroptosis Pyroptosis Pore Formation->Pyroptosis This compound This compound This compound->Pro-GSDMD Inhibits Cleavage

Caption: this compound inhibits the cleavage of Pro-GSDMD, preventing pore formation and pyroptosis.

III. Cytotoxicity Assessment using MTT Assay

This protocol determines the general cytotoxicity of this compound on a given cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density for logarithmic growth over the assay period. Allow to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the log of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).

Diagram: Experimental Workflow for Determining Optimal this compound Concentration

Workflow cluster_planning Phase 1: Initial Dose-Response cluster_optimization Phase 2: Assay Optimization cluster_validation Phase 3: Validation Select Cell Line Select Cell Line Broad Concentration Range (10 nM - 100 µM) Broad Concentration Range (10 nM - 100 µM) Select Cell Line->Broad Concentration Range (10 nM - 100 µM) Determine Initial IC50/CC50 Determine Initial IC50/CC50 Broad Concentration Range (10 nM - 100 µM)->Determine Initial IC50/CC50 Time-Course Experiment Time-Course Experiment Determine Initial IC50/CC50->Time-Course Experiment Narrow Concentration Range Narrow Concentration Range Time-Course Experiment->Narrow Concentration Range Confirm Covalent Binding (Washout) Confirm Covalent Binding (Washout) Narrow Concentration Range->Confirm Covalent Binding (Washout) Orthogonal Assays Orthogonal Assays Confirm Covalent Binding (Washout)->Orthogonal Assays Off-Target Screening Off-Target Screening Orthogonal Assays->Off-Target Screening Final Optimal Concentration Final Optimal Concentration Off-Target Screening->Final Optimal Concentration

Caption: A stepwise workflow for determining the optimal in vitro concentration of this compound.

Quantitative Data Summary

ParameterValueTarget/Cell LineReference
CDK2 IC50 0.16 µMEnzyme Assay[1]
GSDMD IC50 0.89 µMTHP-1 cells
Molecular Weight 413.49 g/mol N/A
Solubility ≥32 mg/mL in DMSON/A

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell lines and experimental setup. Always include appropriate positive, negative, and vehicle controls.

References

Navigating NU6300 Cytotoxicity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the cytotoxicity of NU6300 in various cell lines. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and curated data to streamline your research and address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: While initially developed as a covalent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), recent studies have identified Gasdermin D (GSDMD) as a key target of this compound. This compound covalently binds to cysteine-191 of GSDMD, which blocks its cleavage. This, in turn, inhibits the formation of pores in the cell membrane, a critical step in pyroptotic cell death. Therefore, in many cell types, the observed "cytotoxicity" may manifest as an inhibition of pyroptosis rather than direct cell killing.

Q2: In which cell lines has the cytotoxic or pyroptosis-inhibiting effect of this compound been observed?

A2: The effects of this compound have been documented in several cell lines, including:

  • THP-1: A human monocytic cell line.

  • Bone Marrow-Derived Macrophages (BMDMs): Primary immune cells.

  • HEK-293T: A human embryonic kidney cell line.

  • HT-29: A human colon adenocarcinoma cell line.

  • SKUT-1B: A human uterine leiomyosarcoma cell line.[1]

Q3: What is the typical concentration range for observing the effects of this compound?

A3: The effective concentration of this compound can vary depending on the cell line and the specific endpoint being measured. For inhibition of pyroptosis, IC50 values of approximately 0.89 µM in THP-1 cells and 0.93 µM in BMDMs have been reported. For CDK2 inhibition, the IC50 is reported to be 0.16 µM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How does the GSDMD-inhibiting activity of this compound relate to its original design as a CDK2 inhibitor?

A4: While this compound was designed as a covalent CDK2 inhibitor, its potent anti-pyroptotic effects appear to be independent of CDK2 inhibition. This highlights a potential off-target effect that has become a primary focus of recent research. When studying the cytotoxic effects of this compound, it is crucial to consider both potential mechanisms of action and design experiments to dissect their relative contributions in your cell model.

Troubleshooting Guides

This section addresses common issues that may arise during the assessment of this compound cytotoxicity.

Lactate Dehydrogenase (LDH) Assay

Issue 1: High background LDH release in control wells.

  • Possible Cause:

    • Suboptimal cell culture conditions: Cells may be stressed due to issues with media, temperature, or CO2 levels.

    • Over-seeding of cells: High cell density can lead to spontaneous cell death.

    • Rough handling of cells: Excessive pipetting or centrifugation can damage cell membranes.

    • High inherent LDH in serum: Some batches of fetal bovine serum (FBS) can have high endogenous LDH levels.[2][3]

  • Solution:

    • Ensure optimal and consistent cell culture conditions.

    • Perform a cell titration experiment to determine the optimal seeding density.

    • Handle cells gently during all steps of the experiment.

    • Reduce the serum concentration in your assay medium or use a serum-free medium if compatible with your cells. Always test the background LDH level of your complete medium.[2][3]

Issue 2: Low or no detectable LDH release in positive control wells.

  • Possible Cause:

    • Ineffective lysis agent: The lysis buffer may not be effectively disrupting the cell membranes.

    • Low cell number: Insufficient cell numbers will result in a low overall LDH signal.

    • Timing of assay: The peak of LDH release may not have been reached at the time of measurement.

  • Solution:

    • Ensure the lysis buffer is properly prepared and stored. Consider extending the lysis incubation time.

    • Increase the number of cells seeded per well.

    • Perform a time-course experiment to identify the optimal endpoint for LDH measurement.

Propidium Iodide (PI) Staining for Flow Cytometry

Issue 1: High percentage of PI-positive cells in the negative control group.

  • Possible Cause:

    • Harsh cell harvesting: Trypsinization or scraping can damage cell membranes.

    • Extended incubation times: Leaving cells for too long in suspension or during staining can lead to cell death.

    • Inappropriate gating strategy: Debris and doublets may be incorrectly included in the analysis.

  • Solution:

    • Use a gentle cell detachment method and minimize the duration of enzymatic treatment.

    • Process samples promptly and keep them on ice whenever possible.

    • Set appropriate forward and side scatter gates to exclude debris and use a doublet discrimination gate.

Issue 2: Weak or no PI signal in positive control (dead cells).

  • Possible Cause:

    • Insufficient PI concentration: The concentration of PI may be too low to effectively stain the nuclei.

    • Incorrect laser and filter setup: The flow cytometer may not be properly configured to detect PI fluorescence.

  • Solution:

    • Titrate the PI concentration to determine the optimal staining concentration for your cell type.

    • Ensure the correct laser line (typically 488 nm or 561 nm) and emission filter (e.g., PE-Texas Red or similar) are used for PI detection.

Quantitative Data Summary

CompoundTarget(s)IC50Cell LineAssayReference
This compound GSDMD0.89 µMTHP-1Pyroptosis Inhibition (LDH release)[4]
This compound GSDMD0.93 µMBMDMsPyroptosis Inhibition (LDH release)[4]
This compound CDK20.16 µMN/A (Biochemical)Kinase Activity[1]

Experimental Protocols

Protocol 1: LDH Cytotoxicity Assay

This protocol provides a general framework for assessing cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • LDH cytotoxicity assay kit (commercially available)

  • Lysis buffer (provided in the kit or 1% Triton X-100 in PBS)

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include wells for:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.

    • Untreated Control (Spontaneous LDH release): Cells in culture medium only.

    • Maximum LDH release Control: Cells to be treated with lysis buffer.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Lysis of Maximum Release Wells: Approximately 45 minutes before the end of the incubation period, add lysis buffer to the maximum LDH release control wells.

  • Supernatant Transfer: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided by the assay kit manufacturer.

Protocol 2: Propidium Iodide Staining for Cell Viability

This protocol outlines the use of PI staining to differentiate between live and dead cells via flow cytometry.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA or other cell dissociation reagent

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)

  • RNase A (optional, to reduce RNA staining)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in cold PBS at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add PI staining solution to the cell suspension. If using RNase A, it can be added at this step.

  • Incubation: Incubate the cells for 15-30 minutes on ice and protected from light.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Live cells will be PI-negative, while dead or membrane-compromised cells will be PI-positive.

Visualizations

GSDMD_Pathway This compound Inhibition of GSDMD-Mediated Pyroptosis cluster_activation Inflammasome Activation cluster_gsdmd GSDMD Cleavage and Pore Formation cluster_inhibition This compound Inhibition cluster_outcome Cellular Outcome PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome Caspase1 Pro-Caspase-1 -> Caspase-1 Inflammasome->Caspase1 GSDMD Pro-GSDMD Caspase1->GSDMD Cleavage GSDMD_cleaved GSDMD-N + GSDMD-C GSDMD->GSDMD_cleaved Pore GSDMD Pore Formation in Cell Membrane GSDMD_cleaved->Pore Pyroptosis Pyroptosis (Cell Lysis, IL-1β/IL-18 release) Pore->Pyroptosis This compound This compound This compound->GSDMD Covalent binding to Cys191

Caption: this compound inhibits pyroptosis by targeting GSDMD.

Experimental_Workflow General Workflow for Assessing this compound Cytotoxicity start Start cell_culture Cell Line Selection and Culture start->cell_culture seeding Cell Seeding (e.g., 96-well or 6-well plates) cell_culture->seeding treatment This compound Treatment (Dose-response and Time-course) seeding->treatment cytotoxicity_assay Cytotoxicity Assay Selection treatment->cytotoxicity_assay ldh_assay LDH Release Assay cytotoxicity_assay->ldh_assay Membrane Integrity pi_staining Propidium Iodide Staining cytotoxicity_assay->pi_staining Cell Viability data_analysis Data Acquisition and Analysis ldh_assay->data_analysis pi_staining->data_analysis interpretation Interpretation of Results data_analysis->interpretation end End interpretation->end

Caption: Workflow for this compound cytotoxicity assessment.

Troubleshooting_Tree Troubleshooting Decision Tree for this compound Cytotoxicity Assays start Unexpected Results? high_background High Background Signal in Controls? start->high_background Yes low_signal Low or No Signal in Treated/Positive Controls? start->low_signal No check_cells Check Cell Health and Density high_background->check_cells low_signal->check_cells check_reagents Verify Reagent Preparation and Storage check_cells->check_reagents Cells appear healthy check_protocol Review Experimental Protocol check_reagents->check_protocol Reagents are OK optimize_assay Optimize Assay Parameters (e.g., incubation time, concentrations) check_protocol->optimize_assay Protocol followed correctly contact_support Consult Technical Support optimize_assay->contact_support Still issues

Caption: A decision tree for troubleshooting experiments.

References

NU6300 pharmacokinetic profile and bioavailability in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the pharmacokinetic (PK) profile and bioavailability of NU6300 in mice. It is intended for researchers, scientists, and drug development professionals conducting preclinical studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the established pharmacokinetic profile of this compound in mice?

A single-dose pharmacokinetic study was conducted in C57BL/6J mice.[1] this compound was administered both intravenously (IV) and intraperitoneally (IP) at a dose of 20 mg/kg.[1] The key pharmacokinetic parameters for the intraperitoneal administration are summarized in the table below.[1] The study noted that low exposure in the blood suggests the druggability of this compound may not be satisfactory.[1]

Data Presentation: Single-Dose Pharmacokinetic Parameters of this compound in Mice (Intraperitoneal Administration)

ParameterValueUnit
Dose 20mg/kg
Cmax 190.09µg/L
AUC 137.20µg·h/L
t1/2 12.38hours

Data sourced from a study in C57BL/6J mice.[1]

Q2: What is the primary mechanism of action for this compound?

This compound is identified as a specific inhibitor of Gasdermin D (GSDMD), a key mediator of inflammasome-driven pyroptosis.[1][2][3] It acts by covalently binding to cysteine-191 of GSDMD, which blocks its cleavage.[1][2][3] Uniquely, this compound also impairs the palmitoylation of both full-length and N-terminal GSDMD, a critical step for its membrane localization and the formation of pores that lead to cell death.[1][3] This dual-mechanism effectively inhibits pyroptosis.[1]

Q3: Has a maximum tolerated dose (MTD) for this compound been established in mice?

Yes, in an MTD investigation, mice were administered doses of 80, 100, and 120 mg/kg.[1] Fatalities were observed in the 120 mg/kg group.[1] The 100 mg/kg group showed a deceleration in weight gain without any fatalities, leading to the determination of the MTD as 100 mg/kg.[1]

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study in Mice

This section outlines a general methodology for performing a pharmacokinetic study in mice, based on standard practices and the described this compound study.

1. Animal Model:

  • Species: Mouse (e.g., C57BL/6J or BALB/c).
  • Health Status: Healthy, specific-pathogen-free animals.
  • Acclimatization: Allow at least one week for acclimatization to the facility conditions.

2. Compound Formulation:

  • Solvent Selection: Prepare a dosing vehicle suitable for the chosen administration route (e.g., a solution of DMSO, PEG300, Tween-80, and saline for intraperitoneal injection).[4][5]
  • Preparation: The working solution should be prepared fresh on the day of the experiment.[4] Ensure the compound is fully dissolved or forms a homogenous suspension.

3. Dosing and Administration:

  • Dose Calculation: Calculate the dose for each mouse based on its body weight.
  • Administration Routes:
  • Intravenous (IV): Administer via the lateral tail vein for direct systemic exposure.[6]
  • Intraperitoneal (IP): Inject into the peritoneal cavity.[6]
  • Oral (PO): Administer via oral gavage for bioavailability assessment.[6]
  • Volume: Keep administration volumes minimal and consistent with IACUC guidelines (e.g., < 0.2ml for IV in an adult mouse).[6]

4. Sample Collection:

  • Method: Use a serial bleeding protocol to obtain multiple time points from a single mouse, which reduces animal usage and inter-animal variability.[7]
  • Sampling Sites: Collect blood via submandibular vein or saphenous vein for intermediate time points. A terminal sample can be collected via cardiac puncture under anesthesia.[7]
  • Time Points: Collect samples at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) to accurately define the PK curve.
  • Processing: Collect blood into anticoagulant-treated tubes (e.g., EDTA). Centrifuge to separate plasma, then store the plasma samples at -80°C until analysis.

5. Bioanalysis:

  • Technique: Use a validated, sensitive analytical method such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) to quantify the concentration of this compound in plasma samples.
  • Data Analysis: Plot plasma concentration versus time. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, AUC, t1/2, Clearance).

Visualized Workflows and Pathways

experimental_workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis Animal_Prep Animal Acclimatization & Weight Measurement Formulation This compound Formulation (e.g., in Saline/DMSO) Dosing Dosing (IV or IP) Formulation->Dosing Sampling Serial Blood Sampling (Multiple Time Points) Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Bioanalysis LC-MS/MS Analysis of Plasma Samples Processing->Bioanalysis PK_Analysis Pharmacokinetic Modeling (Calculate Cmax, AUC, t1/2) Bioanalysis->PK_Analysis

Caption: Experimental workflow for a mouse pharmacokinetic study.

signaling_pathway cluster_pathway GSDMD-Mediated Pyroptosis Pathway cluster_inhibition This compound Inhibition Inflammasome Inflammasome Activation (e.g., NLRP3) Casp1 Caspase-1 Activation Inflammasome->Casp1 Cleavage GSDMD Cleavage Casp1->Cleavage GSDMD Full-length GSDMD GSDMD->Cleavage GSDMD_N GSDMD-N Fragment Cleavage->GSDMD_N Palmitoylation Palmitoylation (at Cys191) GSDMD_N->Palmitoylation Membrane Membrane Insertion & Oligomerization Palmitoylation->Membrane Pyroptosis Pore Formation & Pryoptotic Cell Death Membrane->Pyroptosis This compound This compound This compound->Cleavage Blocks This compound->Palmitoylation Impairs

References

long-term storage and handling of NU6300 powder

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NU6300 Powder

This technical support center provides guidance on the long-term storage, handling, and troubleshooting of this compound powder for research and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For optimal stability, this compound powder should be stored in a tightly sealed container at -20°C, protected from light and moisture. Under these conditions, the powder is expected to be stable for at least two years. It is advisable to aliquot the powder upon receipt to avoid repeated freeze-thaw cycles of the entire stock.

Q2: How should I prepare stock solutions of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of this compound powder in the required volume of DMSO. Ensure the powder is fully dissolved by vortexing or brief sonication. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What is the stability of this compound in a DMSO stock solution?

When stored at -20°C, a DMSO stock solution of this compound is generally stable for up to 6 months. For longer-term storage, it is recommended to keep the aliquots at -80°C, which can extend stability to one year or more. Avoid repeated exposure to room temperature.

Q4: Can I store this compound stock solutions at 4°C?

Short-term storage of this compound DMSO stock solutions at 4°C (for a few days) is generally acceptable, but long-term storage at this temperature is not recommended due to the increased risk of degradation and potential for precipitation.

Q5: How can I check the purity and integrity of my this compound powder after long-term storage?

The purity of this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products, or Mass Spectrometry (MS) to confirm the molecular weight of the compound. Comparing the results with the manufacturer's certificate of analysis for the new batch is a standard practice.

Troubleshooting Guide

Problem 1: this compound powder will not dissolve completely in the chosen solvent.

  • Possible Cause 1: The concentration of the solution is too high, exceeding the solubility limit of this compound in that solvent.

    • Solution: Try to prepare a more diluted solution. You can also gently warm the solution (e.g., to 37°C) or briefly sonicate it to aid dissolution. Always check the manufacturer's data sheet for solubility information.

  • Possible Cause 2: The powder has degraded or absorbed moisture, altering its solubility.

    • Solution: Use a fresh, unopened vial of this compound powder. Ensure that the powder has been stored under the recommended desiccated conditions.

Problem 2: I am observing lower-than-expected bioactivity in my experiments.

  • Possible Cause 1: The this compound stock solution has degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Prepare a fresh stock solution from the powder. It is highly recommended to use a new aliquot for each experiment to ensure consistent activity.

  • Possible Cause 2: The compound has precipitated out of the working solution.

    • Solution: Before adding to your experimental setup, visually inspect your final working solution for any precipitate. Some compounds have limited solubility in aqueous media. Consider the final DMSO concentration in your assay, as high concentrations can be toxic to cells.

Problem 3: I am seeing inconsistent results between experiments.

  • Possible Cause 1: Inconsistent concentrations due to multiple freeze-thaw cycles of the same stock solution.

    • Solution: Prepare single-use aliquots of your stock solution immediately after preparation. This ensures that a fresh, consistently concentrated solution is used for each experiment.

  • Possible Cause 2: Degradation of the compound in the working solution over the course of the experiment.

    • Solution: Prepare the final working solution immediately before use. If the experiment is lengthy, consider the stability of this compound in your specific assay medium.

Data & Protocols

Quantitative Storage Data

The following table summarizes the recommended storage conditions for this compound. For precise stability data, refer to the certificate of analysis provided by the manufacturer or conduct in-house stability studies.

Form Solvent Storage Temperature Recommended Duration Notes
PowderN/A-20°C≥ 2 yearsKeep desiccated and protected from light.
Stock SolutionDMSO-20°C≤ 6 monthsAliquot to avoid freeze-thaw cycles.
Stock SolutionDMSO-80°C≥ 1 yearPreferred for long-term solution storage.
Working SolutionAqueous Buffer/MediumRoom Temperature< 24 hoursPrepare fresh before each experiment.
Experimental Protocol: Preparation of this compound Stock Solution (10 mM)
  • Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.

  • Weighing: On a calibrated analytical balance, weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 450.5 g/mol , you would weigh 4.505 mg.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the powder.

  • Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes.

  • Aliquoting: Dispense the stock solution into single-use, light-protected (amber) vials.

  • Storage: Store the aliquots at -20°C or -80°C.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_exp Experiment receive Receive & Log This compound Powder store_powder Store Powder at -20°C receive->store_powder prep_stock Prepare 10 mM Stock in DMSO store_powder->prep_stock store_stock Aliquot & Store Stock at -80°C prep_stock->store_stock thaw_stock Thaw Single Aliquot store_stock->thaw_stock prep_working Prepare Working Solution thaw_stock->prep_working treat_cells Treat Cells/ Run Assay prep_working->treat_cells analyze Analyze Results treat_cells->analyze

Caption: Experimental workflow for handling this compound from powder to analysis.

troubleshooting_flowchart start Low Bioactivity Observed check_solution Is the working solution clear? start->check_solution check_storage Was the stock stored properly? check_solution->check_storage Yes action_remake_working Remake working solution, check solubility. check_solution->action_remake_working No check_aliquot Was a fresh aliquot used? check_storage->check_aliquot Yes action_remake_stock Prepare fresh stock solution from powder. check_storage->action_remake_stock No action_use_new_aliquot Use a new, single-use aliquot for the experiment. check_aliquot->action_use_new_aliquot No action_verify_powder Verify powder integrity (e.g., with HPLC/MS). check_aliquot->action_verify_powder Yes

Caption: Troubleshooting flowchart for low experimental bioactivity of this compound.

signaling_pathway CyclinE Cyclin E Complex Cyclin E/CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb pRb Complex->Rb phosphorylates pRb_P pRb-P E2F E2F pRb_P->E2F E2F->Rb S_Phase S-Phase Gene Transcription E2F->S_Phase This compound This compound This compound->Complex inhibits

Caption: Hypothetical signaling pathway showing this compound as a CDK2 inhibitor.

Technical Support Center: NU6300 and Potential Cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential cardiotoxicity of NU6300, particularly at high concentrations. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is known to have a dual mechanism of action. It was initially identified as a covalent, irreversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with an IC50 value of 0.16 μM[1][2]. More recently, this compound has been identified as a specific inhibitor of Gasdermin D (GSDMD), a key mediator of pyroptosis. It acts by covalently binding to cysteine-191 of GSDMD, which blocks its cleavage and subsequent pore formation[3][4][5]. This compound also impairs the palmitoylation of GSDMD, further inhibiting its function[3][4][5].

Q2: Is there evidence of this compound-induced cardiotoxicity?

A2: Yes, recent studies have indicated potential cardiotoxicity associated with this compound at higher concentrations. Specifically, this compound was found to block the human Ether-à-go-go-Related Gene (hERG) potassium channel with an IC50 of 5.94 μM in an in vitro assay using HEK-293 cells[3]. Inhibition of the hERG channel is a key indicator of potential cardiac arrhythmia risk.

Q3: What in vivo data is available regarding the cardiotoxicity of this compound?

A3: In vivo studies in mice have demonstrated a narrow safety window for this compound regarding cardiotoxicity[3]. In a maximum tolerated dose (MTD) investigation, a dose of 120 mg/kg resulted in fatalities in mice[3]. However, a lower dose of 20 mg/kg administered intraperitoneally for five days showed no apparent toxicity to vital organs, including the heart, as determined by H&E staining[3].

Troubleshooting Guide

Issue: I am observing unexpected cell death in my cardiomyocyte cell cultures when treating with high concentrations of this compound.

Troubleshooting Steps:

  • Concentration Range: What concentration of this compound are you using?

    • Recommendation: Based on available data, hERG channel inhibition occurs with an IC50 of 5.94 μM[3]. Consider reducing the concentration to a range well below this threshold if your experimental goals allow. For reference, the IC50 for CDK2 inhibition is significantly lower at 0.16 μM[1][2].

  • Positive Control: Are you using a positive control for cardiotoxicity?

    • Recommendation: Include a known cardiotoxic agent (e.g., doxorubicin) as a positive control to validate the sensitivity of your cardiomyocyte culture system to cardiotoxic effects.

  • Assay Method: How are you measuring cell viability?

    • Recommendation: Employ multiple assays to assess cell health. In addition to standard viability assays like MTT or LDH release, consider using assays that specifically measure apoptosis (e.g., caspase-3/7 activity) or changes in cardiomyocyte contractility.

  • hERG Liability: Have you assessed for potential hERG channel inhibition in your specific experimental setup?

    • Recommendation: If your research involves high concentrations of this compound, consider performing patch-clamp electrophysiology studies to directly measure the effect on cardiac ion channels, particularly IKr (the current carried by hERG channels).

Issue: My in vivo study with this compound is showing unexpected mortality at high doses.

Troubleshooting Steps:

  • Dose Level: What dose of this compound are you administering?

    • Recommendation: A dose of 120 mg/kg has been reported to be fatal in mice[3]. It is crucial to perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. A dose of 20 mg/kg has been shown to be tolerated for at least 5 days without apparent organ toxicity[3].

  • Cardiovascular Monitoring: Are you monitoring cardiovascular parameters in your animals?

    • Recommendation: For in vivo studies involving high doses of this compound, consider incorporating cardiovascular monitoring such as electrocardiography (ECG) to detect potential arrhythmias or other cardiac abnormalities. Echocardiography can also be used to assess cardiac function.

  • Histopathological Analysis: Are you performing detailed histopathology on cardiac tissue?

    • Recommendation: At the end of the study, ensure that a thorough histopathological examination of the heart is conducted by a qualified pathologist to identify any signs of cardiac damage, such as inflammation, fibrosis, or myocyte necrosis.

Data Summary

Table 1: In Vitro and In Vivo Cardiotoxicity Data for this compound

ParameterAssayResultReference
hERG Inhibition (IC50)HEK-293 cells stably transfected with hERG5.94 μM[3]
Maximum Tolerated Dose (MTD)In vivo (mice)100 mg/kg (decelerated weight gain)[3]
Lethal DoseIn vivo (mice)120 mg/kg[3]
No Apparent Toxicity DoseIn vivo (mice, 5 days)20 mg/kg (intraperitoneal)[3]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Cardiotoxicity using Cardiomyocytes

  • Cell Culture:

    • Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or a relevant cardiomyocyte cell line (e.g., AC16) according to standard protocols.

    • Plate cells in appropriate well plates for the chosen assays.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Serially dilute this compound to a range of final concentrations, ensuring the final solvent concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (solvent only) and a positive control for cardiotoxicity (e.g., doxorubicin).

    • Treat cells for a relevant time course (e.g., 24, 48, 72 hours).

  • Cardiotoxicity Assessment:

    • Cell Viability: Measure cell viability using a commercially available assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

    • Apoptosis: Quantify apoptosis using a caspase-3/7 activity assay or by flow cytometry using Annexin V/Propidium Iodide staining.

    • Structural Cardiotoxicity: Perform immunofluorescence staining for cardiac-specific markers like cardiac Troponin T (cTnT) and α-actinin to assess cardiomyocyte integrity and sarcomeric structure.

    • Functional Cardiotoxicity: If available, use a microelectrode array (MEA) system to measure changes in cardiomyocyte field potential duration and beat rate.

Protocol 2: In Vivo Evaluation of this compound Cardiotoxicity in a Rodent Model

  • Animal Model:

    • Use a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

    • Acclimatize animals to the facility for at least one week before the start of the experiment.

  • Dose Formulation and Administration:

    • Formulate this compound in an appropriate vehicle for the chosen route of administration (e.g., intraperitoneal, oral gavage). A formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline has been described[6].

    • Administer this compound at a range of doses, including a vehicle control group. Based on existing data, a dose of 20 mg/kg could be a starting point for a no-effect level, while doses approaching 100 mg/kg should be used with caution[3].

  • In-Life Monitoring:

    • Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall activity.

    • If possible, perform non-invasive cardiovascular monitoring, such as ECG, at baseline and at various time points after dosing.

  • Terminal Procedures and Tissue Collection:

    • At the end of the study, collect blood for clinical chemistry analysis, including cardiac biomarkers (e.g., Troponin I).

    • Euthanize animals and perform a gross necropsy.

    • Collect the heart, weigh it, and fix it in 10% neutral buffered formalin for histopathological analysis.

  • Histopathology:

    • Process the fixed heart tissue, embed in paraffin, and section.

    • Stain sections with Hematoxylin and Eosin (H&E) and other relevant stains (e.g., Masson's trichrome for fibrosis) to evaluate for any signs of cardiotoxicity.

Visualizations

G cluster_0 This compound Mechanism of Action This compound This compound CDK2 CDK2 This compound->CDK2 Inhibits GSDMD Gasdermin D (GSDMD) This compound->GSDMD Inhibits (Cleavage & Palmitoylation) CellCycle Cell Cycle Progression CDK2->CellCycle Promotes Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis Induces

Caption: Dual inhibitory mechanism of this compound on CDK2 and GSDMD.

G cluster_1 Troubleshooting Workflow: In Vivo Cardiotoxicity Start Unexpected Mortality Observed at High Doses CheckDose Is the dose >100 mg/kg? Start->CheckDose ReduceDose Reduce Dose (Consider MTD <100 mg/kg) CheckDose->ReduceDose Yes MonitorCV Implement Cardiovascular Monitoring (ECG, Echocardiography) CheckDose->MonitorCV No ReduceDose->MonitorCV Histo Perform Detailed Cardiac Histopathology MonitorCV->Histo Consult Consult with a Veterinary Pathologist and Toxicologist Histo->Consult

Caption: Troubleshooting workflow for in vivo cardiotoxicity.

References

Validation & Comparative

Validating NU6300 Target Engagement: A Comparative Guide to the DARTS Assay and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule interacts directly with its intended protein target within the complex cellular environment is a critical step in drug discovery. This guide provides a comprehensive comparison of the Drug Affinity Responsive Target Stability (DARTS) assay for validating the target engagement of NU6300, a covalent inhibitor, with its identified target, Gasdermin D (GSDMD). We will explore the experimental data supporting this interaction, detail the methodologies of key experiments, and compare the DARTS assay with alternative approaches such as the Cellular Thermal Shift Assay (CETSA) and Biolayer Interferometry (BLI).

This compound was initially identified as a covalent, ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with an IC50 of 0.16 μM, playing a role in cell cycle regulation.[1] More recently, this compound has been characterized as a specific inhibitor of GSDMD, a key protein in the pyroptosis pathway, an inflammatory form of cell death.[2] this compound covalently binds to cysteine-191 of GSDMD, blocking its cleavage and subsequent pyroptotic activity.[2][3] This guide will focus on the validation of this compound's engagement with GSDMD.

The DARTS Assay: Confirming this compound-GSDMD Interaction

The DARTS assay is a powerful, label-free technique used to identify and validate the interaction between a small molecule and its protein target.[4][5] The principle of DARTS lies in the fact that the binding of a small molecule can stabilize the target protein's structure, making it more resistant to degradation by proteases.[6]

Recent studies have successfully employed the DARTS assay to demonstrate the direct interaction between this compound and GSDMD.[2] In these experiments, cell lysates were treated with varying concentrations of this compound, followed by digestion with a protease. Subsequent analysis by SDS-PAGE and Western blotting revealed that this compound protected GSDMD from proteolytic degradation in a dose-dependent manner.[2] This protective effect indicates a direct binding interaction between this compound and GSDMD.

Quantitative Comparison of Target Engagement Assays

While the DARTS assay provides qualitative and semi-quantitative evidence of target engagement, other biophysical techniques can offer more precise quantitative data, such as binding affinity (KD). Below is a comparison of the data obtained from different assays for the this compound-GSDMD interaction.

Assay TypePrincipleKey Findings for this compound-GSDMD InteractionQuantitative Data
DARTS Ligand-induced protein stabilization against proteolysis.[6]This compound protects GSDMD from protease digestion in a dose-dependent manner in cell lysates.[2]Semi-quantitative (from Western blot band intensity).[2]
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor as molecules bind and dissociate.[7][8]Real-time analysis of the binding kinetics between this compound and purified GSDMD protein.[4]KD: 29.1 μM [4]
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which is altered upon ligand binding.Confirmed direct binding of this compound to GSDMD.[2]KD: 36.12 μM [2]
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[9]This compound treatment increased the thermal stability of GSDMD in cells.[4]Qualitative/Semi-quantitative (from Western blot band intensity at different temperatures).[4]

Experimental Protocols

DARTS Assay Protocol for this compound-GSDMD

This protocol is a generalized procedure based on established DARTS methodologies.[5][10]

  • Cell Lysis: Prepare cell lysates from a suitable cell line (e.g., THP-1 monocytes) using a lysis buffer supplemented with protease inhibitors.[2]

  • Compound Incubation: Incubate the cell lysates with varying concentrations of this compound (e.g., 10 µM, 100 µM, 1000 µM) and a vehicle control (e.g., DMSO) for a specified time at room temperature.[2]

  • Protease Digestion: Add a protease, such as pronase, to the lysates and incubate for a time optimized to achieve partial protein digestion.[2]

  • Reaction Quenching: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Western Blot Analysis: Separate the protein samples by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for GSDMD. Visualize the protein bands using a suitable secondary antibody and detection reagent. Increased band intensity in the this compound-treated samples compared to the control indicates target engagement.[11]

Cellular Thermal Shift Assay (CETSA) Protocol

This is a general protocol for performing a CETSA experiment.[9][12]

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heat Challenge: Heat the cell suspensions to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble GSDMD in each sample by Western blotting. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization.

Visualizing the Molecular Pathways

DARTS Assay Workflow

DARTS_Workflow DARTS Assay Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Digestion cluster_analysis Analysis cluster_result Result Interpretation cell_lysate Cell Lysate incubate_this compound Incubate Lysate + this compound cell_lysate->incubate_this compound incubate_dmso Incubate Lysate + DMSO cell_lysate->incubate_dmso This compound This compound This compound->incubate_this compound dmso DMSO (Control) dmso->incubate_dmso protease Add Protease incubate_this compound->protease incubate_dmso->protease sds_page SDS-PAGE protease->sds_page western_blot Western Blot (anti-GSDMD) sds_page->western_blot protected Protected GSDMD Band western_blot->protected This compound Lane degraded Degraded GSDMD Band western_blot->degraded DMSO Lane NU6300_GSDMD_Pathway This compound Inhibition of GSDMD Pathway cluster_upstream Upstream Inflammasome Activation cluster_gsdmd GSDMD Cleavage & Pore Formation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 GSDMD_FL Full-length GSDMD Caspase1->GSDMD_FL Cleavage GSDMD_N GSDMD N-terminal GSDMD_FL->GSDMD_N Pore Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis Cytokine_Release IL-1β / IL-18 Release Pore->Cytokine_Release This compound This compound This compound->GSDMD_FL Covalent Binding to Cys191 NU6300_CDK2_Pathway This compound Inhibition of CDK2 Pathway cluster_g1 G1 Phase cluster_g1s G1/S Transition cluster_s S Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb CyclinE Cyclin E Transcription pRb_E2F->CyclinE Releases E2F CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 pRb_phos pRb Phosphorylation CyclinE_CDK2->pRb_phos E2F_release E2F Release pRb_phos->E2F_release S_phase_genes S-Phase Gene Transcription E2F_release->S_phase_genes DNA_replication DNA Replication S_phase_genes->DNA_replication This compound This compound This compound->CyclinE_CDK2 Inhibits

References

A Comparative Guide to Covalent CDK2 Inhibitors: NU6300 and Roseopurpurin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of NU6300 and the recently discovered roseopurpurin C, two distinct covalent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, and its inhibition is a promising strategy for cancer therapy. Covalent inhibitors, which form a permanent bond with their target protein, can offer advantages in terms of potency and duration of action. This document summarizes the available experimental data for this compound and roseopurpurin C, presents detailed experimental protocols, and visualizes key concepts using diagrams.

Mechanism of Action and Performance Data

This compound was the first reported covalent inhibitor of CDK2, demonstrating the feasibility of targeting this kinase with an irreversible mechanism of action.[1][2] More recently, roseopurpurin C, a natural product, has been identified as a potent, ATP-competitive covalent inhibitor of CDK2.[3] Both inhibitors target a lysine residue within the CDK2 active site, but their distinct chemical scaffolds and origins provide a valuable comparative study.

The following table summarizes the key quantitative data for this compound and roseopurpurin C.

ParameterThis compoundRoseopurpurin CReference(s)
Mechanism of Action Irreversible, CovalentCovalent, ATP-Competitive[2][3]
Target Residue Lys89Active site Lysine[2][4]
Electrophilic Warhead Vinyl SulfoneNot explicitly defined, enzyme-activated[2][4]
Biochemical Potency (IC₅₀) 0.16 µM (CDK2)47 ± 6 nM (CDK2/cyclin E1)[3]
Apparent Inhibition Constant (Kᵢₐₚₚ) Not Reported44 nM (CDK2)
Cellular Potency (IC₅₀) Not Reported500 ± 200 nM (NanoBRET in HEK293 cells)

Kinase Selectivity

Selectivity is a critical aspect of kinase inhibitor development to minimize off-target effects. Both this compound and roseopurpurin C have been profiled for their selectivity against a panel of other kinases.

This compound Selectivity: A screen against 131 protein kinases showed that at a concentration of 1 µM, this compound inhibited 13 kinases to less than 25% of their activity.[2] This suggests a degree of selectivity for CDK2.

Roseopurpurin C Selectivity: In a panel of 30 kinases, roseopurpurin C demonstrated nanomolar IC₅₀ values against seven kinases, five of which belonged to the CDK family. Notably, it showed modest selectivity for CDK2 over CDK1 and strong selectivity for CDK2 over CDK9.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are the protocols for key experiments cited in the characterization of this compound and roseopurpurin C.

In Vitro Kinase Assay (General Protocol)

This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a kinase.

  • Enzyme: Recombinant human CDK2/cyclin A or CDK2/cyclin E1 complex.

  • Substrate: A peptide or protein substrate, such as a fragment of the Retinoblastoma protein (Rb) or Histone H1.

  • Reaction Buffer: A buffer containing components such as Tris-HCl, MgCl₂, DTT, and ATP.

  • Detection Method: The transfer of a radiolabeled phosphate from [γ-³²P]ATP to the substrate is a common method. The phosphorylated substrate is then captured and quantified using a scintillation counter.[5] Alternatively, luminescence-based assays like the ADP-Glo™ Kinase Assay can be used, which measure the amount of ADP produced.

  • Procedure:

    • The kinase, inhibitor (at various concentrations), and substrate are pre-incubated in the reaction buffer.

    • The reaction is initiated by the addition of ATP (containing a tracer if radiolabeled).

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate or ADP is quantified.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

NanoBRET™ Target Engagement Assay (for Roseopurpurin C)

This assay measures the binding of an inhibitor to its target protein within living cells.[6]

  • Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CDK2 (the energy donor) and a fluorescently labeled tracer that binds to the same site as the inhibitor (the energy acceptor).[7]

  • Cell Line: HEK293 cells are commonly used.

  • Reagents:

    • Expression vectors for NanoLuc®-CDK2 and its partner cyclin.

    • A cell-permeable fluorescent tracer that binds to the CDK2 active site.

    • NanoGlo® Live Cell Substrate.

  • Procedure:

    • HEK293 cells are co-transfected with the NanoLuc®-CDK2 and cyclin expression vectors.

    • Transfected cells are plated in a multi-well plate.

    • The cells are treated with varying concentrations of the inhibitor (e.g., roseopurpurin C).

    • The fluorescent tracer is added to the cells.

    • The NanoGlo® Live Cell Substrate is added, and the donor and acceptor emission signals are measured using a plate reader.

    • The BRET ratio is calculated, and IC₅₀ values are determined from the dose-response curve.[8][9]

Mass Spectrometry for Covalent Adduct Confirmation

This technique is used to confirm the covalent binding of the inhibitor to the target protein.

  • Procedure:

    • The purified kinase (e.g., CDK2/cyclin A) is incubated with a molar excess of the covalent inhibitor.

    • The protein-inhibitor complex is then analyzed by electrospray ionization mass spectrometry (ESI-MS).

    • The formation of a covalent adduct is confirmed by observing a mass shift in the protein corresponding to the molecular weight of the inhibitor.[2]

Visualizations

CDK2 Signaling Pathway in Cell Cycle Progression

The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S transition of the cell cycle.

CDK2_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras MAPK_pathway MAPK Pathway Ras->MAPK_pathway CyclinD Cyclin D MAPK_pathway->CyclinD CDK46 CDK4/6 CyclinD->CDK46 pRb_E2F pRb-E2F (Inactive) CDK46->pRb_E2F Phosphorylates pRb_p pRb-P (Hypophosphorylated) pRb_E2F->pRb_p E2F E2F (Active) pRb_p->E2F Releases pRb_pp pRb-PP (Hyperphosphorylated) pRb_p->pRb_pp CyclinE Cyclin E E2F->CyclinE Transcription S_phase_genes S-Phase Genes (e.g., DNA Polymerase) E2F->S_phase_genes Transcription CDK2 CDK2 CyclinE->CDK2 CDK2->pRb_p Phosphorylates pRb_pp->E2F Fully Releases G1_S_transition G1/S Transition S_phase_genes->G1_S_transition Covalent_Inhibitor Covalent CDK2 Inhibitors (this compound, Roseopurpurin C) Covalent_Inhibitor->CDK2 Covalently Inhibits

Caption: Simplified CDK2 signaling pathway in the G1/S transition of the cell cycle.

Experimental Workflow for Characterizing Covalent CDK2 Inhibitors

This diagram outlines a typical workflow for the discovery and characterization of novel covalent CDK2 inhibitors.

Covalent_Inhibitor_Workflow Screening High-Throughput Screening (Biochemical or Cellular) Hit_ID Hit Identification (Potent CDK2 Inhibitors) Screening->Hit_ID Covalent_Confirmation Confirmation of Covalent Binding Hit_ID->Covalent_Confirmation Kinetic_Characterization Kinetic Characterization Hit_ID->Kinetic_Characterization Selectivity_Profiling Selectivity Profiling (Kinome Panel) Hit_ID->Selectivity_Profiling Cellular_Activity Cellular Activity Assessment Hit_ID->Cellular_Activity MS_Assay Mass Spectrometry (Adduct Formation) Covalent_Confirmation->MS_Assay Washout_Assay Washout Experiment (Irreversibility) Covalent_Confirmation->Washout_Assay Lead_Optimization Lead Optimization Covalent_Confirmation->Lead_Optimization IC50_determination IC₅₀ / Kᵢ Determination Kinetic_Characterization->IC50_determination kinact_KI k_inact / K_I Determination Kinetic_Characterization->kinact_KI Kinetic_Characterization->Lead_Optimization Selectivity_Profiling->Lead_Optimization Cell_Viability Cell Viability / Proliferation Assays Cellular_Activity->Cell_Viability Target_Engagement Target Engagement Assays (e.g., NanoBRET) Cellular_Activity->Target_Engagement Cellular_Activity->Lead_Optimization

Caption: Workflow for the characterization of covalent CDK2 inhibitors.

Logical Relationship of Covalent Inhibition

This diagram illustrates the two-step process of covalent inhibition, involving initial reversible binding followed by irreversible bond formation.

Covalent_Inhibition_Mechanism E_I E + I (Free Enzyme and Inhibitor) EI_noncovalent E•I (Non-covalent Complex) E_I->EI_noncovalent k_on / k_off (Reversible Binding, Kᵢ) EI_noncovalent->E_I EI_covalent E-I (Covalent Adduct) EI_noncovalent->EI_covalent k_inact (Irreversible Reaction)

References

selectivity profile of NU6300 against other gasdermin family members

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of NU6300, a potent inhibitor of Gasdermin D (GSDMD), against other members of the gasdermin family. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and therapeutic development purposes.

Summary of this compound's Selectivity Profile

This compound has been identified as a specific, covalent inhibitor of Gasdermin D (GSDMD), a key executioner protein in the pyroptotic cell death pathway.[1][2] Experimental evidence demonstrates that this compound exhibits high selectivity for GSDMD over other members of the gasdermin protein family.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified against GSDMD, revealing its potency in cellular and biochemical assays.

TargetAssay TypeMetricValueCell/System
GSDMD Pyroptosis InhibitionIC500.89 µMTHP-1 cells
GSDMD Pyroptosis InhibitionIC500.93 µMBone Marrow-Derived Macrophages (BMDMs)
GSDMD Direct BindingKD36.12 µMMicroscale Thermophoresis (MST)
GSDMAProtein Protection-No Protection ObservedDrug Affinity Responsive Target Stability (DARTS)
GSDMBProtein Protection-No Protection ObservedDrug Affinity Responsive Target Stability (DARTS)
GSDMCProtein Protection-No Protection ObservedDrug Affinity Responsive Target Stability (DARTS)
GSDMEProtein Protection-Protection ObservedDrug Affinity Responsive Target Stability (DARTS)
GSDMECell Death Inhibition-No Inhibition ObservedEtoposide-treated RAW264.7 cells
DFNB59Protein Protection-No Protection ObservedDrug Affinity Responsive Target stability (DARTS)

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the pyroptotic response. A lower IC50 value signifies higher potency.[1] KD (Dissociation constant) represents the affinity of this compound for GSDMD, with a lower value indicating stronger binding.[1]

While the Drug Affinity Responsive Target Stability (DARTS) assay indicated some interaction between this compound and GSDME, subsequent functional assays in GSDME-expressing cells showed no inhibition of GSDME-mediated cell death by this compound at micromolar concentrations.[1] This suggests that the observed protection in the DARTS assay might be a non-specific effect and that this compound does not functionally target GSDME in a cellular context.[1] For other tested gasdermin family members—GSDMA, GSDMB, GSDMC, and DFNB59—this compound did not show any protective effect in the DARTS assay, indicating a lack of significant binding.[1]

Mechanism of Action and Covalent Targeting

This compound functions by covalently modifying cysteine-191 (C191) on human GSDMD.[1][2] This interaction blocks the cleavage of GSDMD by inflammatory caspases and impairs the palmitoylation of the protein, which is crucial for its membrane localization and the subsequent formation of pores that lead to pyroptosis.[1][2] The high selectivity of this compound for GSDMD is attributed to this specific covalent interaction.

Experimental Protocols

The selectivity of this compound was primarily determined using the Drug Affinity Responsive Target Stability (DARTS) assay.

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay is a technique used to identify protein targets of small molecules. It is based on the principle that a protein, when bound to a small molecule, becomes more stable and thus more resistant to proteolysis.

Experimental Workflow:

  • Cell Lysate Preparation: Cell lysates containing the gasdermin family members of interest are prepared.

  • Incubation with this compound: The lysates are incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Protease Digestion: A protease (e.g., pronase) is added to the lysates. The unbound proteins are digested by the protease, while the proteins stabilized by binding to this compound are protected from digestion.

  • SDS-PAGE and Western Blotting: The digested samples are run on an SDS-PAGE gel to separate the proteins by size.

  • Analysis: The presence of full-length gasdermin proteins is detected by Western blotting using specific antibodies. A stronger band in the this compound-treated sample compared to the control indicates that this compound binds to and protects that specific gasdermin from degradation.

Below is a diagram illustrating the logical workflow for assessing the selectivity of this compound.

G cluster_0 Selectivity Profiling of this compound cluster_1 Results Interpretation cluster_2 Conclusion on Selectivity start Prepare Cell Lysates Expressing Gasdermin Family Members (GSDMA, GSDMB, GSDMC, GSDMD, GSDME, DFNB59) incubation Incubate Lysates with this compound or Vehicle Control (DMSO) start->incubation digestion Add Protease (e.g., Pronase) to Digest Unbound Proteins incubation->digestion sds_page Separate Proteins by Size using SDS-PAGE digestion->sds_page western_blot Transfer to Membrane and Probe with Antibodies Specific to Each Gasdermin sds_page->western_blot analysis Analyze Protein Bands: Protected vs. Digested western_blot->analysis protected Protected from Digestion (Strong Band Present) analysis->protected Binding digested Not Protected (No/Weak Band) analysis->digested No Binding selective Selective for GSDMD protected->selective Only for GSDMD non_selective Non-Selective protected->non_selective For Multiple Gasdermins digested->selective

Workflow for this compound Selectivity Profiling

Signaling Pathway Inhibition

This compound specifically targets GSDMD, which acts downstream of inflammasome activation. It has been shown to block GSDMD cleavage without affecting upstream events like ASC oligomerization and caspase-1 processing in the context of AIM2 and NLRC4 inflammasomes, further confirming its high selectivity for GSDMD.[1]

The diagram below illustrates the canonical inflammasome pathway and the specific point of inhibition by this compound.

G cluster_pathway Canonical Inflammasome Pathway cluster_inhibition Inhibitor Action PAMPs_DAMPs PAMPs / DAMPs Sensor Sensor Protein (e.g., NLRP3, AIM2) PAMPs_DAMPs->Sensor ASC ASC (Adaptor Protein) Sensor->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocleavage Pro_GSDMD Pro-Gasdermin D Casp1->Pro_GSDMD cleaves GSDMD_N GSDMD N-Terminal (Pore-forming domain) Pro_GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis This compound This compound This compound->Pro_GSDMD Covalently binds C191 & blocks cleavage

This compound Inhibition of GSDMD Cleavage

References

A Comparative Guide to Pyroptosis Inhibition: NU6300 versus Necrosulfonamide (NSA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of pyroptosis inhibitors is critical for advancing therapeutic strategies against inflammatory diseases. This guide provides a detailed comparison of two prominent inhibitors, NU6300 and Necrosulfonamide (NSA), focusing on their inhibitory effects on pyroptosis, supported by experimental data and methodologies.

Pyroptosis is a form of programmed cell death characterized by cell lysis and the release of pro-inflammatory cytokines, playing a crucial role in the innate immune response. The execution of pyroptosis is primarily mediated by the gasdermin family of proteins, with Gasdermin D (GSDMD) being a key player. Both this compound and NSA have emerged as inhibitors of this pathway, targeting GSDMD to prevent the formation of pores in the cell membrane. This guide delves into a head-to-head comparison of their mechanisms, efficacy, and the experimental protocols used to evaluate their function.

Mechanism of Action: A Tale of Two Inhibitors

While both this compound and NSA target the pyroptosis executioner protein GSDMD, they do so through distinct mechanisms.

This compound is a specific and potent GSDMD inhibitor that acts by covalently modifying cysteine-191 (C191) in the GSDMD protein.[1] This modification effectively blocks the cleavage of GSDMD by caspases and prevents its subsequent palmitoylation, a critical step for its membrane localization and pore formation.[1] A noteworthy characteristic of this compound is its feedback inhibition on the NLRP3 inflammasome. While it does not affect upstream components of the AIM2 and NLRC4 inflammasomes, it robustly inhibits ASC oligomerization and caspase-1 processing in the context of NLRP3 activation.[2]

Necrosulfonamide (NSA) , on the other hand, directly binds to GSDMD and inhibits the oligomerization of its N-terminal domain (GSDMD-N).[3] This prevents the assembly of the GSDMD pores in the cell membrane, thereby blocking pyroptotic cell death and the release of inflammatory cytokines.[1][4] NSA has been shown to be effective in inhibiting pyroptosis downstream of multiple inflammasomes, including NLRP3, NLRC4, and pyrin. Some non-steroidal anti-inflammatory drugs (NSAIDs) have also been reported to inhibit caspases, which could represent an alternative or complementary mechanism for pyroptosis inhibition.

dot

cluster_this compound This compound Inhibition Pathway cluster_NSA NSA Inhibition Pathway This compound This compound GSDMD_NU Gasdermin D (GSDMD) This compound->GSDMD_NU Covalently modifies Cys191 Cleavage GSDMD Cleavage (Blocked) GSDMD_NU->Cleavage Palmitoylation GSDMD Palmitoylation (Blocked) Cleavage->Palmitoylation Pore_Formation_NU Pore Formation (Inhibited) Palmitoylation->Pore_Formation_NU Pyroptosis_NU Pyroptosis (Inhibited) Pore_Formation_NU->Pyroptosis_NU NSA Necrosulfonamide (NSA) GSDMD_N_NSA GSDMD N-Terminal NSA->GSDMD_N_NSA Binds and inhibits Oligomerization GSDMD-N Oligomerization (Blocked) GSDMD_N_NSA->Oligomerization Pore_Formation_NSA Pore Formation (Inhibited) Oligomerization->Pore_Formation_NSA Pyroptosis_NSA Pyroptosis (Inhibited) Pore_Formation_NSA->Pyroptosis_NSA

Caption: Signaling pathways of this compound and NSA in pyroptosis inhibition.

Comparative Efficacy: A Quantitative Look

Direct comparative studies providing IC50 values for both this compound and NSA in the same pyroptosis assay are limited. However, existing research offers valuable insights into their relative potency.

One study directly compared the inhibitory effects of this compound and NSA on pyroptosis in both human THP-1 cells and mouse bone marrow-derived macrophages (BMDMs) using a lactate dehydrogenase (LDH) release assay. The results indicated that This compound exhibited better inhibitory effects on pyroptosis compared to NSA in both cell types.

InhibitorTargetBinding Affinity (KD)Relative Efficacy (LDH Assay)IC50
This compound Gasdermin D (GSDMD)36.12 μMMore potent than NSANot explicitly reported for pyroptosis
NSA Gasdermin D (GSDMD)Not explicitly reportedLess potent than this compound~10 µmol/L (inferred for pyroptosis)

Note: The IC50 value for NSA is an approximation for pyroptosis inhibition based on available literature and may vary depending on the experimental conditions.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

Lactate Dehydrogenase (LDH) Release Assay for Pyroptosis Inhibition

This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture supernatant upon cell lysis.

Materials:

  • Cells (e.g., THP-1 monocytes or BMDMs)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Pyroptosis inducer (e.g., Nigericin, ATP)

  • This compound and/or NSA

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight. For THP-1 cells, differentiation into macrophages may be required using PMA.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4 hours) to upregulate pro-IL-1β and NLRP3 expression.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or NSA for a defined time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).

  • Pyroptosis Induction: Induce pyroptosis by adding a second signal, such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), and incubate for the desired duration (e.g., 1-2 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • LDH Measurement: Measure the LDH activity in the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells). The inhibitory effect of the compounds is determined by the reduction in LDH release.[5][6][7]

dot

cluster_workflow LDH Release Assay Workflow A 1. Seed Cells B 2. Prime with LPS A->B C 3. Treat with Inhibitor (this compound or NSA) B->C D 4. Induce Pyroptosis (e.g., Nigericin) C->D E 5. Collect Supernatant D->E F 6. Measure LDH Activity E->F G 7. Analyze Data F->G

Caption: Workflow for the LDH release assay to assess pyroptosis inhibition.

Caspase-1 Activity Assay

This assay measures the activity of caspase-1, a key enzyme in the pyroptosis pathway responsible for cleaving GSDMD and pro-inflammatory cytokines.

Materials:

  • Cell lysates from treated cells

  • Caspase-1 activity assay kit (e.g., colorimetric or fluorometric)

  • Microplate reader

Protocol:

  • Cell Lysis: Following treatment with inhibitors and pyroptosis inducers, lyse the cells using the lysis buffer provided in the assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-1 substrate (e.g., Ac-YVAD-pNA for colorimetric assays or a fluorescent substrate).

  • Incubation: Incubate the plate at 37°C for the time specified in the kit's protocol to allow the caspase-1 to cleave the substrate.

  • Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: The caspase-1 activity is proportional to the signal generated and can be normalized to the protein concentration. The inhibitory effect is calculated as the percentage reduction in caspase-1 activity compared to the control.[8][9][10][11]

IL-1β Secretion Assay (ELISA)

This assay quantifies the amount of mature IL-1β released into the cell culture supernatant, a hallmark of pyroptosis.

Materials:

  • Cell culture supernatants from treated cells

  • IL-1β ELISA kit

  • Microplate reader

Protocol:

  • Supernatant Collection: Collect the cell culture supernatants after inducing pyroptosis in the presence or absence of inhibitors.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Adding the supernatants and standards to a 96-well plate pre-coated with an anti-IL-1β capture antibody.

    • Incubating to allow IL-1β to bind.

    • Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating and washing again.

    • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Generate a standard curve using the known concentrations of the IL-1β standards. Use this curve to determine the concentration of IL-1β in the experimental samples. The inhibitory effect is calculated as the percentage reduction in IL-1β secretion.[12][13][14][15]

Conclusion

Both this compound and NSA are valuable tools for studying and potentially treating diseases driven by pyroptosis. This compound appears to be a more potent inhibitor of GSDMD-mediated pyroptosis and possesses a unique feedback inhibition mechanism on the NLRP3 inflammasome. NSA, while also an effective GSDMD inhibitor, has a broader inhibitory profile that includes necroptosis. The choice between these inhibitors will depend on the specific research question and the desired therapeutic outcome. The provided experimental protocols offer a solid foundation for researchers to further investigate the inhibitory effects of these and other compounds on the pyroptosis pathway.

References

Unveiling NU6300's Efficacy in Halting GSDMD Cleavage: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the validation of NU6300's potent inhibitory effect on Gasdermin D (GSDMD) cleavage, a critical event in the inflammatory cell death pathway of pyroptosis, is presented in this comprehensive guide. Through a comparative analysis with other known GSDMD inhibitors, this document provides researchers, scientists, and drug development professionals with essential data and protocols to evaluate the therapeutic potential of targeting GSDMD.

Gasdermin D (GSDMD) has emerged as a key executioner of pyroptosis, a form of programmed cell death that plays a significant role in inflammation and the pathogenesis of various diseases. The cleavage of GSDMD by inflammatory caspases is the pivotal step that unleashes its pore-forming N-terminal domain, leading to cell lysis and the release of pro-inflammatory cytokines. The development of small molecule inhibitors that can effectively block GSDMD cleavage is therefore a promising therapeutic strategy.

This guide focuses on this compound, a covalent inhibitor that has been identified as a potent blocker of GSDMD cleavage. We will explore its mechanism of action and compare its performance against other GSDMD-targeting compounds—Disulfiram, Necrosulfonamide (NSA), and Dimethyl Fumarate (DMF)—through the lens of western blot analysis, the gold-standard technique for assessing protein cleavage.

Comparative Analysis of GSDMD Inhibitors

The efficacy of this compound in preventing GSDMD cleavage is best understood in the context of alternative inhibitors. While a direct head-to-head quantitative western blot analysis in a single study is not yet available in published literature, a comparison of their reported mechanisms and effects provides valuable insights.

InhibitorTarget Site on GSDMDPrimary Mechanism of ActionEffect on GSDMD Cleavage
This compound Cysteine-191 (Cys191)Covalently modifies Cys191, blocking caspase access. Also impairs palmitoylation.[1][2][3]Inhibits
Disulfiram Cysteine-191 (Cys191)Covalently modifies Cys191, primarily inhibiting pore formation by the N-terminal fragment.[4][5][6]No significant inhibition
Necrosulfonamide (NSA) Cysteine-191 (Cys191)Binds to GSDMD and inhibits the oligomerization of the cleaved N-terminal fragment.[7][8][9]Acts downstream of cleavage
Dimethyl Fumarate (DMF) Multiple CysteinesInduces succination of GSDMD, preventing its interaction with and cleavage by caspases.[10][11][12]Inhibits

Summary of Findings: this compound and Dimethyl Fumarate (DMF) stand out as inhibitors that directly prevent the cleavage of GSDMD, albeit through different covalent modifications.[1][10] In contrast, Disulfiram and Necrosulfonamide (NSA) primarily act on downstream events, either by preventing the formation of the lytic pore or by inhibiting the oligomerization of the cleaved GSDMD fragment.[4][7] This distinction is critical for researchers selecting tools to study the specific stages of pyroptosis or for developing therapeutics with precise mechanisms of action.

Visualizing the Inhibition of GSDMD Cleavage

To further elucidate the distinct mechanisms of these inhibitors, the following signaling pathway diagram illustrates the points of intervention for this compound and its comparators.

GSDMD_Cleavage_Pathway cluster_upstream Inflammasome Activation cluster_gsdmd GSDMD Processing and Function cluster_inhibitors PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly PAMPs_DAMPs->Inflammasome Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 GSDMD_FL Full-length GSDMD (p53) Caspase1->GSDMD_FL Cleavage GSDMD_N GSDMD N-terminus (p30) GSDMD_FL->GSDMD_N GSDMD_Oligo GSDMD-N Oligomerization GSDMD_N->GSDMD_Oligo Pore Pore Formation GSDMD_Oligo->Pore Pyroptosis Pyroptosis Pore->Pyroptosis This compound This compound This compound->GSDMD_FL Inhibits Cleavage DMF DMF DMF->GSDMD_FL Inhibits Cleavage Disulfiram Disulfiram Disulfiram->Pore Inhibits Pore Formation NSA NSA NSA->GSDMD_Oligo Inhibits Oligomerization

GSDMD cleavage pathway and inhibitor targets.

Experimental Protocol: Western Blot for GSDMD Cleavage

This protocol provides a standardized method for assessing the effect of inhibitors on GSDMD cleavage in a cell-based assay.

1. Cell Culture and Treatment:

  • Plate an appropriate cell line (e.g., THP-1 monocytes or bone marrow-derived macrophages) at a suitable density.

  • Prime cells with lipopolysaccharide (LPS) to induce the expression of pro-inflammatory proteins, including GSDMD.

  • Pre-incubate the cells with varying concentrations of this compound or comparator inhibitors for a specified time.

  • Induce pyroptosis using an appropriate stimulus (e.g., Nigericin, ATP).

2. Cell Lysis:

  • After treatment, carefully collect the cell culture supernatant (which will contain released proteins from pyroptotic cells) and lyse the adherent cells.

  • For cell lysis, use a RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.[13]

  • Scrape the cells in ice-cold lysis buffer and transfer to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading of samples.

4. Sample Preparation and SDS-PAGE:

  • Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 12% acrylamide).

  • Include a protein molecular weight marker to determine the size of the detected bands.

  • Run the gel until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for GSDMD overnight at 4°C. The antibody should be able to detect both full-length GSDMD (approx. 53 kDa) and the cleaved N-terminal fragment (approx. 30 kDa).

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

7. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities for full-length and cleaved GSDMD using densitometry software. The ratio of cleaved GSDMD to full-length GSDMD can be calculated to determine the extent of cleavage inhibition. A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the western blot protocol for validating the effect of this compound on GSDMD cleavage.

Western_Blot_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_protein_prep Protein Extraction & Quantification cluster_blotting Western Blotting cluster_analysis Data Analysis Cell_Culture Cell Seeding LPS_Priming LPS Priming Cell_Culture->LPS_Priming Inhibitor_Treatment Inhibitor Incubation (this compound, etc.) LPS_Priming->Inhibitor_Treatment Pyroptosis_Induction Pyroptosis Induction (Nigericin/ATP) Inhibitor_Treatment->Pyroptosis_Induction Cell_Lysis Cell Lysis Pyroptosis_Induction->Cell_Lysis Quantification Protein Quantification Cell_Lysis->Quantification Sample_Prep Sample Preparation (Laemmli Buffer) Quantification->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-GSDMD) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry Ratio Ratio Calculation (Cleaved/Full-length) Densitometry->Ratio

Western blot workflow for GSDMD cleavage.

References

Assessing the Specificity of NU6300 for GSDMD Over Other Inflammasome Components: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of NU6300, a novel inhibitor of Gasdermin D (GSDMD), against other key components of the inflammasome pathway. The data presented herein is collated from recent studies to offer an objective assessment of this compound's performance and to provide supporting experimental evidence for its mechanism of action.

Introduction to this compound and GSDMD

Gasdermin D (GSDMD) is a crucial executioner protein in the process of pyroptosis, a pro-inflammatory form of programmed cell death.[1][2][3][4] Upon activation by inflammatory caspases, GSDMD is cleaved, and its N-terminal domain oligomerizes to form pores in the cell membrane, leading to cell lysis and the release of inflammatory cytokines.[4][5] Given its central role in inflammation, GSDMD has emerged as a promising therapeutic target for a variety of inflammatory diseases.[6][7][8] this compound has been identified as a specific, covalent inhibitor of GSDMD.[1][2][3] It acts by binding to cysteine-191 (C191) on human GSDMD, which blocks both its cleavage by caspases and its subsequent palmitoylation, a necessary step for its membrane localization and pore formation.[1][2][8]

Comparative Specificity of this compound

Recent research demonstrates that this compound exhibits high selectivity for GSDMD, particularly within the context of the AIM2 and NLRC4 inflammasome pathways.[1][2][3] In these pathways, this compound effectively inhibits GSDMD cleavage without affecting the upstream activation of ASC oligomerization or caspase-1 processing.[1][2][3] This indicates a high degree of specificity for the downstream effector protein, GSDMD.

However, in the context of the NLRP3 inflammasome, this compound shows a more complex inhibitory profile.[1][2][3] Studies have revealed a feedback inhibition mechanism where targeting GSDMD with this compound also leads to the suppression of upstream events in the NLRP3 pathway, including ASC oligomerization and caspase-1 activation.[1][2][3] This suggests that while this compound directly targets GSDMD, its effects on the NLRP3 inflammasome are broader.

Furthermore, this compound has been shown to be selective for GSDMD over other members of the gasdermin family, with the exception of some interaction with GSDME.[1]

Data Presentation: this compound Activity Profile

The following table summarizes the inhibitory activity of this compound on various components of different inflammasome pathways.

Inflammasome PathwayUpstream ComponentTarget ComponentDownstream EffectThis compound Inhibition
NLRP3 ASC OligomerizationGSDMD CleavageIL-1β ReleaseStrong Inhibition
Caspase-1 ActivationPyroptosis
AIM2 ASC OligomerizationGSDMD CleavageIL-1β ReleaseWeak to No Inhibition of Upstream Components
Caspase-1 ActivationPyroptosisStrong Inhibition of GSDMD
NLRC4 ASC OligomerizationGSDMD CleavageIL-1β ReleaseWeak to No Inhibition of Upstream Components
Caspase-1 ActivationPyroptosisStrong Inhibition of GSDMD
Non-canonical Caspase-4/5/11GSDMD CleavagePyroptosisStrong Inhibition

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of this compound's specificity are provided below.

1. GSDMD Cleavage Assay (Western Blot)

  • Objective: To visually assess the inhibition of GSDMD cleavage in the presence of this compound.

  • Methodology:

    • Culture appropriate cells (e.g., THP-1 monocytes or bone marrow-derived macrophages) and prime with lipopolysaccharide (LPS).

    • Pre-incubate the cells with varying concentrations of this compound or a vehicle control (DMSO).

    • Induce inflammasome activation using a specific agonist (e.g., nigericin for NLRP3, poly(dA:dT) for AIM2).

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the N-terminal or C-terminal fragments of GSDMD.

    • Use a secondary antibody conjugated to a reporter enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.

    • Analyze the band intensity to quantify the extent of GSDMD cleavage.[4][9][10][11]

2. ASC Oligomerization Assay

  • Objective: To determine if this compound affects the upstream inflammasome assembly by measuring the oligomerization of the adaptor protein ASC.

  • Methodology:

    • Following cell priming and treatment with this compound and an inflammasome agonist as described above, lyse the cells in a buffer containing a cross-linking agent (e.g., disuccinimidyl suberate - DSS).

    • Incubate the lysate to allow for cross-linking of ASC oligomers.

    • Centrifuge the lysate to pellet the cross-linked ASC specks.

    • Wash the pellet and then solubilize it in sample buffer.

    • Analyze the samples by Western blot using an anti-ASC antibody to detect monomeric and oligomeric forms of ASC.[1]

3. Caspase-1 Activity Assay

  • Objective: To measure the enzymatic activity of caspase-1 to assess whether this compound has a direct inhibitory effect on this key inflammatory caspase.

  • Methodology:

    • After cell treatment, lyse the cells and incubate the lysate with a specific fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC).[12]

    • Measure the fluorescence generated by the cleavage of the substrate over time using a fluorescence plate reader.

    • The rate of fluorescence increase is proportional to the caspase-1 activity in the sample.

    • Alternatively, commercially available kits like Caspase-Glo 1 can be used which provide a luminescent readout.[1]

4. Pyroptosis Assessment (LDH Release and Propidium Iodide Uptake)

  • Objective: To quantify cell death via pyroptosis by measuring the release of lactate dehydrogenase (LDH) and the uptake of propidium iodide (PI).

  • Methodology for LDH Assay:

    • After treatment of cells with this compound and an inflammasome stimulus, collect the cell culture supernatant.

    • Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released from the damaged cells into the supernatant. The enzymatic reaction in the kit produces a colored product that can be quantified by measuring its absorbance.[13][14]

  • Methodology for PI Uptake Assay:

    • Following treatment, add propidium iodide, a fluorescent dye that is impermeable to live cells, to the cell culture.

    • Measure the fluorescence of the cells using a fluorescence microscope or a flow cytometer. An increase in PI fluorescence indicates loss of membrane integrity, a hallmark of pyroptosis.[9][13]

Visualizing the Mechanism and Workflow

Signaling Pathway of Inflammasome Activation and this compound Inhibition

Inflammasome_Pathway cluster_Upstream Upstream Activation cluster_Downstream Downstream Events PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 AIM2 AIM2 PAMPs_DAMPs->AIM2 NLRC4 NLRC4 PAMPs_DAMPs->NLRC4 ASC ASC NLRP3->ASC Oligomerization AIM2->ASC Oligomerization NLRC4->ASC Oligomerization Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Activation GSDMD GSDMD Casp1->GSDMD Cleavage IL1b IL-1β Release Casp1->IL1b GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis (Pore Formation, Lysis) GSDMD_N->Pyroptosis This compound This compound This compound->GSDMD Inhibits Cleavage & Palmitoylation

Caption: Inflammasome signaling cascade and the specific inhibitory action of this compound on GSDMD.

Experimental Workflow for Assessing this compound Specificity

Experimental_Workflow cluster_assays Specificity Assessment start Cell Culture (e.g., THP-1) priming LPS Priming start->priming treatment Incubate with this compound or Vehicle Control priming->treatment stimulation Inflammasome Activation (Nigericin, poly(dA:dT), etc.) treatment->stimulation asc_assay ASC Oligomerization (Western Blot) stimulation->asc_assay casp1_assay Caspase-1 Activity (Fluorometric Assay) stimulation->casp1_assay gsdmd_assay GSDMD Cleavage (Western Blot) stimulation->gsdmd_assay pyroptosis_assay Pyroptosis (LDH/PI Assay) stimulation->pyroptosis_assay

Caption: A typical experimental workflow to evaluate the specificity of this compound.

Conclusion

The available data strongly supports that this compound is a potent and specific inhibitor of GSDMD. Its mechanism of action, involving the covalent modification of C191, effectively prevents the execution of pyroptosis. While this compound demonstrates remarkable selectivity for GSDMD over upstream components in the AIM2 and NLRC4 inflammasome pathways, its inhibitory effect on the NLRP3 inflammasome is more complex, involving a feedback loop that also suppresses upstream events. This nuanced activity profile makes this compound a valuable tool for dissecting the role of GSDMD in different inflammatory contexts and a promising lead compound for the development of novel anti-inflammatory therapeutics. Further research into its effects on other gasdermin family members and its in vivo efficacy will be crucial for its clinical translation.

References

Safety Operating Guide

Proper Disposal of NU6300: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of NU6300, a covalent cyclin-dependent kinase 2 (CDK2) inhibitor used in research. Adherence to these guidelines will help ensure the safety of laboratory personnel and compliance with institutional and regulatory standards.

As a compound intended for research use only, this compound should be handled as a hazardous chemical waste unless explicitly determined otherwise by a qualified professional or a specific Safety Data Sheet (SDS). The following procedures are based on general best practices for laboratory chemical waste disposal.

Immediate Safety Considerations

  • Treat as Hazardous: Unless a comprehensive safety assessment has been conducted, all this compound waste, including pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.

  • Consult Institutional Policy: Always prioritize your institution's specific chemical hygiene plan and waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for clarification.

  • Personal Protective Equipment (PPE): When handling this compound waste, wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber gloves are recommended when working with DMSO solutions).

Step-by-Step Disposal Protocol

The disposal of this compound can be broken down into four key stages: Segregation, Containment, Labeling, and Removal.

Waste Segregation: Preventing Hazardous Reactions

Proper segregation is the first and most critical step to prevent dangerous chemical reactions.

  • Solid Waste:

    • Collect unused or expired pure this compound powder in a designated solid chemical waste container.

    • Contaminated consumables such as weighing boats, spatulas, and Eppendorf tubes should also be placed in this container.

  • Liquid Waste (Solutions):

    • Solutions of this compound, commonly prepared in solvents like Dimethyl Sulfoxide (DMSO), must be collected in a separate liquid waste container.

    • Do not mix aqueous waste with organic solvent waste.[1]

    • Crucially, do not mix incompatible chemicals. For example, keep acidic waste separate from basic waste and oxidizing agents away from reducing agents.[2][3]

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[4]

Containment: Using the Right Containers

The integrity of your waste containment is essential for preventing leaks and ensuring safe transport.

  • Container Compatibility: Use containers made of materials compatible with the waste they hold. For instance, do not use metal containers for corrosive waste.[5] Plastic containers are often preferred for their durability.[6] The original reagent bottle, if in good condition, is often a suitable choice for waste.[5][7]

  • Secure Closure: All waste containers must have a secure, leak-proof lid.[8] Keep containers closed at all times except when adding waste.[2][6][7]

  • Secondary Containment: Store liquid waste containers in a secondary containment bin or tray to contain any potential spills.[1][7]

Labeling: Clear and Accurate Identification

Proper labeling is a regulatory requirement and vital for the safety of everyone who may handle the waste.

  • Hazardous Waste Label: As soon as you begin accumulating waste in a container, affix a "Hazardous Waste" label provided by your institution's EHS department.[7]

  • Complete Information: The label must include:

    • The full chemical name(s) of the contents (e.g., "this compound in Dimethyl Sulfoxide"). Avoid using abbreviations or chemical formulas.[2]

    • The approximate concentration or percentage of each component.

    • The date when waste was first added to the container (accumulation start date).

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The name and contact information of the generating researcher or lab.

Storage and Removal: The Final Steps
  • Satellite Accumulation Area (SAA): Store your labeled and sealed waste containers in a designated SAA within your laboratory.[2][6] This area should be at or near the point of waste generation.[6]

  • Arrange for Pickup: Once a waste container is full, or before it reaches the designated accumulation time limit (often up to one year for partially filled containers), contact your institution's EHS or hazardous waste disposal program to schedule a pickup.[2][6][7] Do not dispose of chemical waste down the drain or in the regular trash.[7][9]

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

NU6300_Disposal_Workflow cluster_prep Waste Generation cluster_segregation Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start This compound Waste Generated is_solid Is it solid (powder, contaminated labware)? start->is_solid is_liquid Is it a liquid solution (e.g., in DMSO)? is_solid->is_liquid No solid_container Place in 'Solid Chemical Waste' container. Label properly. is_solid->solid_container Yes is_sharp Is it a contaminated sharp (needle, etc.)? is_liquid->is_sharp No liquid_container Place in 'Liquid Chemical Waste' container (segregate by solvent). Label properly. is_liquid->liquid_container Yes sharps_container Place in 'Chemically Contaminated Sharps' container. is_sharp->sharps_container Yes store_saa Store in designated Satellite Accumulation Area (SAA). is_sharp->store_saa No solid_container->store_saa liquid_container->store_saa sharps_container->store_saa contact_ehs Contact EHS for waste pickup. store_saa->contact_ehs

References

Essential Safety and Logistical Information for Handling NU6300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of NU6300, a covalent, irreversible, and ATP-competitive CDK2 inhibitor. The information herein is intended to supplement, not replace, your institution's standard safety procedures.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
CAS Number 2070015-09-5MedKoo Biosciences
Molecular Formula C₂₀H₂₃N₅O₃SMedKoo Biosciences
Molecular Weight 413.50 g/mol MedKoo Biosciences
IC₅₀ 0.16 μM (for CDK2)MedchemExpress
Ki 6 nMMedKoo Biosciences

Health and Safety Information

This compound is intended for research use only and is not for human or veterinary use.[1][2] While it may be shipped as a non-hazardous chemical, as a covalent inhibitor, it is prudent to handle it with care due to its potential for off-target reactivity. Covalent inhibitors, by their nature, form strong, lasting bonds with their targets, and potentially with other biological molecules.

Personal Protective Equipment (PPE):

Standard laboratory PPE is required at all times when handling this compound. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed frequently, especially if contaminated.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: While generally not required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust or aerosols.

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Operational and Disposal Plans

Storage and Handling:

  • Storage: Store in a cool, dry, and dark place. For long-term storage (months to years), -20°C is recommended. For short-term storage (days to weeks), 0-4°C is acceptable.[1]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Avoid contact with skin, eyes, and clothing.

Spill and Disposal Procedures:

  • Spill: In case of a spill, wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area thoroughly.

  • Disposal: Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow it to enter drains or waterways.

Experimental Protocols

The following is a summarized experimental protocol for preparing a stock solution of this compound, based on information from suppliers.

Preparation of Stock Solutions:

This compound is soluble in DMSO. To prepare a stock solution:

  • Determine the desired concentration of your stock solution.

  • Calculate the required mass of this compound and the volume of DMSO.

  • Carefully weigh the this compound powder and add it to the appropriate volume of DMSO.

  • Vortex or sonicate the solution to ensure it is fully dissolved.

  • Store the stock solution at -20°C or -80°C for long-term stability.

For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

NU6300_Mechanism_of_Action cluster_cell Cell This compound This compound CDK2 CDK2 This compound->CDK2 Covalent Binding Cell_Cycle_Progression Cell_Cycle_Progression CDK2->Cell_Cycle_Progression Inhibition Inhibition CDK2->Inhibition

Caption: Mechanism of action of this compound as a covalent inhibitor of CDK2, leading to cell cycle arrest.

Experimental_Workflow Start Start Prepare_Stock_Solution Prepare this compound Stock Solution (DMSO) Start->Prepare_Stock_Solution Cell_Culture Culture Cells Start->Cell_Culture Treat_Cells Treat Cells with this compound Prepare_Stock_Solution->Treat_Cells Cell_Culture->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Downstream Assays (e.g., Western Blot, Cell Viability) Incubate->Assay Analyze_Data Analyze and Interpret Data Assay->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for studying the effects of this compound on cultured cells.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。